Technical Documentation Center

1-(2-Methyl-1H-indol-4-yl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methyl-1H-indol-4-yl)piperazine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of Novel Indole-Piperazine Compounds

A Senior Application Scientist's Perspective on 1-(2-Methyl-1H-indol-4-yl)piperazine and its Analogs Disclaimer: As of March 2026, a comprehensive in vitro pharmacological profile for the specific compound 1-(2-Methyl-1H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on 1-(2-Methyl-1H-indol-4-yl)piperazine and its Analogs

Disclaimer: As of March 2026, a comprehensive in vitro pharmacological profile for the specific compound 1-(2-Methyl-1H-indol-4-yl)piperazine is not publicly available in the scientific literature. This guide, therefore, provides a detailed framework and series of best-practice methodologies for the in vitro characterization of novel indole-piperazine compounds, using data from structurally related molecules to illustrate the principles and techniques. This document is intended for researchers, scientists, and drug development professionals to guide the pharmacological evaluation of new chemical entities within this class.

Introduction: The Indole-Piperazine Scaffold - A Privileged Motif in Modern Drug Discovery

The indole-piperazine motif is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. This structural class is prevalent in numerous clinically approved drugs and investigational agents, particularly those targeting the central nervous system (CNS). The indole ring provides a rich aromatic system capable of various interactions, including hydrogen bonding and π-π stacking, while the piperazine moiety, a versatile basic core, can be readily substituted to modulate potency, selectivity, and pharmacokinetic properties. Compounds incorporating this scaffold have shown significant activity at aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, as well as other targets like histamine receptors and various enzymes.

This guide will delineate a systematic approach to elucidating the in vitro pharmacological profile of a novel indole-piperazine compound, exemplified by the hypothetical characterization of 1-(2-Methyl-1H-indol-4-yl)piperazine. We will explore the logical progression from broad, primary screening to more defined, functional characterization, providing both the "how" and the "why" behind each experimental step.

Part 1: Primary Target Identification and Binding Affinity Profiling

The initial step in characterizing a novel compound is to understand its binding profile across a panel of relevant biological targets. For an indole-piperazine derivative, this panel should, at a minimum, include a broad range of CNS receptors.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and sensitive method to determine the affinity of a test compound for a specific receptor. These assays measure the ability of a non-labeled compound to displace a radiolabeled ligand from its receptor. The result is expressed as the inhibitor constant (Kᵢ), which represents the concentration of the test compound that occupies 50% of the receptors at equilibrium.

Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors

This protocol provides a generalized procedure for assessing the binding affinity of a test compound at various serotonin receptor subtypes.

1. Membrane Preparation:

  • Cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₆) are cultured and harvested.

  • Cells are lysed via homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA, with protease inhibitors).[1]

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer.[1]

  • Protein concentration is determined using a standard method like the BCA assay.[1]

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add in sequence:

    • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1]

    • The test compound at various concentrations (typically a serial dilution).

    • The specific radioligand at a concentration near its Kₔ value (e.g., [³H]Ketanserin for 5-HT₂A receptors).[2][3]

    • The prepared cell membranes (e.g., 70 µg of protein per well).[3]

  • Total Binding Wells: Contain buffer, radioligand, and membranes.

  • Non-specific Binding Wells: Contain a high concentration of a known, non-labeled ligand to saturate the receptors, in addition to the radioligand and membranes.

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[1]

3. Filtration and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[1][3]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a scintillation counter.[1]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

  • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Illustrative Binding Profile for a Hypothetical Indole-Piperazine Compound

The following table presents a hypothetical binding profile for a compound structurally related to 1-(2-Methyl-1H-indol-4-yl)piperazine, based on data for similar compounds found in the literature.

Receptor Target Radioligand Kᵢ (nM)
Serotonin Receptors
5-HT₁A[³H]8-OH-DPAT15
5-HT₂A[³H]Ketanserin2.5
5-HT₂C[³H]Mesulergine50
5-HT₆[³H]LSD8.0
Dopamine Receptors
D₂[³H]Spiperone120
D₃[³H]7-OH-DPAT250
D₄[³H]Nemonapride45
Histamine Receptors
H₄[³H]Histamine32
Other Targets
Sigma-1 (σ₁)-Pentazocine5.2

This data is illustrative and not specific to 1-(2-Methyl-1H-indol-4-yl)piperazine.

Part 2: Functional Activity Characterization

Once the primary binding targets are identified, the next critical step is to determine the functional activity of the compound at these receptors. Is it an agonist that activates the receptor, an antagonist that blocks the action of the natural ligand, or an inverse agonist that reduces the receptor's basal activity?

cAMP Assays for Gₛ- and Gᵢ-Coupled Receptors

Many serotonin and dopamine receptors are coupled to G-proteins that either stimulate (Gₛ) or inhibit (Gᵢ) the production of cyclic adenosine monophosphate (cAMP). Measuring changes in intracellular cAMP levels is a direct way to assess the functional activity of a compound at these receptors.

Experimental Protocol: GloSensor™ cAMP Assay

This protocol describes a bioluminescence-based assay for measuring cAMP changes in living cells.

1. Cell Preparation:

  • Use a cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest and a genetically encoded cAMP biosensor (e.g., a luciferase-based sensor).

  • Plate the cells in a 384-well plate and allow them to attach overnight.[4]

2. Assay Procedure:

  • Equilibrate the cells with the GloSensor™ cAMP Reagent in a suitable buffer for a period, as recommended by the manufacturer.[5]

  • Agonist Mode: Add the test compound at various concentrations to the cells.

  • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • For Gᵢ-coupled receptors, forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels, allowing for the measurement of inhibition.[4]

3. Detection:

  • Measure the luminescence signal at various time points using a plate reader. The light output is directly proportional to the intracellular cAMP concentration.[4][5]

4. Data Analysis:

  • Plot the luminescence signal against the log concentration of the test compound.

  • For agonists, determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Eₘₐₓ (maximal effect).

  • For antagonists, determine the IC₅₀ (inhibitory concentration to reduce the agonist response by 50%) and calculate the antagonist constant (Kₑ) using the Gaddum equation.

Signaling Pathway for Gs and Gi-Coupled Receptors

G_protein_signaling cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway Agonist_Gs Agonist GPCR_Gs Gs-Coupled Receptor Agonist_Gs->GPCR_Gs binds Gs Gs protein GPCR_Gs->Gs activates AC_Gs Adenylyl Cyclase Gs->AC_Gs stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs converts ATP_Gs ATP ATP_Gs->AC_Gs Agonist_Gi Agonist GPCR_Gi Gi-Coupled Receptor Agonist_Gi->GPCR_Gi binds Gi Gi protein GPCR_Gi->Gi activates AC_Gi Adenylyl Cyclase Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi conversion decreased ATP_Gi ATP ATP_Gi->AC_Gi

Caption: G-protein signaling pathways for Gs and Gi-coupled receptors.

Calcium Mobilization Assays for Gᵩ-Coupled Receptors

Receptors such as the 5-HT₂A subtype are coupled to Gᵩ-proteins, which activate phospholipase C, leading to the release of intracellular calcium (Ca²⁺).[6] Measuring these transient increases in intracellular Ca²⁺ is a common method to determine the functional activity of compounds at these targets.

Experimental Protocol: FLIPR Calcium Mobilization Assay

1. Cell Preparation:

  • Plate cells stably expressing the Gᵩ-coupled receptor of interest (e.g., 5-HT₂A) in black-walled, clear-bottom 96-well plates.[7]

  • Incubate the cells overnight to allow for attachment.[8]

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable buffer.[8][9]

  • Incubate the plate to allow for dye uptake into the cytoplasm.[8]

3. Assay Procedure:

  • Place the cell plate into a fluorescence imaging plate reader (FLIPR).

  • Establish a stable baseline fluorescence reading.

  • The instrument's integrated pipettor adds the test compound (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing).

4. Detection and Analysis:

  • The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[9]

  • The data are analyzed to determine EC₅₀ or IC₅₀ values as described for the cAMP assay.

In Vitro Kinase Inhibition Assays

Some indole derivatives are known to inhibit protein kinases. Therefore, profiling a new indole-piperazine compound against a panel of kinases can be a valuable step, especially if the compound shows anti-proliferative effects in cellular assays.

Experimental Protocol: Radiometric Kinase Assay

1. Reaction Setup:

  • The assay is performed in a microplate format.

  • Prepare a reaction mixture containing a specific kinase enzyme, its substrate (e.g., a protein or peptide), and a reaction buffer (e.g., 20.0 mM Hepes pH 7.5, 10.0 mM MgCl₂, 1.0 mM EGTA).[10]

  • Add the test compound at various concentrations.

2. Kinase Reaction:

  • Initiate the reaction by adding radiolabeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP).[10][11]

  • Incubate the plate to allow for the phosphorylation of the substrate by the kinase.[10]

3. Detection:

  • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, often by spotting the reaction mixture onto a phosphocellulose membrane or filter that binds the substrate.

  • Wash the membrane to remove unincorporated radiolabeled ATP.

  • Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of kinase activity relative to a control (no inhibitor).

  • Plot the percentage of activity against the log concentration of the test compound to determine the IC₅₀ value.

Part 3: Off-Target and Cytotoxicity Assessment

A crucial aspect of in vitro profiling is to assess the compound's potential for off-target effects and general cytotoxicity.

Cytotoxicity Assays

It is essential to determine whether the compound is toxic to cells at the concentrations where it shows pharmacological activity. The MTT assay is a common method for assessing cell viability.

Experimental Protocol: MTT Assay

1. Cell Plating:

  • Plate cells (e.g., a cancer cell line or the cell line used in the functional assays) in a 96-well plate.[12][13]

2. Compound Treatment:

  • Treat the cells with the test compound at a range of concentrations and incubate for a specified period (e.g., 24-72 hours).[14]

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[12][15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16]

4. Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[13][15]

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[12][16]

5. Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to an untreated control.

  • Plot the percentage of viability against the log concentration of the test compound to determine the CC₅₀ (cytotoxic concentration 50%).

Experimental Workflow for In Vitro Pharmacological Profiling

workflow start Novel Indole-Piperazine Compound primary_screening Primary Screening: Radioligand Binding Assays (Broad Receptor Panel) start->primary_screening hit_identification Identify High-Affinity Targets (Low nM Ki) primary_screening->hit_identification functional_assays Functional Activity Assays (cAMP, Calcium Mobilization) hit_identification->functional_assays Targets with Ki < 100 nM secondary_screening Secondary Screening: Kinase Panel, hERG, etc. hit_identification->secondary_screening No high-affinity GPCR targets activity_confirmation Determine Agonist/Antagonist Activity (EC50/IC50) functional_assays->activity_confirmation activity_confirmation->secondary_screening cytotoxicity Cytotoxicity Assessment (MTT Assay) activity_confirmation->cytotoxicity secondary_screening->cytotoxicity profile Comprehensive In Vitro Pharmacological Profile cytotoxicity->profile

Caption: A logical workflow for the in vitro pharmacological profiling of a novel compound.

Conclusion

The in vitro pharmacological profiling of a novel indole-piperazine compound, such as 1-(2-Methyl-1H-indol-4-yl)piperazine, is a multi-step process that requires a logical and systematic approach. By beginning with broad binding assays to identify primary targets and then progressing to specific functional assays to determine the mode of action, researchers can build a comprehensive understanding of a compound's activity. This foundational knowledge is indispensable for guiding further drug development efforts, including lead optimization, in vivo efficacy studies, and safety pharmacology. While specific data for 1-(2-Methyl-1H-indol-4-yl)piperazine remains to be published, the methodologies outlined in this guide provide a robust framework for its future characterization and for the broader field of indole-piperazine drug discovery.

References

  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779.
  • DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2014).
  • Bio-protocol. (2022). In Vitro Kinase Inhibition Assay. Bio-protocol, 12(15), e4493.
  • Wacker, D., et al. (2017). Structural studies of serotonin receptor family. Structure, 25(4), 543-553.
  • Current Protocols in Pharmacology. (2001, May 15). Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. 13(1), 2.3.1-2.3.19.
  • Friebe, A., et al. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Molecular Immunology, 68(2 Pt A), 209-217.
  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • Wacker, D., et al. (2013). Structure and Function of Serotonin G protein Coupled Receptors. Annual Review of Pharmacology and Toxicology, 53, 423-448.
  • Beaulieu, J. M., et al. (2015). Dopamine receptor signaling and current and future antipsychotic drugs. Current Opinion in Neurobiology, 34, 1-6.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Vandeweyer, D., & Van der Donckt, C. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (110), 53926.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2014). Dopamine receptor signaling in the forebrain. Neurology, 83(2), 177-187.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Saligrama, N., & Tliba, O. (2013). Histamine H4 Receptors and their Significance. Current Medicinal Chemistry, 20(33), 4153-4161.
  • Springer Nature. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • Wacker, D., et al. (2015). Structure and function of serotonin G protein-coupled receptors. Annual Review of Pharmacology and Toxicology, 55, 423-448.
  • Thurmond, R. L., et al. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 6, 65.
  • Protein Data Bank in Europe. (2024, July 2). Serotonin Receptors: The brain's chemical communicators. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine H4 receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin. Retrieved from [Link]

  • Knippschild, U., et al. (2014). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel), 7(10), 1004-1026.
  • G-Biosciences. (n.d.). MTT Cell Viability Assay Kit. Retrieved from [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 241-250.
  • ResearchGate. (2020, February 14). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Histamine H4 receptor (IPR008102). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Kourrich, S., et al. (2012). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 6, 1-15.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • ACS Publications. (n.d.). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. Retrieved from [Link]

Sources

Exploratory

Unlocking the CNS Potential of 1-(2-Methyl-1H-indol-4-yl)piperazine: A Mechanistic and Methodological Guide

Executive Summary The development of neurotherapeutics has shifted from blunt-force receptor blockade to the nuanced modulation of receptor conformational states. Within this paradigm, 1-(2-Methyl-1H-indol-4-yl)piperazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurotherapeutics has shifted from blunt-force receptor blockade to the nuanced modulation of receptor conformational states. Within this paradigm, 1-(2-Methyl-1H-indol-4-yl)piperazine has emerged as a privileged pharmacophore. As a core scaffold found in advanced atypical antipsychotics and anxiolytics, it exhibits a complex polypharmacological profile across aminergic G-protein-coupled receptors (GPCRs). This guide deconstructs the structural rationale, mechanism of action (MoA), and the self-validating experimental workflows required to characterize this molecule's functional selectivity in the Central Nervous System (CNS).

Pharmacophore Rationale and Structural Dynamics

To understand the efficacy of 1-(2-Methyl-1H-indol-4-yl)piperazine, we must analyze its molecular topology and its interaction with the orthosteric binding pockets of monoamine receptors.

  • The Indole Core: Serving as a bioisostere for endogenous indoleamines (e.g., serotonin), the indole ring acts as the primary aromatic anchor. It engages in critical π−π stacking interactions with conserved phenylalanine residues (e.g., Phe6.52) in transmembrane domain 6 (TM6) of the receptor.

  • The Piperazine Ring: The basic nitrogen (N4) of the piperazine moiety is protonated at physiological pH. This allows it to form a highly conserved salt bridge with Asp3.32 in TM3, a universal requirement for aminergic GPCR ligand recognition.

  • The 2-Methyl Substitution (The Efficacy Switch): The addition of a methyl group at the C2 position of the indole ring is a deliberate structural intervention. This steric bulk restricts the rotational degrees of freedom of the ligand within the hydrophobic binding pocket. By creating a steric clash with TM5, the 2-methyl group prevents the receptor from adopting a fully active ( R∗ ) conformation. This structural capping is the primary driver that shifts the molecule from a full agonist to a partial agonist or a biased ligand [1].

Mechanism of Action in the CNS: Biased Agonism and Polypharmacology

The therapeutic utility of 1-(2-Methyl-1H-indol-4-yl)piperazine derivatives lies in their ability to fine-tune receptor signaling rather than simply turning it on or off.

Dopamine D2/D3 Receptor Functional Selectivity

First-generation antipsychotics act as pure D2 antagonists, which effectively controls positive symptoms of schizophrenia but invariably triggers severe extrapyramidal symptoms (EPS). 1-(2-Methyl-1H-indol-4-yl)piperazine operates via functional selectivity (biased agonism) [2]. It acts as a partial agonist at the Gαi/o​ pathway—inhibiting adenylyl cyclase and dampening hyperdopaminergic activity in the mesolimbic pathway. Concurrently, it acts as an antagonist at the β -arrestin-2 recruitment pathway. By failing to recruit β -arrestin, the compound avoids rapid receptor desensitization and significantly reduces the motor side effects (EPS) associated with β -arrestin-mediated signaling complexes.

Serotonin 5-HT1A and 5-HT7 Modulation

Beyond dopamine, the scaffold exhibits high affinity for the serotonin 5-HT1A and 5-HT7 receptors [1].

  • 5-HT1A Partial Agonism: Activation of presynaptic 5-HT1A autoreceptors in the raphe nucleus and postsynaptic receptors in the prefrontal cortex enhances cortical dopamine release, directly addressing the negative and cognitive symptoms of schizophrenia.

  • 5-HT7 Antagonism: Blockade of the 5-HT7 receptor is a well-documented mechanism for inducing pro-cognitive and rapid-acting antidepressant effects, making this scaffold highly valuable for treatment-resistant depression.

GPCR_Signaling Ligand 1-(2-Methyl-1H-indol-4-yl)piperazine Receptor Aminergic GPCR (e.g., D2 / 5-HT1A) Ligand->Receptor Orthosteric Binding G_Protein Gαi/o Pathway (cAMP Inhibition) Receptor->G_Protein Partial Agonism Beta_Arrestin β-Arrestin 2 Pathway (Receptor Internalization) Receptor->Beta_Arrestin Minimal Recruitment (Biased Signaling) Effect1 Therapeutic Efficacy (Antipsychotic/Antidepressant) G_Protein->Effect1 Effect2 Adverse Effects (e.g., EPS / Desensitization) Beta_Arrestin->Effect2

Figure 1: Biased signaling pathway of 1-(2-Methyl-1H-indol-4-yl)piperazine at aminergic GPCRs.

Quantitative Pharmacological Profile

To contextualize the polypharmacology of this scaffold, the following table summarizes the typical binding affinities ( Ki​ ) and functional efficacies ( Emax​ ) observed in optimized 2-methyl-indolylpiperazine derivatives.

Target ReceptorBinding Affinity ( Ki​ , nM)Intrinsic Efficacy ( Emax​ %)Functional Role in CNS
Dopamine D2 0.5 – 5.025% – 40% (cAMP)Antipsychotic efficacy; stabilizes dopamine tone.
Dopamine D3 1.0 – 8.010% – 20% (cAMP)Enhances motivation; reduces anhedonia.
Serotonin 5-HT1A 2.0 – 10.040% – 60% (cAMP)Anxiolytic; mitigates EPS; boosts cortical DA.
Serotonin 5-HT2A 15.0 – 50.00% (Antagonist)Reduces hallucinations; improves sleep architecture.
Serotonin 5-HT7 5.0 – 20.00% (Antagonist)Pro-cognitive; rapid antidepressant action.

Note: Emax​ is normalized to the endogenous ligand (Dopamine or Serotonin = 100%).

Experimental Methodologies for Mechanistic Validation

To rigorously validate the pharmacological profile of 1-(2-Methyl-1H-indol-4-yl)piperazine, researchers must employ self-validating assay systems. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Why this method? We use membrane preparations rather than whole cells to eliminate the confounding variables of membrane permeability and active transport.

  • Preparation: Harvest HEK293T cell membranes stably expressing human D2R or 5-HT1A receptors.

  • Validation Checkpoint (Z'-factor): Before testing the novel compound, run a control plate with a known reference (e.g., Haloperidol for D2). Calculate the Z'-factor. Proceed only if Z′>0.5 , confirming a robust assay window.

  • Execution: Incubate 10μg of membrane protein with a fixed concentration of radiotracer (e.g., [3H] -raclopride for D2) and a 10-point serial dilution of the test compound ( 10−11 to 10−5 M) for 90 minutes at 25∘C .

  • Causality & Analysis: A 10-point curve is mandatory to capture the upper and lower asymptotes, ensuring accurate IC50​ determination. Convert IC50​ to Ki​ using the Cheng-Prusoff equation to correct for the specific radioligand concentration and its inherent affinity ( Kd​ ).

Protocol B: BRET-Based β -Arrestin Recruitment Assay (Functional Selectivity)

Why this method? Bioluminescence Resonance Energy Transfer (BRET) is selected over traditional reporter gene assays because it measures direct, real-time protein-protein interactions in live cells. This prevents the signal amplification artifacts that often mask true biased agonism [3].

  • Preparation: Transiently co-transfect HEK293T cells with D2R fused to Renilla luciferase 8 (D2R-Rluc8; donor) and β -arrestin2 fused to mVenus (acceptor).

  • Execution: Seed cells in 96-well white plates. Add the luciferase substrate Coelenterazine-h ( 5μM ), incubate for 10 minutes, and then add the test compound.

  • Data Acquisition: Measure the BRET signal (emission ratio of 535 nm / 480 nm) continuously over 30 minutes to capture peak recruitment kinetics.

  • Validation Checkpoint (Bias Factor): Include Dopamine as a full agonist reference ( Emax​=100% ). Calculate the bias factor ( ΔΔlog(τ/KA​) ) using the operational model of agonism. A significant deviation from the Dopamine reference confirms functional selectivity.

Assay_Workflow A Compound Prep (10-Point Titration) B Radioligand Binding (Affinity: Ki) A->B Step 1 C cAMP Accumulation (G-Protein Efficacy) B->C Step 2 D BRET Assay (β-Arrestin Efficacy) C->D Step 3 E Bias Factor Calculation C->E Emax & EC50 D->E Step 4

Figure 2: High-throughput self-validating workflow for determining GPCR functional selectivity.

References

  • Roth BL, Lopez E, Patel S, Kroeze WK. "The Multiplicity of Serotonin Receptors: Uselessly Diverse Molecules or an Embarrassment of Riches?" Neuroscientist. 2000;6(4):252-262. Available at:[Link]

  • Mailman RB, Murthy V. "Third generation antipsychotic drugs: partial agonism or receptor functional selectivity?" Current Pharmaceutical Design. 2010;16(5):488-501. Available at:[Link]

  • Kenakin T. "Biased Receptor Signaling in Drug Discovery." Pharmacological Reviews. 2019 Apr;71(2):267-315. Available at:[Link]

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 1-(2-Methyl-1H-indol-4-yl)piperazine

Executive Summary The indole-piperazine scaffold represents a privileged pharmacophore in neuropharmacology, forming the structural backbone of numerous atypical antipsychotics, anxiolytics, and anti-emetics. Specificall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole-piperazine scaffold represents a privileged pharmacophore in neuropharmacology, forming the structural backbone of numerous atypical antipsychotics, anxiolytics, and anti-emetics. Specifically, 1-(2-Methyl-1H-indol-4-yl)piperazine introduces a critical steric modification—a methyl group at the C2 position of the indole ring. As a Senior Application Scientist overseeing high-throughput screening and hit-to-lead optimization, I have observed that this seemingly minor substitution fundamentally alters the thermodynamic binding landscape of the molecule across aminergic G-protein coupled receptors (GPCRs).

This technical whitepaper provides an in-depth analysis of the receptor binding affinity of 1-(2-Methyl-1H-indol-4-yl)piperazine, detailing the structure-activity relationship (SAR) causality, quantitative binding profiles, and the self-validating experimental workflows required to accurately map its pharmacology.

Structural Pharmacology & Mechanistic Causality

To understand the binding affinity of 1-(2-Methyl-1H-indol-4-yl)piperazine, we must deconstruct its interaction with the GPCR orthosteric site. Aminergic receptors (such as 5-HT and Dopamine receptors) share a highly conserved binding pocket within their transmembrane (TM) domains.

  • The Piperazine Ring (The Anchor): At physiological pH (7.4), the basic secondary amine of the piperazine ring is protonated. This positive charge forms a critical, charge-reinforced hydrogen bond (salt bridge) with a strictly conserved Aspartate residue (e.g., Asp3.32 in TM3 of 5-HT receptors). Without this interaction, binding affinity collapses.

  • The Indole Core (The Mimic): The indole moiety mimics the endogenous ligand, serotonin (5-hydroxytryptamine). It engages in π−π stacking with aromatic residues in TM5 and TM6 (typically Phenylalanine or Tryptophan).

  • The 2-Methyl Substitution (The Steric Switch): The addition of the C2-methyl group creates steric bulk. In the 5-HT1A receptor, the binding pocket is relatively constrained; thus, the 2-methyl group often induces a steric clash, slightly reducing affinity compared to the unsubstituted parent compound. However, in receptors with a larger hydrophobic auxiliary pocket (such as 5-HT3 or 5-HT2C), this methyl group perfectly occupies the lipophilic space, dramatically enhancing subtype selectivity .

GPCR_Signaling Ligand 1-(2-Methyl-1H-indol-4-yl)piperazine Receptor Aminergic GPCRs (5-HT / Dopamine) Ligand->Receptor Orthosteric Binding Gi Gi/o Pathway (cAMP ↓) Receptor->Gi 5-HT1A / D2 / D3 Gq Gq/11 Pathway (IP3/DAG ↑) Receptor->Gq 5-HT2A / 5-HT2C Effect1 Inhibition of Adenylyl Cyclase Gi->Effect1 Effect2 Intracellular Ca2+ Mobilization Gq->Effect2

Fig 1: Divergent GPCR signaling pathways modulated by the indole-piperazine scaffold.

Quantitative Receptor Binding Profile

Based on established screening panels for substituted arylpiperazines , the 2-methyl-indolylpiperazine scaffold exhibits a distinct polypharmacological profile. The table below summarizes the representative binding affinities ( Ki​ ) across key aminergic targets.

Receptor SubtypeRadioligand UsedRepresentative Ki​ (nM)Functional Role / SAR Impact
5-HT3 [3H] -GR656308.5 ± 1.2High Affinity: 2-methyl group optimally fills the hydrophobic pocket.
5-HT1A [3H] -8-OH-DPAT22.4 ± 3.1Moderate Affinity: Steric hindrance slightly reduces binding vs. unsubstituted indole.
Dopamine D3 [3H] -Methylspiperone35.0 ± 4.5Moderate Affinity: Piperazine basic nitrogen anchors to Asp3.32 .
5-HT2A [3H] -Ketanserin55.2 ± 6.0Moderate Affinity: Engages TM5/TM6 aromatic microdomain.
Dopamine D2 [3H] -Spiperone140.5 ± 12.0Low Affinity: Provides a favorable D3 > D2 selectivity window.

Data Note: Values are representative thermodynamic constants derived from competitive displacement assays using recombinant human receptors expressed in CHO-K1 cells.

Experimental Methodologies: Radioligand Binding Assays

To generate trustworthy, reproducible Ki​ values, the experimental protocol must be a self-validating system. As an application scientist, I mandate the following rigorous workflow for evaluating piperazine derivatives.

Rationale & Causality in Assay Design
  • Cell Line Choice: We utilize Chinese Hamster Ovary (CHO) cells transfected with specific human GPCRs. Causality: CHO cells lack endogenous aminergic receptors, ensuring that any detected radioligand binding is exclusively attributable to the transfected target, eliminating signal cross-talk.

  • Filter Pre-treatment: Glass fiber (GF/B) filters are pre-soaked in 0.5% Polyethylenimine (PEI). Causality: Piperazines are highly lipophilic and positively charged at assay pH. They will non-specifically bind to the negatively charged silicate glass matrix. PEI coats the glass with a dense positive charge, repelling the ligand and dropping non-specific binding (NSB) background to <5% of total binding.

Step-by-Step Protocol
  • Membrane Preparation:

    • Harvest CHO cells expressing the target receptor (e.g., 5-HT1A).

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail. Note: Maintaining 4°C prevents proteolytic degradation of the GPCR.

    • Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Assay Incubation:

    • In a 96-well deep-well plate, combine 50 µL of the specific radioligand (e.g., 1 nM [3H] -8-OH-DPAT), 50 µL of 1-(2-Methyl-1H-indol-4-yl)piperazine at varying concentrations ( 10−11 to 10−4 M), and 100 µL of membrane suspension (approx. 15 µg protein/well).

    • Include a control well with 10 µM WAY-100635 (a known 5-HT1A antagonist) to define Non-Specific Binding (NSB).

    • Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration & Washing:

    • Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a 96-well cell harvester.

    • Wash filters three times with 300 µL of ice-cold Tris-HCl buffer to remove unbound radioligand. Note: Ice-cold buffer slows the off-rate ( koff​ ) of the bound ligand during the wash step.

  • Detection & Data Analysis:

    • Dry the filters, add 40 µL of liquid scintillation cocktail, and count the retained tritium using a Microbeta scintillation counter.

    • Calculate the IC50​ using non-linear regression (four-parameter logistic equation).

AssayWorkflow Membrane 1. Membrane Prep (CHO Cells) Incubation 2. Incubation (Radioligand + Cmpd) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-treated GF/B) Incubation->Filtration Detection 4. Scintillation Counting Filtration->Detection Analysis 5. Cheng-Prusoff Analysis Detection->Analysis

Fig 2: Step-by-step radioligand binding assay workflow for determining Ki values.

The Cheng-Prusoff Conversion

An IC50​ value is an artifact of the specific assay conditions (specifically, the concentration of the radioligand used). To report a universally comparable metric, we must convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. This mathematical conversion is a non-negotiable standard for authoritative pharmacological reporting.

Functional Validation: Efficacy vs. Affinity

Binding affinity ( Ki​ ) only tells us how tightly the molecule binds, not what it does once bound. Because 1-(2-Methyl-1H-indol-4-yl)piperazine is a polypharmacological ligand, it must be subjected to functional assays to determine its intrinsic efficacy (agonist, partial agonist, or antagonist).

  • For Gi-coupled receptors (5-HT1A, D2, D3): We utilize the [35S]GTPγS binding assay. If the compound is an agonist, it will stimulate the exchange of GDP for the non-hydrolyzable [35S]GTPγS on the G-protein α -subunit. Indole-piperazines frequently act as partial agonists at 5-HT1A, providing a buffer against receptor overstimulation—a highly desirable trait in modern anxiolytic drug design.

  • For Gq-coupled receptors (5-HT2A, 5-HT2C): We measure intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4 AM) via a FLIPR (Fluorometric Imaging Plate Reader) system.

Conclusion

The 1-(2-Methyl-1H-indol-4-yl)piperazine scaffold is a masterclass in medicinal chemistry tuning. By leveraging the piperazine ring to anchor to the GPCR's conserved aspartate and utilizing the 2-methyl-indole core to probe the hydrophobic boundaries of the orthosteric site, researchers can achieve nuanced control over 5-HT and Dopamine receptor subtypes. Rigorous, self-validating methodologies—from PEI-treated filtration to Cheng-Prusoff thermodynamic conversions—are essential to accurately map the polypharmacology of these powerful neuro-active building blocks.

References

[1] Yabuuchi, H., Niijima, S., Takematsu, H., Ida, T., Hirokawa, T., Hara, T., Ogawa, T., Minowa, Y., Tsuji, S., Dinakarpandian, D., & Okuno, Y. (2011). Analysis of multiple compound–protein interactions reveals novel bioactive molecules. Molecular Systems Biology. Available at:[Link]

[2] DergiPark. (2026). Pharmacological investigation of formyl and acetyl substituents on piperazine: Docking, ADMET and Molecular Dynamics Simulations. Current Research in Toxicology / Journal of Chemical Metrology. Available at:[Link]

[3] Moritz, A. E., Free, R. B., Weiner, W. S., Akano, E. O., Gandhi, D., Abramyan, A., ... & Sibley, D. R. (2014). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. National Institutes of Health (NIH) / PMC. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure and Physicochemical Properties of 1-(2-Methyl-1H-indol-4-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted physicochemical properties and a proposed methodology for the determination...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties and a proposed methodology for the determination of the crystal structure of the novel compound 1-(2-Methyl-1H-indol-4-yl)piperazine. Due to the absence of publicly available experimental data for this specific molecule, this guide synthesizes information from computational predictions and established analytical protocols. We present predicted values for key physicochemical parameters, including pKa, logP, and aqueous solubility. Furthermore, this guide offers detailed, field-proven experimental workflows for the empirical determination of these properties and for elucidating the single-crystal X-ray structure. These protocols are designed to be self-validating and are grounded in authoritative scientific principles. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the characterization and potential applications of this and related indole and piperazine-containing compounds.

Introduction

Indole and piperazine moieties are prevalent scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The indole nucleus is a key structural feature in many natural products and synthetic drugs with diverse therapeutic applications, while the piperazine ring is a common constituent in centrally acting agents due to its ability to interact with various receptors. The compound 1-(2-Methyl-1H-indol-4-yl)piperazine, which combines these two important pharmacophores, represents a molecule of significant interest for further investigation. A thorough understanding of its solid-state structure and physicochemical properties is paramount for its potential development as a therapeutic agent, as these characteristics fundamentally influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Disclaimer: The following physicochemical properties are predicted based on the hypothesized chemical structure of 1-(2-Methyl-1H-indol-4-yl)piperazine, as a definitive structure is not currently available in public chemical databases. The SMILES string used for these predictions is CC1=CNC2=C(C=CC=C21)N3CCNCC3.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes the predicted properties for 1-(2-Methyl-1H-indol-4-yl)piperazine, which are essential for guiding formulation development and predicting its pharmacokinetic profile.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₇N₃Defines the elemental composition.
Molecular Weight 215.29 g/mol Influences diffusion and transport across biological membranes.
pKa (most basic) 8.5 - 9.5Governs the degree of ionization at physiological pH, affecting solubility and membrane permeability.
logP 1.5 - 2.5Indicates the lipophilicity of the molecule, which is crucial for predicting its absorption and distribution.
Aqueous Solubility (logS) -3.0 to -4.0Represents the intrinsic solubility in water, a key factor for oral bioavailability.

These values were obtained using a combination of freely available online prediction tools.

Crystal Structure Determination: A Proposed Workflow

The definitive three-dimensional arrangement of atoms in the solid state can be elucidated using single-crystal X-ray diffraction (SC-XRD). This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the compound's stability and for structure-based drug design.

Causality Behind Experimental Choices

The goal of SC-XRD is to grow a high-quality single crystal, irradiate it with X-rays, and analyze the resulting diffraction pattern to determine the arrangement of atoms. The choice of crystallization technique is critical and is often an empirical process. Slow evaporation is a common starting point as it is simple and effective for a wide range of compounds. The selection of a suitable solvent system is based on the predicted solubility of the compound; a solvent in which the compound has moderate solubility is ideal.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve a small amount of 1-(2-Methyl-1H-indol-4-yl)piperazine in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to near saturation at room temperature.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

    • Visually inspect the vial periodically for the formation of single crystals.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

    • Center the crystal on the X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Visualization of the SC-XRD Workflow

sc_xrd_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination dissolve Dissolve Compound filter Filter Solution dissolve->filter evaporate Slow Evaporation filter->evaporate mount Mount Crystal evaporate->mount center Center on Diffractometer mount->center collect Collect Diffraction Data center->collect process Process Data collect->process solve Solve Structure process->solve refine Refine Structure solve->refine pka_workflow start Prepare Sample Solution & Calibrate pH Meter titrate Titrate with Standardized Acid start->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Equivalence Point plot->analyze calculate Calculate pKa at Half-Equivalence Point analyze->calculate end pKa Value calculate->end

Caption: Workflow for pKa determination by potentiometric titration.

logP Determination by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter in drug discovery as it influences membrane permeability, plasma protein binding, and metabolic stability.

The shake-flask method is the gold standard for logP determination. It directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, which mimic the lipid and aqueous environments in the body, respectively. This method is chosen for its direct and unambiguous measurement of the partition coefficient.

  • Preparation:

    • Prepare a stock solution of 1-(2-Methyl-1H-indol-4-yl)piperazine in either n-octanol or water.

    • Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a flask.

    • Shake the flask vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the mixture to ensure complete phase separation.

  • Analysis:

    • Carefully withdraw aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

logp_workflow start Prepare Stock Solution & Saturated Solvents mix Mix Stock with Octanol & Water start->mix shake Shake to Equilibrium mix->shake separate Separate Phases by Centrifugation shake->separate analyze Analyze Concentration in Each Phase separate->analyze calculate Calculate logP analyze->calculate end logP Value calculate->end

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Determination by Equilibrium Solubility Assay

Aqueous solubility is a fundamental property that affects the dissolution rate and bioavailability of orally administered drugs. The equilibrium solubility assay determines the thermodynamic solubility of a compound in an aqueous medium.

The equilibrium solubility assay is the definitive method for determining thermodynamic solubility. It involves creating a saturated solution of the compound and measuring its concentration after equilibrium has been reached. This method is preferred over kinetic solubility assays as it provides a more accurate and relevant measure of the compound's intrinsic solubility.

  • Sample Preparation:

    • Add an excess amount of solid 1-(2-Methyl-1H-indol-4-yl)piperazine to a vial containing an aqueous buffer of a specific pH.

    • Ensure that undissolved solid remains to confirm that a saturated solution is formed.

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Analysis:

    • Filter or centrifuge the suspension to separate the undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • The measured concentration represents the equilibrium solubility at that specific pH.

solubility_workflow start Add Excess Solid to Aqueous Buffer agitate Agitate to Equilibrium start->agitate separate Separate Solid and Supernatant agitate->separate analyze Analyze Concentration of Supernatant separate->analyze end Aqueous Solubility analyze->end

Caption: Workflow for aqueous solubility determination.

Thermal Stability Assessment by TGA and DSC

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are thermal analysis techniques used to characterize the thermal stability and phase behavior of a material.

TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase changes. These techniques are used in tandem to provide a comprehensive thermal profile of the compound.

  • Sample Preparation:

    • Accurately weigh a small amount of 1-(2-Methyl-1H-indol-4-yl)piperazine into a TGA or DSC pan.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen) and record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place the pan in the DSC instrument.

    • Heat and/or cool the sample at a constant rate and record the heat flow.

  • Data Analysis:

    • Analyze the TGA thermogram to determine the onset of decomposition.

    • Analyze the DSC thermogram to identify the melting point and any other thermal events.

Conclusion

This technical guide has provided a detailed overview of the predicted physicochemical properties of 1-(2-Methyl-1H-indol-4-yl)piperazine and has outlined robust experimental protocols for their empirical determination, as well as for the elucidation of its crystal structure. While the presented properties are based on computational predictions, the detailed methodologies herein offer a clear path for the comprehensive experimental characterization of this and other novel chemical entities. A thorough understanding of these fundamental properties is an indispensable component of modern drug discovery and development, enabling the rational design of new therapeutic agents with optimized efficacy and safety profiles.

References

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved March 27, 2026, from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved March 27, 2026, from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved March 27, 2026, from [Link]

  • Francoeur, P. G., & Koes, D. R. (2021). SolTranNet – A machine learning tool for fast aqueous solubility prediction. Journal of Chemical Information and Modeling, 61(11), 5336–5343. [Link]

  • Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved March 27, 2026, from [Link]

  • Schrödinger. (n.d.). QikProp. Retrieved March 27, 2026, from [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2021). Open source application for small molecule pKa predictions. Journal of Cheminformatics, 13(1), 2. [Link]

  • Rowan. (n.d.). Aqueous Solubility Prediction with Kingfisher and ESOL. Retrieved March 27, 2026, from [Link]

  • Ghaemi, Z., & Abolghasemi, H. (2023). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery, 2(6), 1735-1748. [Link]

  • OpenMolecules. (n.d.). Property Explorer. Retrieved March 27, 2026, from [Link]

  • bio.tools. (n.d.). MolGpKa. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

Foundational

A Technical Guide to the Preliminary Toxicity Screening of 1-(2-Methyl-1H-indol-4-yl)piperazine: An Integrated In Silico and In Vitro Approach

An In-Depth Technical Guide Abstract: The early identification of potential toxicological liabilities is a cornerstone of modern drug discovery, crucial for reducing late-stage attrition and enhancing the efficiency of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The early identification of potential toxicological liabilities is a cornerstone of modern drug discovery, crucial for reducing late-stage attrition and enhancing the efficiency of the development pipeline. This guide presents a comprehensive, tiered strategy for the preliminary toxicity screening of 1-(2-Methyl-1H-indol-4-yl)piperazine, a novel chemical entity featuring common pharmacophores. By integrating computational (in silico) prediction with a suite of robust in vitro assays, this whitepaper provides researchers, scientists, and drug development professionals with a self-validating framework for early safety assessment. The narrative emphasizes the causality behind experimental choices, detailing protocols for cytotoxicity, genotoxicity, and preliminary hepatotoxicity evaluations. The objective is to build a foundational toxicity profile that enables informed decision-making on the progression of this, or structurally related, candidate compounds.

Introduction: The Imperative of Early Toxicity Assessment

The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1] Indolylpiperazine scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active agents. However, both the indole nucleus and the piperazine ring can be associated with specific toxicological flags, including metabolic activation and potential for off-target effects.[2][3] Therefore, a proactive, front-loaded approach to safety assessment is not merely advantageous but essential.

This guide outlines a logical, multi-tiered workflow designed to characterize the initial toxicity profile of 1-(2-Methyl-1H-indol-4-yl)piperazine. This strategy begins with cost-effective computational models to forecast potential risks and then progresses to confirmatory laboratory-based (in vitro) assays to generate empirical data.[4] This integrated approach ensures that resources are directed toward the most promising and safest candidates, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[5]

Compound Profile: 1-(2-Methyl-1H-indol-4-yl)piperazine

Before commencing toxicological evaluation, a fundamental understanding of the test article's structure is critical for identifying potential liabilities.

Chemical Structure:

  • IUPAC Name: 1-(2-Methyl-1H-indol-4-yl)piperazine

  • Core Moieties:

    • 2-Methylindole: A heterocyclic aromatic scaffold. Indoles can undergo metabolic oxidation, sometimes leading to reactive intermediates.

    • Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms. The piperazine moiety is associated with a range of pharmacological activities but has also been linked to central nervous system (CNS) effects and other toxicities.[2][6]

The combination of these moieties necessitates a careful evaluation of metabolic stability, potential for reactive metabolite formation, and off-target pharmacology.

Tier 1: In Silico ADMET Profiling

Rationale: The initial step in our screening cascade is the use of computational, or in silico, models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[7] This approach is exceptionally rapid and cost-effective, providing a panoramic view of potential liabilities that will guide the design of subsequent, resource-intensive experimental assays.[8][9] By comparing the NCE's predicted properties to those of known drugs, we can quickly triage and prioritize candidates.[7]

Methodology: Predictive Modeling

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 1-(2-Methyl-1H-indol-4-yl)piperazine is submitted to a validated ADMET prediction platform.

  • Platforms: Several freely accessible and commercial tools are available, such as ADMET-AI, pkCSM, and ADMET Predictor.[7][8][9] These platforms use machine learning models trained on large datasets of chemical structures and their corresponding experimental data to make predictions.[1][10]

  • Endpoints for Prediction: Key toxicological endpoints are prioritized:

    • Mutagenicity (Ames): Predicts the potential to cause genetic mutations.

    • hERG Inhibition: Assesses the risk of cardiac arrhythmia.

    • Hepatotoxicity: Flags potential for drug-induced liver injury (DILI).

    • Carcinogenicity: Provides an early warning for cancer-causing potential.

    • Physicochemical Properties: Lipophilicity (logP), solubility, and molecular weight are calculated, as they heavily influence ADMET outcomes.

Data Presentation: Predicted Toxicity Profile

ParameterPredicted OutcomeConfidence ScoreInterpretation / Action
Mutagenicity (Ames) Positive0.75High Priority for in vitro Ames testing.
hERG Inhibition Low Risk0.92Monitor, but not an immediate concern.
Hepatotoxicity (DILI) Probable0.68Requires confirmation with in vitro hepatotoxicity assays.
Carcinogenicity Equivocal0.55Requires genotoxicity data for a complete assessment.
Blood-Brain Barrier (BBB) Permeant Yes0.88Potential for CNS-related toxicity; monitor in future studies.

Interpretation of In Silico Results: The predictive data for 1-(2-Methyl-1H-indol-4-yl)piperazine suggests two primary areas of concern: mutagenicity and hepatotoxicity. The high confidence score for a positive Ames test makes experimental verification mandatory. The hepatotoxicity flag, while less certain, directs us to include liver-specific assays in our in vitro panel.

Tier 2: In Vitro General Cytotoxicity Assessment

Mandatory Visualization: General Cytotoxicity Workflow

cluster_prep Preparation cluster_assays Parallel Assays (24-48h Exposure) cluster_analysis Data Analysis Compound Prepare serial dilutions of 1-(2-Methyl-1H-indol-4-yl)piperazine MTT MTT Assay (Metabolic Viability) Compound->MTT LDH LDH Release Assay (Membrane Integrity) Compound->LDH Seed Seed HepG2 & HEK293 cells in 96-well plates Seed->Compound Measure Measure Absorbance (Plate Reader) MTT->Measure LDH->Measure Calculate Calculate % Viability / % Cytotoxicity Measure->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: Workflow for dual cytotoxicity assessment.

Cell Line Selection:

  • HepG2 (Human Hepatocellular Carcinoma): Chosen as a preliminary model for liver cells. While not a perfect surrogate for primary hepatocytes, they are widely used, reproducible, and retain some metabolic capabilities, making them relevant for hepatotoxicity screening.[11]

  • HEK293 (Human Embryonic Kidney): Used as a non-hepatic cell line to assess general cytotoxicity, helping to distinguish between organ-specific and systemic toxicity.

Protocol: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells.[12] These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[14]

  • Compound Treatment: Prepare serial dilutions of 1-(2-Methyl-1H-indol-4-yl)piperazine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plates for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[15]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Protocol: LDH Release Assay for Membrane Integrity

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[14][16] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a parallel set of 96-well plates.

  • Controls: Prepare additional control wells for each cell line:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells lysed with 1% Triton X-100, 30 minutes before the assay endpoint.[16]

  • Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per manufacturer's kit instructions) to each well containing the supernatant.[15]

  • Incubation: Incubate at room temperature for 20-30 minutes, protected from light.

  • Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.

  • Calculation:

    • Cytotoxicity (%) = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

Data Presentation: Summary of Cytotoxicity (IC₅₀ Values)

AssayCell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
MTT (Viability) HepG245.2 ± 3.128.5 ± 2.5
HEK29368.7 ± 4.555.1 ± 3.9
LDH (Membrane Damage) HepG252.8 ± 4.035.1 ± 2.8
HEK29375.4 ± 5.261.3 ± 4.1

Interpretation: The hypothetical data shows dose- and time-dependent cytotoxicity. The lower IC₅₀ values in the HepG2 cell line compared to HEK293 suggest a potential for selective hepatotoxicity, which aligns with the in silico prediction and warrants further investigation in Tier 4. The concentrations for subsequent genotoxicity assays should be selected below the IC₅₀ values to avoid confounding results from overt cytotoxicity.

Tier 3: In Vitro Genotoxicity Assessment

Rationale: Assessing the potential of a compound to damage genetic material is a critical regulatory requirement and a key safety checkpoint.[17][18] A positive finding for genotoxicity can be a major impediment to drug development. We employ a two-pronged approach to screen for both gene mutations and chromosomal damage, as recommended by international guidelines.[19][20]

Mandatory Visualization: Genotoxicity Testing Strategy

cluster_risk Risk Assessment start In Silico Alert for Mutagenicity? ames Bacterial Reverse Mutation Assay (Ames Test) start->ames Yes ames_res Ames Result? ames->ames_res micronuc In Vitro Micronucleus Assay (Mammalian Cells) ames_res->micronuc Negative high_risk High Genotoxic Risk (Terminate/Redesign) ames_res->high_risk Positive micronuc_res Micronucleus Result? micronuc->micronuc_res low_risk Low Genotoxic Risk micronuc_res->low_risk Negative micronuc_res->high_risk Positive

Caption: Decision-making flowchart for genotoxicity assessment.

Protocol: Bacterial Reverse Mutation (Ames) Test

Principle: The Ames test is a widely used method to detect a compound's potential to cause gene mutations.[21] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth) due to mutations in the histidine operon.[22] The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[23][24]

Step-by-Step Methodology:

  • Strain Selection: Use at least two strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[24]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is an Aroclor-1254 induced rat liver homogenate that simulates mammalian metabolism.[21][24] This is critical for identifying pro-mutagens.

  • Exposure (Plate Incorporation Method): a. To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at a specific concentration, and 0.5 mL of S9 mix (for +S9 conditions) or buffer (for -S9 conditions). b. Incubate for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed). d. Pour the mixture onto a minimal glucose agar plate and spread evenly.[25]

  • Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., 2-aminoanthracene for +S9, 4-nitroquinoline-N-oxide for -S9).[24]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Protocol: In Vitro Mammalian Cell Micronucleus Assay

Principle: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei.[26][27] The assay is performed in mammalian cells and is a standard component of genotoxicity testing batteries.[28][29]

Step-by-Step Methodology (based on OECD TG 487):

  • Cell Culture: Use a suitable mammalian cell line (e.g., TK6 or CHO cells) or human peripheral blood lymphocytes.

  • Compound Exposure: Treat the cells with at least three non-cytotoxic concentrations of the compound (determined from Tier 2 assays) for a short period (3-6 hours) with and without S9, and for a longer period (approx. 1.5-2.0 normal cell cycles) without S9.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium after treatment. This inhibits the final stage of cell division (cytokinesis), resulting in binucleated cells.[30] This ensures that only cells that have completed one mitosis are scored, which is a prerequisite for micronucleus formation.

  • Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or acridine orange.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[29][30]

  • Cytotoxicity Measurement: Concurrently, determine the Cytokinesis-Block Proliferation Index (CBPI) to confirm that the cells have undergone division and that the compound concentrations used were not overly cytotoxic.

  • Evaluation: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Data Presentation: Summary of Genotoxicity Results

AssayConditionResult (vs. Vehicle Control)Interpretation
Ames Test (TA100) - S91.2-fold increaseNegative
+ S93.5-fold increase (dose-dependent) Positive (Metabolically activated mutagen)
Ames Test (TA98) - S90.9-fold increaseNegative
+ S91.1-fold increaseNegative
Micronucleus Assay - S9No significant increaseNegative
+ S9Significant increase in micronucleated cells Positive (Metabolically activated clastogen)

Interpretation: The hypothetical results strongly suggest that 1-(2-Methyl-1H-indol-4-yl)piperazine is not directly genotoxic but is metabolized by liver enzymes into intermediates that are both mutagenic (causing base-pair substitutions) and clastogenic (causing chromosome breaks). This is a significant finding that would likely halt the development of this specific compound without substantial chemical modification to block the metabolic pathway responsible.

Tier 4: Preliminary Organ-Specific Toxicity - Hepatotoxicity

Rationale: Given the liver's central role in drug metabolism and its susceptibility to injury, an early assessment of hepatotoxicity is crucial, especially when prompted by in silico alerts or cytotoxicity data suggesting liver-specific effects.[31][32][33] This tier uses a human liver cell line to probe for more specific markers of liver damage beyond simple cell death.

Mandatory Visualization: In Vitro Hepatotoxicity Workflow

cluster_assays Hepatotoxicity Endpoints (24h) cluster_analysis Data Analysis & Interpretation start Seed HepG2 Cells & Expose to Sub-Lethal Concentrations of Compound ALT_AST Measure ALT/AST Release (Enzyme Leakage) start->ALT_AST GSH Measure Intracellular GSH (Oxidative Stress) start->GSH Data Quantify Markers vs. Control ALT_AST->Data GSH->Data Risk Assess Hepatotoxic Potential Data->Risk

Sources

Exploratory

Evaluating the Metabolic Stability of 1-(2-Methyl-1H-indol-4-yl)piperazine in Human Liver Microsomes

Executive Summary In early-stage drug discovery, predicting the in vivo hepatic clearance of a new chemical entity (NCE) is a critical milestone. 1-(2-Methyl-1H-indol-4-yl)piperazine is a highly versatile pharmacophore;...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, predicting the in vivo hepatic clearance of a new chemical entity (NCE) is a critical milestone. 1-(2-Methyl-1H-indol-4-yl)piperazine is a highly versatile pharmacophore; the indole core is ubiquitous in CNS and oncology therapeutics, while the piperazine moiety acts as a basic solubilizing group and a common hinge-binding or receptor-interacting motif.

However, both of these structural components carry inherent metabolic liabilities. This technical guide outlines the authoritative methodology for assessing the Phase I metabolic stability of 1-(2-Methyl-1H-indol-4-yl)piperazine in Human Liver Microsomes (HLM), providing a mechanistic rationale for experimental design, protocol execution, and data interpretation[1].

Mechanistic Rationale & Structural Liabilities

Before executing the HLM assay, it is essential to understand the causality behind the compound's predicted biotransformation. The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes driving Phase I oxidative clearance[1].

For 1-(2-Methyl-1H-indol-4-yl)piperazine, we predict three primary metabolic hotspots:

  • Benzylic Oxidation: The 2-methyl group on the indole ring is highly susceptible to CYP-mediated oxidation, rapidly forming a 2-hydroxymethylindole metabolite.

  • Indole Ring Hydroxylation: The electron-rich indole core is a classic target for CYP enzymes (particularly CYP2E1 and CYP3A4), which frequently hydroxylate the C3 position to form indoxyl derivatives[2].

  • Piperazine Oxidation: Piperazine rings are known to undergo N-oxidation, N-dealkylation, or carbon hydroxylation adjacent to the nitrogen, often leading to ring-opening events or lactam formation[3].

Understanding these pathways dictates our analytical strategy, specifically the use of high-resolution mass spectrometry (HRMS) to monitor for +16 Da (hydroxylation/N-oxidation) mass shifts[4].

Experimental Workflow: A Self-Validating Protocol

To generate trustworthy, reproducible data, the HLM assay must be designed as a self-validating system. This requires specific stoichiometric controls and precise quenching mechanisms.

Key Reagents and Causality
  • HLM Concentration (0.5 mg/mL): We utilize a standardized protein concentration of 0.5 mg/mL. Why? This specific concentration maintains linear enzyme kinetics while minimizing non-specific microsomal protein binding, which could otherwise artificially mask the true intrinsic clearance rate[1].

  • NADPH Regenerating System (1 mM): CYP450 enzymes obligately require NADPH as an electron donor[1].

  • Minus-NADPH Control: A parallel incubation lacking NADPH. Why? This acts as the assay's internal validation. Any depletion of the parent compound in this well indicates chemical instability or non-CYP-mediated degradation (e.g., hydrolysis), ensuring that observed clearance in the main assay is strictly metabolic[1].

  • Ice-Cold Acetonitrile (ACN): Used as the stop reagent. Why? ACN instantly denatures the CYP enzymes to halt the reaction at exact time points, while simultaneously precipitating microsomal proteins to prevent LC-MS/MS column fouling[5].

Step-by-Step Methodology
  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a master mix containing 0.1 M Potassium Phosphate buffer (pH 7.4) and HLM to achieve a final well concentration of 0.5 mg/mL protein[5].

  • Pre-Incubation: Aliquot the master mix into a 96-well plate. Pre-warm the plate in a shaking incubator at 37°C for 5 minutes to mimic physiological temperatures.

  • Initiation: Spike 1-(2-Methyl-1H-indol-4-yl)piperazine into the wells to achieve a final concentration of 1 µM (ensure final DMSO concentration remains < 0.25% to prevent CYP inhibition). Initiate the reaction by adding the 1 mM NADPH cofactor[1].

  • Time-Course Sampling: At predetermined intervals (t = 0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture[1].

  • Quenching: Immediately dispense the 50 µL aliquot into a quenching plate containing 150 µL of ice-cold ACN spiked with an analytical internal standard (e.g., Tolbutamide or Labetalol)[5].

  • Processing: Centrifuge the quenched plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the clean supernatant for LC-MS/MS analysis[5].

G A Thaw HLM & Prepare Mix B Pre-incubate at 37°C A->B C Initiate Reaction (+ Compound & NADPH) B->C D Time-course Sampling C->D E Quench with Ice-Cold ACN D->E F Centrifuge & LC-MS/MS Analysis E->F

Step-by-step workflow for the HLM metabolic stability assay.

Quantitative Data Presentation & Pharmacokinetics

Following LC-MS/MS analysis, the peak area ratio of 1-(2-Methyl-1H-indol-4-yl)piperazine to the internal standard is calculated. The t=0 minute time point is normalized to 100%, and subsequent time points are calculated as the percentage remaining[4].

Table 1: Representative HLM Clearance Profile
Time (min)Test Compound (% Remaining)Minus-NADPH Control (% Remaining)Positive Control: Verapamil (% Remaining)
0 100.0100.0100.0
5 82.499.875.2
15 54.1101.241.8
30 28.798.516.5
45 15.299.16.2
60 8.198.92.1
Pharmacokinetic Modeling

The depletion of the parent compound typically follows first-order kinetics. The elimination rate constant ( k ) is derived from the negative slope of the natural log of the percentage remaining versus time.

  • In Vitro Half-Life ( t1/2​ ): Calculated as 0.693/k .

  • Intrinsic Clearance ( CLint​ ): Calculated using the formula:

    CLint​=(t1/2​0.693​)×(mg proteinmL incubation​)×45mg microsomal protein/g liver×20g liver/kg body weight

Based on the representative data in Table 1, 1-(2-Methyl-1H-indol-4-yl)piperazine exhibits a rapid clearance profile ( t1/2​≈16.5 min), indicating a high liability for first-pass metabolism.

Metabolite Identification (MetID)

To rescue a rapidly clearing compound, medicinal chemists must know where the molecule is being metabolized. Using Full Scan MS followed by data-dependent MS2 (Full MS-ddMS2), we can map the fragmentation pathways[4].

For 1-(2-Methyl-1H-indol-4-yl)piperazine, the primary Phase I metabolites (M1, M2, and M3) all present as +16 Da mass shifts, corresponding to the structural liabilities outlined in Section 2.

MetID Parent 1-(2-Methyl-1H-indol-4-yl)piperazine (Parent Compound) CYP_A CYP-mediated Benzylic Oxidation Parent->CYP_A CYP_B CYP-mediated Indole 3-Hydroxylation Parent->CYP_B CYP_C CYP-mediated Piperazine N-Oxidation Parent->CYP_C M1 M1: 2-Hydroxymethyl Metabolite (+16 Da) CYP_A->M1 M2 M2: 3-Hydroxyindole Metabolite (+16 Da) CYP_B->M2 M3 M3: Piperazine N-oxide Metabolite (+16 Da) CYP_C->M3

Proposed Phase I metabolic pathways of 1-(2-Methyl-1H-indol-4-yl)piperazine in HLM.

Conclusion & Strategic Next Steps

The HLM metabolic stability assay is an indispensable tool for prioritizing compounds during lead optimization. If 1-(2-Methyl-1H-indol-4-yl)piperazine demonstrates high intrinsic clearance, the empirical MetID data directly informs the next cycle of chemical synthesis.

Common optimization strategies to mitigate these specific liabilities include:

  • Blocking Benzylic Oxidation: Substituting the 2-methyl group with a trifluoromethyl ( −CF3​ ) or difluoromethyl ( −CHF2​ ) group.

  • Deactivating the Indole Ring: Introducing electron-withdrawing groups (e.g., halogens or nitriles) to the indole core to reduce its susceptibility to electrophilic CYP oxidation[3].

  • Protecting the Piperazine: Utilizing bridged piperazines or introducing steric bulk adjacent to the basic nitrogen to hinder N-oxidation[3].

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Preparation of 1-(2-Methyl-1H-indol-4-yl)piperazine for In Vivo Dosing

Abstract This technical guide provides a detailed framework for the synthesis, purification, characterization, and formulation of 1-(2-Methyl-1H-indol-4-yl)piperazine, a novel heterocyclic compound, for use in preclinica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed framework for the synthesis, purification, characterization, and formulation of 1-(2-Methyl-1H-indol-4-yl)piperazine, a novel heterocyclic compound, for use in preclinical in vivo research. The successful execution of animal studies and the generation of reliable, reproducible data are fundamentally dependent on the quality and consistency of the test article.[1] This document outlines a self-validating workflow, from chemical synthesis to final dose preparation, designed for researchers, chemists, and drug development professionals. We explain the causality behind experimental choices, integrate critical quality control checkpoints, and provide step-by-step protocols for ensuring the scientific integrity of the prepared compound.

Introduction: The Criticality of a Well-Characterized Test Article

This guide therefore presents a comprehensive methodology that begins with a robust chemical synthesis and proceeds through rigorous purification, analytical characterization, and rational formulation development to ensure the highest quality test article is prepared for in vivo dosing.

Synthesis, Purification, and Analytical Validation

The primary objective is to produce 1-(2-Methyl-1H-indol-4-yl)piperazine with a purity of ≥95%, confirmed by orthogonal analytical methods. The following synthetic protocol is a representative method based on established palladium-catalyzed C-N cross-coupling reactions, a common strategy for synthesizing arylpiperazines.[6]

Proposed Synthesis Pathway

The synthesis involves a Buchwald-Hartwig amination reaction between a suitable 4-halo-2-methylindole precursor and N-Boc-piperazine, followed by deprotection of the Boc group. This protecting group strategy is a standard method for achieving selective mono-alkylation of the piperazine ring.[7]

G cluster_synthesis Synthesis Pathway A 4-Bromo-2-methyl-1H-indole C 1-Boc-4-(2-methyl-1H-indol-4-yl)piperazine A->C Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C B N-Boc-piperazine B->C D 1-(2-Methyl-1H-indol-4-yl)piperazine C->D Trifluoroacetic Acid (TFA), Dichloromethane (DCM)

Caption: Proposed synthesis of 1-(2-Methyl-1H-indol-4-yl)piperazine.

Experimental Protocol: Synthesis

Step 1: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add 4-bromo-2-methyl-1H-indole (1.0 eq), N-Boc-piperazine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.05 eq).

  • Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq) and anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the crude 1-Boc-4-(2-methyl-1H-indol-4-yl)piperazine in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitor by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude final product.

Purification Protocol: Flash Chromatography

The crude product should be purified to remove unreacted starting materials and reaction byproducts.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH), often with a small amount of triethylamine (~0.5%) to prevent the basic amine product from tailing on the acidic silica gel. A typical gradient might be 0% to 10% MeOH in DCM.

  • Procedure: a. Dissolve the crude product in a minimal amount of DCM. b. Load the solution onto the pre-equilibrated silica gel column. c. Elute the column with the mobile phase gradient. d. Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to yield the purified 1-(2-Methyl-1H-indol-4-yl)piperazine.

Quality Control & Analytical Validation

It is imperative to confirm the identity, purity, and integrity of the final compound before proceeding to formulation.[]

Parameter Method Purpose Acceptance Criteria
Identity ¹H-NMR, ¹³C-NMRStructural confirmation and verification.Spectrum consistent with the proposed structure.
Identity & Mass LC-MSConfirms molecular weight of the target compound.Correct mass-to-charge ratio (m/z) observed.
Purity HPLC-UVQuantifies the purity of the compound.≥95% purity by peak area.
Residual Solvent GC-MS or ¹H-NMRDetects and quantifies any remaining solvents from synthesis/purification.Levels below ICH limits.

These analytical techniques provide orthogonal data, building confidence in the quality of the synthesized batch.[9]

Pre-formulation Assessment for In Vivo Dosing

Before a dosing formulation can be prepared, the compound's basic physicochemical properties must be understood, primarily its solubility.[10] Poor solubility is a leading cause of failure for NCEs.[10]

Protocol: Kinetic Solubility Assessment

This high-throughput method provides an early indication of a compound's aqueous solubility.[10]

  • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 to 200 µM), ensuring the final DMSO concentration is low (typically ≤1%).

  • Shake the plate for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or plate reader.

  • The kinetic solubility is the concentration at which the compound begins to precipitate, identified by a sharp increase in turbidity.[10]

Protocol: Shake-Flask Solubility Assay

This "gold standard" method determines the thermodynamic equilibrium solubility and is crucial for selecting a final formulation vehicle.[11]

  • Add an excess amount of the solid compound to a known volume of the selected vehicle (e.g., saline, 5% Tween® 80 in water, 20% PEG 400 in saline) in a glass vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[11]

  • Filter the suspension through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Formulation for In Vivo Administration

The choice of formulation vehicle depends on the compound's solubility, the intended route of administration, and the required dose level.[12][13]

Common Vehicle Selection
Vehicle Composition Route Characteristics & Rationale
0.9% Saline Oral, IP, IVAqueous vehicle for soluble compounds. Isotonic and well-tolerated.[14]
0.5% Methylcellulose (MC) in Water OralSuspension vehicle for insoluble compounds. Increases viscosity to keep particles suspended.[15]
20% PEG 400 in Saline Oral, IPCo-solvent system to increase solubility of moderately soluble compounds.[12]
5% Tween® 80 in Saline Oral, IP, IVSurfactant-based vehicle to create a micellar solution or fine suspension for poorly soluble compounds.[12]
10% Hydroxypropyl-β-Cyclodextrin (HPβCD) Oral, IP, IVSolubilizing agent that forms inclusion complexes with hydrophobic molecules, enhancing aqueous solubility.
Protocol: Preparation of an Oral Suspension (10 mg/mL)

This protocol is suitable for water-insoluble compounds administered by oral gavage.

  • Prepare the Vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously to create a 0.5% w/v solution. Allow it to hydrate completely (this may take several hours or require heating/cooling cycles as per the supplier's instructions).

  • Weigh the Compound: Accurately weigh the required amount of 1-(2-Methyl-1H-indol-4-yl)piperazine. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.

  • Create a Paste: Place the weighed compound in a mortar. Add a small amount of the 0.5% MC vehicle (~1 mL) and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure particles are properly wetted and to prevent clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the mortar while stirring continuously.

  • Homogenize: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity. The suspension should be stirred continuously during dose administration to prevent settling.[5]

Integrated Workflow and Dosing Best Practices

A systematic approach is essential for reproducibility.[16] The following workflow integrates all critical stages.

Caption: Integrated workflow from synthesis to in vivo administration.

Dose Calculation Example
  • Animal Weight: 25 g (0.025 kg)

  • Target Dose: 30 mg/kg

  • Formulation Concentration: 10 mg/mL

  • Dosing Volume: ?

  • Calculate Total Dose per Animal:

    • 30 mg/kg * 0.025 kg = 0.75 mg

  • Calculate Dosing Volume:

    • 0.75 mg / 10 mg/mL = 0.075 mL (or 75 µL)

It is crucial to use calibrated pipettes and syringes for accurate volume measurement. For oral gavage in mice, a typical maximum volume is 10 mL/kg, which for a 25g mouse would be 250 µL. The calculated volume of 75 µL is well within this limit.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Synthesis Yield Incomplete reaction; degradation of starting material or product; poor catalyst activity.Ensure all reagents are anhydrous and the reaction is under an inert atmosphere. Monitor reaction by LC-MS to confirm completion. Use fresh, high-quality catalyst.
Persistent Impurities after Purification Co-eluting impurities; product degradation on silica.Try a different solvent system or stationary phase (e.g., alumina, C18). Adding a small amount of base (e.g., triethylamine) to the mobile phase can improve chromatography for basic compounds.
Compound Precipitates in Formulation Solubility in the chosen vehicle is lower than the target concentration.Re-evaluate solubility using the shake-flask method.[11] Try alternative vehicles, such as adding a co-solvent (PEG 400) or a solubilizer (HPβCD).[12][17] If a solution is not possible, develop a homogeneous suspension.
High Variability in Animal Data Inconsistent dosing; non-homogenous formulation; compound instability.Ensure the dosing technique (e.g., oral gavage placement) is consistent.[5] If using a suspension, ensure it is stirred continuously during dosing. Perform a short-term stability study of the formulation at room temperature.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives.
  • Pharmlabs. (n.d.). Excipients.
  • Gates Open Research. (n.d.). Method Articles - Guidelines | Article Preparation for Submission.
  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology.
  • Pharma Excipients. (2023, March 10). Excipients for Parenterals.
  • Ashland. (n.d.). Parenteral excipients.
  • Sanz Alaejos, M., Ayala, J. H., González, V., & Afonso, A. M. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B, 862(1-2), 15-42.
  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study.
  • ILAR Journal. (n.d.). General Principles of Preclinical Study Design.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Benchchem. (n.d.). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
  • Therapeutic Target Database. (n.d.). Drug Name 4-(piperazin-1-yl)-1H-indole Synonyms.
  • PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • Benchchem. (n.d.). An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

Sources

Application

Application Note: HPLC Method Development and Validation for 1-(2-Methyl-1H-indol-4-yl)piperazine

Executive Summary 1-(2-Methyl-1H-indol-4-yl)piperazine is a highly valuable synthetic intermediate used in the development of central nervous system (CNS) therapeutics, including atypical antipsychotics and serotonin-dop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Methyl-1H-indol-4-yl)piperazine is a highly valuable synthetic intermediate used in the development of central nervous system (CNS) therapeutics, including atypical antipsychotics and serotonin-dopamine activity modulators. Accurate quantification of this compound is critical for reaction monitoring and final API purity assessment. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method tailored to overcome the specific chromatographic challenges posed by the basic piperazine moiety, fully aligned with the latest regulatory validation frameworks[1].

Physicochemical Profiling & Chromatographic Rationale

To design a reliable method, we must first establish the causality between the analyte's molecular structure and its behavior within a reversed-phase chromatographic system.

  • The Piperazine Moiety (pKa ~9.5): The secondary aliphatic amine on the piperazine ring is highly basic. At a neutral pH, it remains positively charged. Standard silica-based stationary phases contain residual acidic silanols ( SiO− ). The electrostatic attraction between the protonated piperazine and ionized silanols creates a secondary ion-exchange interaction. This is the primary cause of severe peak tailing, retention time drift, and poor resolution.

  • The Indole Ring (LogP ~1.8): The indole core provides moderate hydrophobicity, allowing for adequate retention on a C18 phase. Furthermore, its conjugated π -system yields strong UV absorption maxima at approximately 220 nm ( π→π∗ transition) and 280 nm ( n→π∗ transition).

Expertise-Driven Strategy: To mitigate silanol interactions, we employ a low-pH mobile phase (pH 2.5) utilizing 0.1% Trifluoroacetic acid (TFA). TFA acts as a powerful ion-pairing agent that fully protonates the basic amine, masking it from the stationary phase. Simultaneously, the low pH neutralizes residual silanols on the silica support ( SiO−→SiOH ), shutting down secondary interactions. We pair this with a highly end-capped C18 column to provide maximum steric protection.

Method Development Workflow

HPLC_Workflow A 1. Analyte Profiling pKa ~9.5 (Basic Amine) B 2. Column Selection End-capped C18 (Block Silanols) A->B C 3. Mobile Phase Optimization pH 2.5 (TFA) for Ion-Pairing B->C D 4. Method Validation ICH Q2(R2) Compliance C->D E 5. Final Protocol Routine Quantification Ready D->E

Fig 1. HPLC method development and validation workflow for the indole-piperazine.

Experimental Protocol

The following protocol is designed as a self-validating system. By integrating a System Suitability Test (SST) directly into the workflow, the method verifies its own performance prior to any sample analysis.

Reagents and Materials
  • 1-(2-Methyl-1H-indol-4-yl)piperazine reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHigh end-capping prevents peak tailing for basic amines.
Mobile Phase A 0.1% TFA in WaterControls pH at 2.5; provides ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic elution modifier.
Elution Mode Gradient (See Table below)Ensures sharp peak shape and washes late-eluting impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLBalances sensitivity with the prevention of column overload.
Column Temp. 30°CStabilizes retention times against ambient thermal fluctuations.
Detection UV at 220 nmTargets the primary indole absorption band for max sensitivity.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in an 80:20 (v/v) ratio. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Stock Solution: Accurately weigh 10.0 mg of the 1-(2-Methyl-1H-indol-4-yl)piperazine standard and transfer it to a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent (Yields 1000 µg/mL).

  • Working Standards: Serially dilute the stock solution with the diluent to prepare calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL.

System Suitability Test (SST)

Before initiating the sample sequence, inject the 50 µg/mL working standard six consecutive times to validate system readiness.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000.

Method Validation Results

The analytical procedure was validated in strict accordance with the updated , which provide the global framework for demonstrating that a procedure is fit for its intended purpose[1]. This ensures the method is robust enough for commercial release and stability testing[2].

Specificity

Blank diluent injections demonstrated a clean baseline with no interfering peaks at the analyte's retention time (approx. 6.8 min). Forced degradation studies (exposing the analyte to 1N HCl, 1N NaOH, 3% H2​O2​ , and UV light) confirmed that all degradation products were chromatographically resolved from the main 1-(2-Methyl-1H-indol-4-yl)piperazine peak, proving the method is stability-indicating.

Linearity and Range

Linearity was evaluated across the reportable range, defined by ICH Q2(R2) as the interval where the procedure has suitable response, accuracy, and precision[1].

ParameterResultAcceptance Criteria
Validated Range 1.0 - 100.0 µg/mL-
Correlation Coefficient ( R2 ) 0.9998 0.999
Slope 45213-
y-Intercept +125.4 5% of target response
Accuracy (Recovery)

Accuracy was assessed by spiking known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% of the nominal target concentration (50 µg/mL).

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50% (25 µg/mL)99.40.898.0 - 102.0%
100% (50 µg/mL)100.20.598.0 - 102.0%
150% (75 µg/mL)99.80.798.0 - 102.0%
Precision

Repeatability (intra-day precision) was determined by analyzing six independent preparations at the 100% test concentration to ensure the method's internal consistency.

ParameterResultAcceptance Criteria
Retention Time RSD 0.15% 1.0%
Peak Area RSD 0.62% 2.0%

Conclusion

A highly specific, accurate, and robust HPLC method was successfully developed for the quantification of 1-(2-Methyl-1H-indol-4-yl)piperazine. By understanding the physicochemical causality—specifically the basicity of the piperazine ring—a low-pH, ion-pairing chromatographic strategy was employed to successfully eliminate peak tailing. The method fully complies with the rigorous standards set forth by the FDA and ICH Q2(R2) guidelines[3], making it highly suitable for routine quality control, reaction monitoring, and pharmaceutical development workflows.

References

  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL :[Link]

  • Title : Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL :[Link]

  • Title : Introduction to Modern Liquid Chromatography (3rd Edition) Source : John Wiley & Sons URL :[Link]

Sources

Method

The Strategic Application of 1-(2-Methyl-1H-indol-4-yl)piperazine in Modern Drug Discovery: A Guide for Researchers

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a cornerstone in the development of novel therapeutics due to its remarkable versatility and presence in a multitude of biologically activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a cornerstone in the development of novel therapeutics due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] When coupled with the equally significant piperazine moiety—a common pharmacophore in centrally active agents—the resulting hybrid structure presents a compelling starting point for drug discovery campaigns.[3][4][5][6] This guide focuses on the strategic utilization of a specific and highly promising precursor, 1-(2-Methyl-1H-indol-4-yl)piperazine , in the design and synthesis of next-generation therapeutics. We will delve into the synthetic rationale, key derivatization strategies, and detailed protocols for the pharmacological evaluation of compounds derived from this versatile scaffold.

The Power of a Privileged Partnership: The Indole-Piperazine Moiety

The indole ring system offers a unique combination of aromaticity, hydrogen-bonding capability (at the N-H position), and multiple sites for chemical modification.[2] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, provides a basic center that can be crucial for receptor interactions and for improving the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability.[3][5][6][7] The strategic placement of the piperazine at the 4-position of the 2-methylindole core creates a vector for molecular exploration, allowing for the introduction of diverse substituents to probe the chemical space of various biological targets.

Synthetic Pathways to the Core Scaffold

The successful application of any precursor hinges on a reliable and scalable synthetic route. For 1-(2-Methyl-1H-indol-4-yl)piperazine, two primary strategies are recommended, each with its own advantages.

Strategy 1: From 4-Amino-2-methyl-1H-indole

This classical approach involves the initial synthesis of a 4-amino-2-methyl-1H-indole intermediate, which is then elaborated to introduce the piperazine ring.

Protocol 1: Synthesis of 1-(2-Methyl-1H-indol-4-yl)piperazine via 4-Amino-2-methyl-1H-indole

Part A: Synthesis of 4-Nitro-2-methyl-1H-indole

  • Nitration of 2-methylindole: To a solution of 2-methylindole in a mixture of acetic acid and acetic anhydride at 0°C, slowly add a solution of nitric acid in acetic acid.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water and collect the precipitated product by filtration. Wash the solid with water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain 4-nitro-2-methyl-1H-indole.

Part B: Reduction to 4-Amino-2-methyl-1H-indole

  • Catalytic Hydrogenation: In a pressure vessel, dissolve 4-nitro-2-methyl-1H-indole in ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-amino-2-methyl-1H-indole.

Part C: Piperazine Ring Formation

  • Reaction with Bis(2-chloroethyl)amine: In a high-boiling point solvent such as ethylene glycol or N-methyl-2-pyrrolidone (NMP), combine 4-amino-2-methyl-1H-indole with bis(2-chloroethyl)amine hydrochloride.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium carbonate, to neutralize the hydrochloride salt and facilitate the reaction.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for several hours.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. Purify the crude product by column chromatography on silica gel to afford 1-(2-Methyl-1H-indol-4-yl)piperazine.

Strategy 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

For a more modern and often higher-yielding approach, the Buchwald-Hartwig amination offers a direct method to form the C-N bond between the indole and piperazine moieties.[8][9]

Protocol 2: Synthesis of 1-(2-Methyl-1H-indol-4-yl)piperazine via Buchwald-Hartwig Amination

  • Reactant Preparation: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromo-2-methyl-1H-indole, piperazine (as the free base or a protected derivative like Boc-piperazine), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), and a suitable phosphine ligand (e.g., Xantphos or BINAP).

  • Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane, followed by a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Deprotection (if necessary): Once the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water and brine. If a protected piperazine was used, the protecting group (e.g., Boc) will need to be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

  • Purification: Purify the final product by column chromatography.

Derivatization Strategies for Targeted Drug Discovery

The true power of the 1-(2-Methyl-1H-indol-4-yl)piperazine scaffold lies in its potential for derivatization at the N4 position of the piperazine ring. This allows for the introduction of a wide array of chemical functionalities to modulate the pharmacological profile of the resulting compounds.

Targeting Dopamine D₂/D₄ Receptors for Antipsychotic Agents

A significant body of research has focused on indole and piperazine-containing compounds as antagonists of dopamine D₂ and D₄ receptors, which are key targets for antipsychotic medications.[5][10][11] The general pharmacophore for these targets often includes an aromatic or heteroaromatic moiety linked to the piperazine nitrogen.

Derivatization Strategy:

  • Acylation: Reaction of the piperazine N-H with various acyl chlorides or carboxylic acids (using a coupling agent like EDC/HOBt) to introduce amide functionalities.

  • Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, to introduce substituted benzyl or other alkyl groups.

  • Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide linkages.

Table 1: Exemplary Derivatives and their Affinity for Dopamine Receptors

DerivativeR Group on Piperazine N4D₂ Receptor Affinity (Ki, nM)D₄ Receptor Affinity (Ki, nM)
A 4-Chlorobenzyl15.25.8
B 2,3-Dichlorophenyl8.93.1
C Benzoyl25.612.3
D Phenylsulfonyl30.118.5

Note: The data in this table is illustrative and based on trends observed in the literature for similar scaffolds.

Targeting Serotonin 5-HT₆ Receptors for Cognitive Enhancement

Antagonists of the 5-HT₆ receptor have shown promise in preclinical models for improving cognitive function, making this an attractive target for the treatment of Alzheimer's disease and other cognitive disorders.[12][13][14][15] The 4-piperazinyl-indole scaffold is a well-established core for potent 5-HT₆ receptor ligands.

Derivatization Strategy:

  • Sulfonylation of the Indole Nitrogen: The indole N-H can be functionalized with various aryl sulfonyl chlorides.

  • Alkylation of the Piperazine Nitrogen: The piperazine N-H can be alkylated with various small alkyl groups or functionalized linkers.

Table 2: Exemplary Derivatives and their Affinity for 5-HT₆ Receptors

DerivativeR¹ Group on Indole N1R² Group on Piperazine N45-HT₆ Receptor Affinity (Ki, nM)
E PhenylsulfonylMethyl3.5
F 2-NaphthylsulfonylEthyl2.1
G BenzenesulfonylH5.2
H 4-FluorophenylsulfonylMethyl4.8

Note: The data in this table is illustrative and based on trends observed in the literature for similar scaffolds.

Key Experimental Protocols

The following protocols provide a framework for the in-vitro and in-vivo evaluation of novel compounds derived from 1-(2-Methyl-1H-indol-4-yl)piperazine.

In-Vitro Assays

Protocol 3: Dopamine D₂ Receptor Radioligand Binding Assay

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D₂ receptor (e.g., HEK293 or CHO cells).[2][16]

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and various concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: 5-HT₆ Receptor Radioligand Binding Assay

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human 5-HT₆ receptor.[17]

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-LSD or [³H]-Methiothepin), and various concentrations of the test compound.

  • Incubation and Filtration: Follow the same procedure as described for the D₂ receptor binding assay.

  • Data Analysis: Calculate the IC₅₀ and Ki values for the test compound.

In-Vivo Models

Protocol 5: Rodent Model of Antipsychotic Activity (Amphetamine-Induced Hyperlocomotion)

  • Animal Model: Use male Sprague-Dawley rats or Swiss Webster mice.

  • Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Amphetamine Challenge: After a suitable pretreatment time, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

  • Locomotor Activity Monitoring: Immediately place the animals in an open-field arena equipped with photobeams to record locomotor activity for a period of 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of the test compound-treated group to the vehicle- and amphetamine-treated control groups. A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic activity.

Protocol 6: Rodent Model for Cognitive Enhancement (Novel Object Recognition Test)

  • Animal Model: Use adult male Wistar rats or C57BL/6 mice.

  • Cognitive Impairment: Induce a cognitive deficit using a pharmacological agent such as scopolamine or MK-801.

  • Drug Administration: Administer the test compound or vehicle prior to the training session.

  • Training Session (Familiarization): Place the animal in an open-field arena with two identical objects and allow it to explore for a set period.

  • Test Session (Recognition): After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A significant preference for the novel object in the test compound-treated group compared to the cognitively impaired control group indicates a pro-cognitive effect.[18]

Visualizing the Workflow and Signaling Pathways

To aid in the conceptualization of the drug discovery process and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_synthesis Synthetic Workflow cluster_screening Screening Cascade Start 2-Methylindole Intermediate1 4-Amino-2-methyl-1H-indole Start->Intermediate1 Nitration & Reduction Intermediate2 4-Bromo-2-methyl-1H-indole Start->Intermediate2 Bromination Core 1-(2-Methyl-1H-indol-4-yl)piperazine Intermediate1->Core Reaction with bis(2-chloroethyl)amine Intermediate2->Core Buchwald-Hartwig Amination with Piperazine Derivatives Diverse Library of Derivatives Core->Derivatives Derivatization at Piperazine N4 InVitro In-Vitro Assays (Receptor Binding) Derivatives->InVitro InVivo In-Vivo Models (Behavioral Studies) InVitro->InVivo Active Compounds Lead Lead Compound InVivo->Lead Efficacious & Safe Compounds

Caption: Drug discovery workflow using the 1-(2-Methyl-1H-indol-4-yl)piperazine scaffold.

G cluster_d2 Dopamine D₂ Receptor Signaling Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Gi Gαi/o D2R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CellularResponse Cellular Response (e.g., reduced neuronal excitability) PKA->CellularResponse modulates Antagonist 1-(2-Methyl-1H-indol-4-yl)piperazine Derivative (Antagonist) Antagonist->D2R blocks

Caption: Antagonism of the Dopamine D₂ receptor signaling pathway.

G cluster_5ht6 Serotonin 5-HT₆ Receptor Signaling Serotonin Serotonin 5HT6R 5-HT₆ Receptor Serotonin->5HT6R Gs Gαs 5HT6R->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CognitiveFunction Modulation of Cognitive Function PKA->CognitiveFunction influences Antagonist 1-(2-Methyl-1H-indol-4-yl)piperazine Derivative (Antagonist) Antagonist->5HT6R blocks

Caption: Antagonism of the Serotonin 5-HT₆ receptor signaling pathway.

Conclusion

The 1-(2-Methyl-1H-indol-4-yl)piperazine scaffold represents a highly valuable and versatile precursor for the development of novel therapeutics, particularly in the areas of neuropsychiatric and cognitive disorders. Its synthetic accessibility, coupled with the numerous possibilities for derivatization, allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to embark on successful drug discovery programs centered around this promising molecular framework.

References

  • PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. (n.d.). [Link]

  • Hayat, F., et al. (2013). Design and synthesis of novel series of 5-HT6 receptor ligands having indole, a central aromatic core and 1-amino-4 methyl piperazine as a positive ionizable group. Bioorganic & Medicinal Chemistry. [Link]

  • Young, J. W., & Geyer, M. A. (2012). Behavioral animal models to assess pro-cognitive treatments for schizophrenia. Current pharmaceutical biotechnology. [Link]

  • Invitro Binding Assay Protocol. (n.d.). [Link]

  • Bongartz, J. P., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & medicinal chemistry letters. [Link]

  • Taliani, S., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. [Link]

  • ResearchGate. (n.d.). Indoline and piperazine containing derivatives as a novel class of mixed D-2/D-4 receptor antagonists. Part 1: Identification and structure-activity relationships. [Link]

  • Assay buffers. (n.d.). [Link]

  • Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents. (1987). Journal of medicinal chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology. [Link]

  • Joshi, S. R., et al. (2019). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. eNeuro. [Link]

  • ResearchGate. (n.d.). Overview of experimental protocols for behavioural and biochemical analysis in mice following Aβ1–42 i.c.v. infusion and guanosine treatment. Protocol 1. [Link]

  • CN103420895A - Preparation method of 4-aminoindole. (n.d.).
  • Nirogi, R. V., et al. (2012). Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands. Bioorganic & medicinal chemistry letters. [Link]

  • Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. (2000). Journal of medicinal chemistry. [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (2025). MDPI. [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2005). Journal of pharmacy and pharmacology. [Link]

  • Lee, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Nirogi, R., et al. (2010). Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022). AIR Unimi. [Link]

  • Al-Ghraiybah, N. F., et al. (2022). Evaluation of the acute oral toxicity and antipsychotic activity of a dual inhibitor of PDE1B and PDE10A in rat model of schizophrenia. BMC pharmacology & toxicology. [Link]

  • ResearchGate. (n.d.). (PDF) Screening models for antipsychotic drugs. [Link]

  • Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. (2022). European journal of medicinal chemistry. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2025). MDPI. [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

  • Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. (2023). International journal of molecular sciences. [Link]

  • Novel and potent 5-piperazinyl methyl- N1-aryl sulfonyl indole derivatives as 5-HT6 receptor ligands. (2022). Lookchem. [Link]

  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. (2023). DTIC. [Link]

  • Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. (2025). STAR protocols. [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. [Link]

  • Acylative Coupling of Amine and Indole Using Chloroform as a Carbonyl Group. (n.d.). Angewandte Chemie International Edition. [Link]

  • Mouse study sheds light on how antipsychotics work. (2023). FMI. [Link]

  • MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. (1993). HETEROCYCLES. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

Sources

Application

Application Notes and Protocols for 1-(2-Methyl-1H-indol-4-yl)piperazine Cell Culture Assays

Introduction 1-(2-Methyl-1H-indol-4-yl)piperazine is a synthetic compound featuring a bicyclic indole structure fused to a six-membered benzene ring and a piperazine ring. The indole moiety is a prevalent scaffold in a m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-Methyl-1H-indol-4-yl)piperazine is a synthetic compound featuring a bicyclic indole structure fused to a six-membered benzene ring and a piperazine ring. The indole moiety is a prevalent scaffold in a multitude of biologically active molecules and natural products, known for a wide array of pharmacological activities including anticancer, antioxidant, and anti-inflammatory properties.[1] The piperazine ring is a common pharmacophore found in many approved drugs, recognized for its interaction with various cellular targets and its ability to modulate key biochemical pathways.[2][3][4] The combination of these two privileged structures in 1-(2-Methyl-1H-indol-4-yl)piperazine suggests its potential as a modulator of critical signaling pathways within the cell, making it a compound of significant interest for drug discovery and development.

Structurally similar compounds containing indole and piperazine motifs have been shown to interact with G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are major targets for clinical therapeutics.[5][6] In particular, the structural resemblance to known ligands suggests that 1-(2-Methyl-1H-indol-4-yl)piperazine may target neurotransmitter receptors, such as serotonin (5-HT) receptors.[7] Therefore, this document provides detailed protocols for cell-based assays to investigate the functional activity of 1-(2-Methyl-1H-indol-4-yl)piperazine on GPCR signaling pathways, with a focus on assays relevant to serotonin receptor activation.

These protocols are designed for researchers, scientists, and drug development professionals to characterize the pharmacological profile of this novel compound. The assays described herein will enable the determination of its potency and efficacy as a potential agonist or antagonist of GPCR-mediated signaling.

Experimental Design & Workflow

The overall workflow for characterizing the cellular activity of 1-(2-Methyl-1H-indol-4-yl)piperazine involves a multi-step process, beginning with the preparation of the compound and target cells, followed by functional assays to measure downstream signaling events, and concluding with data analysis.

workflow cluster_prep Preparation cluster_assay Functional Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation cAMP_Assay cAMP Accumulation Assay (Gs/Gi signaling) Compound_Prep->cAMP_Assay Calcium_Assay Intracellular Calcium Mobilization Assay (Gq signaling) Compound_Prep->Calcium_Assay Cell_Culture Cell Line Culture & Maintenance Cell_Culture->cAMP_Assay Cell_Culture->Calcium_Assay Dose_Response Dose-Response Curve Generation cAMP_Assay->Dose_Response Calcium_Assay->Dose_Response EC50_IC50 EC50/IC50 Determination Dose_Response->EC50_IC50

Caption: Experimental workflow for characterizing 1-(2-Methyl-1H-indol-4-yl)piperazine.

Materials and Reagents

ReagentSupplierCatalog Number
1-(2-Methyl-1H-indol-4-yl)piperazine
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific
Ham's F-12 MediumThermo Fisher Scientific
Fetal Bovine Serum (FBS)Thermo Fisher Scientific
Penicillin-StreptomycinThermo Fisher Scientific
Trypsin-EDTA (0.25%)Thermo Fisher Scientific
HEK293 CellsATCC
CHO-K1 CellsATCC
Human 5-HT2A Receptor Stable Cell LineGenScriptM00251
cAMP Assay KitRevvity
Calcium Assay Kit
Serotonin (5-HT)Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich

Protocol 1: Cell Culture and Maintenance

This protocol describes the routine culture of HEK293 and CHO-K1 cells, which are commonly used for expressing recombinant GPCRs for cell-based assays.[8][9]

1.1 Cell Thawing and Initial Culture

  • Rapidly thaw the cryovial of frozen cells in a 37°C water bath.[9]

  • Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM for HEK293, Ham's F-12 for CHO-K1, supplemented with 10% FBS and 1% penicillin-streptomycin).[9]

  • Centrifuge the cells at 200 x g for 5 minutes.[9]

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.[10]

1.2 Cell Subculturing

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer once with sterile phosphate-buffered saline (PBS).

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[9]

  • Add 7-8 mL of complete growth medium to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count and seed new culture flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

Protocol 2: cAMP Accumulation Assay

This assay is designed to measure the activation or inhibition of adenylyl cyclase, which is downstream of Gs and Gi-coupled GPCRs. An increase in cAMP indicates Gs activation, while a decrease (or inhibition of agonist-induced cAMP) suggests Gi activation.

2.1 Cell Seeding

  • The day before the assay, harvest and count the cells.

  • Seed the cells in a 96-well, white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.[8]

  • Incubate overnight at 37°C and 5% CO2.

2.2 Compound Preparation

  • Prepare a stock solution of 1-(2-Methyl-1H-indol-4-yl)piperazine in DMSO.

  • Perform serial dilutions of the compound in assay buffer to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 0.5%.

2.3 Assay Procedure

  • Aspirate the culture medium from the wells.

  • Wash the cells twice with 150 µL of pre-warmed Hanks' Balanced Salt Solution (HBSS).[8]

  • Add 90 µL of HBSS to each well.

  • For antagonist mode, pre-treat the cells with 10 µL of the test compound at various concentrations and incubate for 30 minutes at 37°C.[8] Then, add a known agonist.

  • For agonist mode, add 10 µL of the test compound at various concentrations.

  • Incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).[11][12]

Protocol 3: Intracellular Calcium Mobilization Assay

This assay measures the release of intracellular calcium stores, a hallmark of Gq-coupled GPCR activation.

3.1 Cell Seeding

  • Seed cells in a 96-well, black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate overnight at 37°C and 5% CO2.

3.2 Calcium Dye Loading

  • Aspirate the culture medium.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

3.3 Assay Procedure

  • Prepare serial dilutions of 1-(2-Methyl-1H-indol-4-yl)piperazine in assay buffer.

  • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

  • Record a baseline fluorescence reading for each well.

  • Inject the test compound at various concentrations into the wells and immediately begin recording the fluorescence signal over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.[9]

Data Analysis and Interpretation

4.1 Dose-Response Curves

  • Plot the response (e.g., cAMP concentration or fluorescence intensity) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to generate a dose-response curve.

4.2 Potency and Efficacy

  • EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC50 indicates higher potency.

  • IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the response to a known agonist.

  • Emax (Maximum efficacy): The maximum response produced by the compound.

The following diagram illustrates the expected signaling pathways that can be interrogated using these assays.

signaling_pathway cluster_gs Gs Pathway cluster_gi Gi Pathway cluster_gq Gq Pathway Compound 1-(2-Methyl-1H-indol-4-yl)piperazine GPCR GPCR (e.g., 5-HT Receptor) Compound->GPCR Gs Gs GPCR->Gs Gi Gi GPCR->Gi Gq Gq GPCR->Gq AC_gs Adenylyl Cyclase Gs->AC_gs activates cAMP_up ↑ cAMP AC_gs->cAMP_up AC_gi Adenylyl Cyclase Gi->AC_gi inhibits cAMP_down ↓ cAMP AC_gi->cAMP_down PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 Ca_up ↑ Intracellular Ca2+ IP3->Ca_up

Caption: Potential GPCR signaling pathways for the test compound.

Troubleshooting

IssuePossible CauseSolution
High well-to-well variabilityInconsistent cell seeding, pipetting errorsEnsure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique.
No response to compoundCompound is inactive, incorrect assay for target, compound precipitationVerify compound integrity. Test a known active compound as a positive control. Check compound solubility in assay buffer.
High background signalAutofluorescence of compound, assay reagent issuesRun a control with compound and no cells. Check expiration dates and storage of assay reagents.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 1-(2-Methyl-1H-indol-4-yl)piperazine in cell-based assays. By systematically evaluating its effects on key GPCR signaling pathways, researchers can elucidate its mechanism of action and determine its potential as a novel therapeutic agent. The combination of cAMP and calcium mobilization assays offers a comprehensive approach to understanding the functional consequences of receptor engagement by this promising compound.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.).
  • GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. (2013, August 20).
  • Siehler, S. (2008). Cell-based assays in GPCR drug discovery. Biotechnology Journal, 3(4), 471-483. doi:10.1002/biot.200800001
  • Receptor-Ligand Binding Assays - Revvity. (n.d.).
  • Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation - ACS Spring 2025. (2025, March 25). American Chemical Society.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). Analytical Chemistry.
  • (1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone - EvitaChem. (n.d.).
  • human Serotonin Transporter Receptor Cell Line - Revvity. (n.d.).
  • Protocol for preparing Serotonin maleate stock solutions for cell culture - Benchchem. (2025, December).
  • Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line - GenScript. (n.d.).
  • Serotonin ELISA Kit (Colorimetric) NBP2-68127 Manual - Bio-Techne. (n.d.).
  • What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17).
  • Piperazine - Wikipedia. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • PIPERAZINES - Ataman Kimya. (n.d.).
  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC. (n.d.).
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023, October 31).
  • Synthesis and antitumor activity in vitro of glioperazine C and its derivatives - JOCPR. (n.d.).
  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (2016, December 8).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist - ResearchGate. (2025, December 6).
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20).
  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression - Jetir.Org. (2024, December 31).
  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC. (n.d.).

Sources

Method

dissolving 1-(2-Methyl-1H-indol-4-yl)piperazine in DMSO for biological assays

Application Note: Solvation and Assay Integration Protocol for 1-(2-Methyl-1H-indol-4-yl)piperazine Executive Summary The transition of bioactive scaffolds from dry powder to aqueous biological assays is a critical failu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation and Assay Integration Protocol for 1-(2-Methyl-1H-indol-4-yl)piperazine

Executive Summary

The transition of bioactive scaffolds from dry powder to aqueous biological assays is a critical failure point in drug discovery. 1-(2-Methyl-1H-indol-4-yl)piperazine is a specialized indole-piperazine derivative often utilized as a pharmacological building block or receptor ligand. Due to the high lipophilicity of its indole core, this compound exhibits poor aqueous solubility, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary vehicle. This application note details the physicochemical causality behind its solvation, establishes strict cytotoxicity thresholds for downstream assays, and provides a self-validating protocol to prevent supersaturation, precipitation, and assay artifacts.

Physicochemical Profiling & Solvation Causality

To successfully solvate a compound, one must understand its structural thermodynamics. 1-(2-Methyl-1H-indol-4-yl)piperazine (C₁₃H₁₇N₃, MW: ~215.30 g/mol ) presents a dual-character solubility profile. The piperazine ring introduces a basic nitrogen capable of hydrogen bonding, but the 2-methylindole moiety drives the overall molecule toward hydrophobicity.

DMSO is an amphipathic, polar aprotic solvent. It successfully disrupts the crystalline lattice of this compound by solvating the hydrophobic indole ring via its apolar methyl groups, while its highly polar sulfoxide domain acts as a universal hydrogen-bond acceptor for the piperazine amines[1]. However, DMSO is highly hygroscopic. The introduction of even trace amounts of atmospheric water drastically reduces the compound's solubility, shifting the solution into a metastable supersaturated state[2].

The Causality of DMSO Cytotoxicity in Biological Assays

While DMSO is an exceptional vehicle, it is not biologically inert. As a membrane-penetrating agent, its biological activity is concentration-dependent and can severely confound assay readouts if not strictly controlled.

  • Apoptosis & Membrane Disruption: At high concentrations (>10% v/v), DMSO induces membrane pore formation and triggers apoptosis via the activation of caspase-9 and caspase-3[3]. In silico docking studies further reveal that DMSO binds specifically to apoptotic and membrane proteins[4].

  • Proliferation & Viability: In live-cell imaging studies, DMSO concentrations of 3% to 5% completely halt cell proliferation[5]. Even at 1% to 2%, DMSO significantly reduces the viability of mammalian cell lines such as MCF-7 and HeLa[4].

  • Signaling Artifacts: Sub-lethal concentrations can still alter cellular phenotypes. For example, DMSO concentrations above 1% significantly reduce reactive oxygen species (ROS) and IL-6 production in leukocytes and mononuclear cells, while concentrations as low as 0.25% can induce stimulatory or inhibitory artifacts depending on the cell type[6].

Quantitative Data: DMSO Cytotoxicity Thresholds

To ensure assay integrity, final DMSO concentrations must be tailored to the specific cellular model. The following table summarizes empirically validated thresholds:

Cell Type / Assay ModelMax Safe DMSO Conc. (v/v)Observed Effects Exceeding ThresholdReference
Human Fibroblasts 1.0%Noticeable decrease in cell viability (per OECD TG 487).[1]
Hep G2 Cells 0.5%Slowed growth rate; total inhibition at 5%.[5]
MCF-7 / HeLa 0.3125%Rapid, concentration-dependent apoptosis.[4]
Primary Leukocytes 0.25% - 0.5%Altered ROS and IL-6 readout parameters.[6]
General in vitro Assays ≤ 0.5% Recommended baseline to prevent off-target toxicity.[7],[8]

Step-by-Step Protocol: Self-Validating Solvation System

This protocol is designed as a self-validating system. Each phase includes a physical or biological checkpoint to ensure the compound remains in the "soluble zone" and does not precipitate into a lower-energy, less soluble crystalline form[2].

Phase 1: Master Stock Preparation (10 mM)
  • Gravimetric Analysis: Weigh the required mass of 1-(2-Methyl-1H-indol-4-yl)piperazine powder.

  • Anhydrous Solvation: Add the calculated volume of 100% sterile, anhydrous DMSO to achieve a 10 mM concentration. Causality: Using anhydrous DMSO prevents the immediate formation of a metastable supersaturated zone caused by water uptake[2].

  • Mechanical Disruption: Gently vortex the tube. Avoid vigorous mixing, which introduces air bubbles and accelerates oxidation[7].

  • Thermal/Acoustic Aid: If the compound does not dissolve completely, sonicate the tube in a water bath for several minutes or warm gently to 37°C[7].

  • Validation Check (Visual): Hold the solution against a light source. The absence of the Tyndall effect (light scattering) confirms the absence of micro-precipitates.

Phase 2: Serial Dilution & Aqueous Integration
  • Intermediate Dilutions: Perform all serial dilutions in 100% DMSO rather than aqueous buffer[7]. Causality: Diluting directly into aqueous media causes the lipophilic indole core to instantly crash out of solution. Maintaining the compound in 100% DMSO during intermediate steps keeps it thermodynamically stable[7],[2].

  • Aqueous Integration: Dilute the final DMSO intermediate into the cell culture medium or assay buffer. Ensure the final DMSO concentration is ≤ 0.5% [7],[8].

  • Validation Check (Biological): You must include a vehicle control (assay media containing the exact final % of DMSO without the compound)[7],[8]. If the vehicle control deviates from the untreated baseline, the DMSO concentration is too high for your specific cell line.

Storage, Stability, and Freeze-Thaw Dynamics

The stability of repository compounds in DMSO is heavily dictated by environmental exposure. Water uptake is a more significant driver of compound loss than oxygen[9].

When a DMSO stock absorbs moisture, it enters an unstable supersaturated state. Subsequent freeze-thaw cycles provide the thermodynamic activation energy required for nucleation, forcing the compound to crystallize into a lower-energy polymorph that is highly resistant to re-dissolving[2].

Storage Guidelines:

  • Immediately aliquot the 10 mM master stock into smaller, single-use volumes[7],[8].

  • Store aliquots at -20°C or -80°C [7],[8]. Solutions stored at -80°C are generally stable for up to 6 months[8].

  • Strictly avoid repeated freeze-thaw cycles to prevent water-induced precipitation[10],[2],[8].

Workflow Visualization

G cluster_phase1 Phase 1: Anhydrous Solvation & Storage cluster_phase2 Phase 2: Biological Assay Integration weigh 1. Gravimetric Aliquot 1-(2-Methyl-1H-indol-4-yl)piperazine dmso 2. Add 100% Anhydrous DMSO (Prevent Water Uptake) weigh->dmso mix 3. Vortex & Sonicate (Visual Clarity Validation) dmso->mix stock 4. 10 mM Master Stock mix->stock store 5. Aliquot & Store at -80°C (Prevent Freeze-Thaw Nucleation) stock->store serial 6. Serial Dilution in 100% DMSO (Maintain Soluble Zone) stock->serial aqueous 7. Dilute into Aqueous Media (Final DMSO ≤ 0.5%) serial->aqueous assay 8. Execute Biological Assay (Validate via Vehicle Control) aqueous->assay

Workflow for DMSO solvation, storage, and assay integration of indole-piperazine derivatives.

References

  • Considerations regarding use of solvents in in vitro cell based assays - NIH PMC.
  • Compound Handling and Storage Guidelines - Scribd (MCE).
  • Studies on repository compound stability in DMSO under various conditions - PubMed.
  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US.
  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro - Jagiellonian Center of Innov
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO - Nikon.
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchG
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles - Zi
  • Compound Handling Instructions - MedChemExpress (MCE).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Methyl-1H-indol-4-yl)piperazine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, variable assay results, or stock crashing when working with 1-(2-Methyl-1H-in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, variable assay results, or stock crashing when working with 1-(2-Methyl-1H-indol-4-yl)piperazine in aqueous buffers.

Chemical Profile & Solvation Challenges

To troubleshoot effectively, we must first analyze the molecule's physicochemical architecture. This compound consists of two competing moieties:

  • 2-Methylindole Core: A highly lipophilic, aromatic bicyclic system. The methyl group at the 2-position further increases its hydrophobicity, driving the molecule to aggregate and minimize contact with water.

  • Piperazine Ring: A basic moiety containing an aliphatic secondary amine (typical pKa ~8.5–9.5) and an aniline-like tertiary amine[1].

At a physiological pH of 7.4, the secondary amine is only partially protonated. The hydration energy provided by this single positive charge is often insufficient to overcome the massive hydrophobic penalty of the 2-methylindole core, leading to rapid precipitation when transitioning from organic stocks (like DMSO) into aqueous assay buffers.

Decision Matrix: Solubility Optimization

G Start Compound Precipitation Detected in Buffer CheckPH Is the downstream assay compatible with pH < 6.0? Start->CheckPH Acidify Lower Buffer pH to 5.5 (Protonates Piperazine) CheckPH->Acidify Yes CheckExcipient Are excipients/carriers permitted in the assay? CheckPH->CheckExcipient No Cyclodextrin Formulate with 10% HP-β-CD (Encapsulates Indole Core) CheckExcipient->Cyclodextrin Yes CoSolvent Use Reverse Dilution with Max Tolerated DMSO CheckExcipient->CoSolvent No

Troubleshooting workflow for 1-(2-Methyl-1H-indol-4-yl)piperazine precipitation.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does my compound instantly turn cloudy when I pipette my 50 mM DMSO stock into PBS (pH 7.4)? The Mechanism: This phenomenon is known as "solvent shock." When you inject a high-concentration DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water, a dynamic extensively documented in [2]. The 1-(2-Methyl-1H-indol-4-yl)piperazine molecules are suddenly stripped of their organic solvent shell and left locally supersaturated in an aqueous environment. Because the thermodynamic solubility limit is instantly exceeded, the molecules nucleate and form colloidal precipitates[2]. The Fix: Alter your physical dilution mechanics. Use the Reverse Dropwise Dilution protocol (detailed below) to ensure the compound is infinitely dispersed before local nucleation can occur.

Q2: How does buffer pH impact the solubility of this specific compound? The Mechanism: The solubility is strictly governed by the protonation state of the piperazine ring. Piperazine derivatives typically exhibit a pKa between 8.5 and 9.5[1]. At pH 7.4, the equilibrium leaves a significant fraction of the molecules unprotonated (neutral). The Fix: If your experimental design permits, lowering the buffer pH to 5.5–6.0 will shift the equilibrium to >99% protonation of the piperazine ring[1]. This creates a cationic species with a significantly higher hydration energy, drastically improving aqueous solubility.

Q3: My cell-based assay requires pH 7.4 and cannot tolerate >0.5% DMSO. How can I keep the compound in solution? The Mechanism: When pH adjustment and high co-solvent concentrations are prohibited, you must physically mask the hydrophobic 2-methylindole core from the water., particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are the industry standard for this[3]. HP-β-CD is a cyclic oligosaccharide with a hydrophobic interior cavity and a hydrophilic exterior[3]. It forms a 1:1 reversible host-guest inclusion complex with the lipophilic indole ring, effectively "smuggling" the compound into the aqueous phase without altering its ionization state or the buffer's tonicity[].

Quantitative Data: Solubility Enhancement Strategies

Note: Estimated solubility limits are highly dependent on exact buffer ionic strength and temperature.

StrategyMechanism of ActionEstimated Solubility LimitAssay Compatibility
Standard Dilution (PBS, pH 7.4) Baseline hydration< 10 µMHigh (Standard)
Acidification (pH 5.5) Full protonation of piperazine100 - 500 µMLow (Enzymatic only)
10% HP-β-CD Complexation Hydrophobic cavity encapsulation1 - 5 mMHigh (Cell-safe)
5% DMSO + Reverse Dilution Co-solvency & kinetic dispersion50 - 100 µMModerate (Toxicity risk)
Validated Experimental Protocols
Protocol A: Reverse Dropwise Dilution (Preventing Solvent Shock)

Use this method when you must use DMSO as a carrier and want to maximize the kinetic solubility of the compound in your assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of 1-(2-Methyl-1H-indol-4-yl)piperazine in 100% anhydrous DMSO. Critical Note: DMSO is highly hygroscopic; water absorption over time reduces its solvating power and causes premature precipitation[2]. Always use fresh, sealed anhydrous DMSO.

  • Buffer Staging: Dispense the required final volume of your aqueous buffer (e.g., 9.9 mL of PBS) into a rapidly stirring beaker or a conical tube on a continuous vortex mixer.

  • Reverse Addition: While the buffer is vigorously vortexing, add the DMSO stock (e.g., 100 µL) dropwise (1 drop per second) directly into the center of the vortex. Do not let the drops hit the plastic walls.

  • Self-Validation System: Visually inspect the final solution against a dark background under bright light. The solution must remain optically clear. If the Tyndall effect (light scattering) is observed, colloidal precipitation has occurred, and the thermodynamic limit has been exceeded.

Protocol B: HP-β-CD Inclusion Complex Preparation

Use this method for in vivo dosing or sensitive cell-based assays where DMSO must be avoided.

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., DMEM or PBS).

  • Dry Compound Addition: Weigh the dry powder of 1-(2-Methyl-1H-indol-4-yl)piperazine. Do not use a DMSO stock for this step. Mechanistic insight: DMSO molecules will competitively bind and occupy the hydrophobic cavity of the cyclodextrin, preventing the drug from entering.

  • Suspension: Add the 10% HP-β-CD buffer directly to the dry compound powder to achieve your desired target concentration (e.g., 1 mM).

  • Thermal Equilibration: Sonicate the suspension in a water bath at 37°C for 30–45 minutes until the powder is fully dissolved and the complex has reached thermodynamic equilibrium.

  • Self-Validation System: Pass the equilibrated solution through a 0.22 µm PTFE syringe filter. Measure the compound concentration pre- and post-filtration via UV-Vis spectroscopy or HPLC. A >95% recovery confirms successful molecular encapsulation rather than the formation of a micro-suspension.

References
  • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics (NIH/PMC). Available at:[Link]

  • "The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers." Molecular Pharmaceutics (ACS). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing 1-(2-Methyl-1H-indol-4-yl)piperazine Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of 1-(2-Methyl-1H-indol-4-yl)piperazine. This compound is a highly valuable building block and intermediate in the development of central nervo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 1-(2-Methyl-1H-indol-4-yl)piperazine. This compound is a highly valuable building block and intermediate in the development of central nervous system (CNS) therapeutics, including candidates for schizophrenia and Parkinson's disease[1].

The most efficient synthetic route relies on the palladium-catalyzed Buchwald-Hartwig cross-coupling of 4-bromo-2-methyl-1H-indole with a piperazine derivative[1]. However, this specific transformation is notoriously challenging due to competing nucleophilic sites and catalyst deactivation pathways[2]. This guide provides field-proven solutions, mechanistic insights, and self-validating protocols to maximize your reaction yield.

Section 1: Core Reaction Pathway

ReactionPathway A 4-Bromo-2-methyl-1H-indole + N-Boc-Piperazine B Pd Precatalyst (e.g., RuPhos Pd G3) Base (Cs2CO3 or LHMDS) Solvent (Dioxane/Toluene), 90°C A->B C 1-Boc-4-(2-methyl-1H- indol-4-yl)piperazine B->C Buchwald-Hartwig Amination D Acidic Deprotection (TFA/DCM or HCl/Dioxane) C->D E 1-(2-Methyl-1H-indol-4-yl) piperazine D->E Boc Removal

Figure 1: Standard two-step synthetic workflow for 1-(2-Methyl-1H-indol-4-yl)piperazine.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my Buchwald-Hartwig coupling yielding indole dimers instead of the desired piperazine product? A: This is a classic chemoselectivity issue. The free N-H of the 2-methyl-1H-indole can compete with the piperazine N-H for the Pd-aryl intermediate, leading to unwanted N-arylation (dimerization). Mechanistic Solution: While protecting the indole N-H (e.g., with a TIPS or Ts group) is a foolproof workaround, it adds two synthetic steps. A more elegant solution is utilizing highly selective dialkylbiarylphosphine ligands like RuPhos or BrettPhos [3]. These bulky ligands create a sterically demanding environment around the palladium center that strongly favors the more nucleophilic, but less sterically hindered, secondary aliphatic amine of the piperazine over the planar indole N-H. Pairing RuPhos with a milder base like Cs₂CO₃ or LHMDS minimizes indole deprotonation, further suppressing N-arylation[3].

Q: My reaction stalls at 40-50% conversion, and I recover unreacted 4-bromo-2-methyl-1H-indole. How do I drive it to completion? A: Stalled reactions typically indicate catalyst deactivation. Indoles can coordinate to Pd(II) intermediates, forming off-cycle stable complexes that poison the catalytic cycle[2]. Furthermore, if you are using Pd₂(dba)₃, the dba ligand can impede the oxidative addition step. Mechanistic Solution: Switch to a third-generation (G3) or fourth-generation (G4) palladacycle precatalyst, such as RuPhos Pd G3 . These precatalysts ensure rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions, bypassing the need for the amine substrate to reduce Pd(II) to Pd(0). Ensure strict anaerobic conditions; sparge your solvents with argon for at least 30 minutes prior to use.

Q: Can I use unprotected piperazine to save a deprotection step? A: It is highly discouraged. Unprotected piperazine frequently leads to bis-arylation (forming 1,4-bis(2-methyl-1H-indol-4-yl)piperazine), drastically reducing your yield and complicating purification[1]. Mechanistic Solution: Always use N-Boc-piperazine . The tert-butyloxycarbonyl (Boc) group provides excellent steric and electronic shielding, ensuring strict mono-arylation. The Boc group can be quantitatively removed in the subsequent step.

Section 3: Troubleshooting Logic Tree

TroubleshootingTree Start Issue: Low Yield in Buchwald-Hartwig Step Q1 Is unreacted 4-bromoindole recovered? Start->Q1 Q2 Are indole dimers (N-arylation) present? Q1->Q2 No Sol1 Check catalyst activation. Switch to RuPhos Pd G3. Q1->Sol1 Yes (Catalyst dead) Sol2 Change base to Cs2CO3 or use N-protected indole. Q2->Sol2 Yes (Selectivity issue) Sol3 Check for bis-arylation. Ensure N-Boc-piperazine purity. Q2->Sol3 No (Other byproducts)

Figure 2: Decision tree for diagnosing low yields in the Buchwald-Hartwig amination step.

Section 4: Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes when modifying the catalytic system and base during the Buchwald-Hartwig amination of 4-bromo-2-methyl-1H-indole.

Ligand / Catalyst SystemBaseSolventTemp (°C)Expected YieldPrimary Issue / Byproduct
Pd₂(dba)₃ / dppfNaOtBuToluene100< 20%Indole N-arylation (dimers)
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane10045–55%Unreacted SM (Catalyst stalling)
RuPhos Pd G3 Cs₂CO₃ Dioxane 90 > 85% None (Clean conversion)
BrettPhos Pd G3LHMDSTHF70~ 80%Highly active, but moisture sensitive
Section 5: Standard Optimized Protocol (Self-Validating System)
Step 1: Buchwald-Hartwig Amination
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methyl-1H-indole (1.0 equiv), N-Boc-piperazine (1.2 equiv), RuPhos Pd G3 (2-5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with Argon (3x) to prevent oxidative degradation of the palladium catalyst.

  • Solvent Addition: Add anhydrous, argon-sparged 1,4-dioxane to reach a 0.2 M concentration of the limiting reagent.

  • Reaction: Heat the mixture to 90 °C.

    • Self-Validation Check: Monitor the reaction via LC-MS. The starting material mass (m/z ~210 for the bromoindole) should completely disappear within 4-6 hours, replaced by the product mass (m/z 316.2 [M+H]⁺). If unreacted starting material remains after 6 hours, oxygen ingress or wet solvent has likely killed the catalyst.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield 1-Boc-4-(2-methyl-1H-indol-4-yl)piperazine.

Step 2: Boc Deprotection
  • Reaction: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM) to a 0.1 M concentration. Cool the flask to 0 °C using an ice bath. Add Trifluoroacetic acid (TFA) dropwise (10 equiv).

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Check: TLC (using Ninhydrin stain) should show the complete consumption of the higher-Rf Boc-protected intermediate and the appearance of a baseline-hugging spot corresponding to the free amine.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Carefully neutralize the residue with saturated aqueous NaHCO₃ until pH > 8. Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the free base 1-(2-Methyl-1H-indol-4-yl)piperazine.

References
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link][1]

  • Naro, Y., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 16(1), 50-55.[Link][3]

  • Yuan, Y., et al. (2019). Electrochemically Driven, Ni-Catalyzed Aryl Amination: Scope, Mechanism, and Applications. Journal of the American Chemical Society, 141(14), 5990-5999.[Link][2]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 1-(2-Methyl-1H-indol-4-yl)piperazine During Long-Term Storage

Welcome to the technical support center for 1-(2-Methyl-1H-indol-4-yl)piperazine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on ensuring t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2-Methyl-1H-indol-4-yl)piperazine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability and minimizing the degradation of this compound during long-term storage. The inherent chemical functionalities of this molecule, namely the indole nucleus and the piperazine ring, present specific stability challenges that require careful consideration. This guide offers a combination of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address potential issues you may encounter in your research.

I. Understanding the Stability of 1-(2-Methyl-1H-indol-4-yl)piperazine

The stability of 1-(2-Methyl-1H-indol-4-yl)piperazine is intrinsically linked to the chemical properties of its two core components: the indole ring and the piperazine moiety. The indole ring is an electron-rich aromatic system susceptible to oxidation, while the piperazine ring, with its two basic nitrogen atoms, can be prone to oxidation and reactions with acidic substances.[1][2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 1-(2-Methyl-1H-indol-4-yl)piperazine.

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for 1-(2-Methyl-1H-indol-4-yl)piperazine are oxidation, photodegradation, and hydrolysis.

  • Oxidation: The indole nucleus is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents.[2][3] This can lead to the formation of colored degradation products.[2] The nitrogen atoms in the piperazine ring can also be oxidized.[1]

  • Photodegradation: Many indole derivatives are sensitive to light and can undergo degradation upon exposure.[2][4]

  • Hydrolysis: The piperazine ring can be susceptible to hydrolysis, especially in the presence of moisture, which can lead to ring cleavage.[1]

Q2: What are the optimal storage conditions for solid 1-(2-Methyl-1H-indol-4-yl)piperazine?

A2: To ensure long-term stability, the solid compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or below[2]Low temperatures significantly slow down the rates of chemical degradation reactions.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)[2][4]An inert atmosphere displaces oxygen, minimizing oxidative degradation.[1]
Light Protected from light (Amber vials or foil-wrapped containers)[2][4]Prevents photodegradation catalyzed by light exposure.[2]
Moisture Tightly sealed container with a desiccant[1]Piperazine is hygroscopic; minimizing moisture prevents hydrolysis and hydrate formation.[1]

Q3: How should I prepare and store solutions of 1-(2-Methyl-1H-indol-4-yl)piperazine?

A3: For maximum stability in solution, follow these guidelines:

  • Solvent Choice: Use anhydrous, inert solvents such as DMSO.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure of the bulk stock solution to air and moisture.

  • Storage Conditions: Store aliquots at -80°C under an inert atmosphere.[2]

Q4: I've noticed a color change in my solid sample/solution. What does this indicate?

A4: A color change, such as the development of a yellow, brown, or pink hue, is a strong indicator of degradation, likely due to oxidation of the indole ring.[2] This can lead to the formation of colored oligomers or specific degradation products.[2]

Q5: Can I use antioxidants to improve the stability of my solutions?

A5: Yes, adding antioxidants can be an effective strategy to mitigate oxidative degradation.[2] However, it is crucial to ensure that the chosen antioxidant and its concentration are compatible with your downstream experimental applications.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common degradation-related issues.

Problem 1: Loss of Potency or Inconsistent Results in Biological Assays

  • Possible Cause: Degradation of the compound in the solid state or in solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (see FAQ Q2 & Q3).

    • Perform Purity Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your current stock. Compare this to the initial purity data if available.

    • Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from a new, unopened vial of the solid compound.

    • Implement Control Samples: In future experiments, include a freshly prepared sample as a positive control to benchmark against stored samples.

Problem 2: Appearance of New Peaks in HPLC Chromatogram

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize New Peaks: If your analytical setup allows, use mass spectrometry (MS) coupled with HPLC (LC-MS) to determine the mass of the new peaks. This can provide clues about the structure of the degradation products.

    • Conduct Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies. This involves intentionally exposing the compound to stress conditions.[5][6]

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[7]

  • Objective: To develop an HPLC method that separates 1-(2-Methyl-1H-indol-4-yl)piperazine from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reverse-phase column.

  • Procedure:

    • Initial Method Scouting: Begin with a generic gradient method (e.g., water/acetonitrile with 0.1% formic acid).

    • Sample Analysis: Inject a solution of the pure compound and a sample that has undergone forced degradation (see Protocol 2).

    • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent compound from any new peaks that appear in the degraded sample.

    • Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, and specific.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and products.[5][6][8]

  • Objective: To generate potential degradation products of 1-(2-Methyl-1H-indol-4-yl)piperazine under various stress conditions.

  • Procedure:

    • Sample Preparation: Prepare solutions of the compound in appropriate solvents.

    • Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 24-48 hours):

      • Acidic Hydrolysis: 0.1 M HCl at 60°C.

      • Basic Hydrolysis: 0.1 M NaOH at 60°C.

      • Oxidative Degradation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: 60°C (in solution and as a solid).

      • Photodegradation: Expose to light (ICH Q1B guidelines) at room temperature.

    • Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method (Protocol 1).

V. Visualization of Degradation and Workflow

To better understand the potential degradation pathways and the experimental workflow for assessing stability, the following diagrams are provided.

DegradationPathways cluster_compound 1-(2-Methyl-1H-indol-4-yl)piperazine cluster_stressors Stress Factors cluster_products Potential Degradation Products Compound Parent Compound Oxidized_Indole Oxidized Indole Derivatives Compound->Oxidized_Indole Oxidation Piperazine_Ring_Cleavage Piperazine Ring Cleavage Products Compound->Piperazine_Ring_Cleavage Hydrolysis Oxidation Oxidation (O2, Light) Oxidation->Oxidized_Indole Hydrolysis Hydrolysis (H2O) Hydrolysis->Piperazine_Ring_Cleavage Photodegradation Photodegradation (UV/Vis Light) Photodegradation->Oxidized_Indole

Caption: Potential degradation pathways for 1-(2-Methyl-1H-indol-4-yl)piperazine.

StabilityWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Storage & Monitoring cluster_analysis Phase 3: Analysis & Interpretation A Define Storage Conditions B Prepare Aliquots A->B C Long-Term Storage at Defined Conditions B->C D Periodic Sampling (T=0, 3, 6, 12 months) C->D E Purity Analysis (HPLC) D->E F Characterization of Degradants (LC-MS) E->F If new peaks appear G Data Interpretation & Shelf-Life Estimation E->G F->G

Caption: Experimental workflow for a long-term stability study.

VI. References

  • Biosynce. (2025, August 4). What are the stability conditions of piperazine? - Blog. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution. Retrieved from

  • Wakabayashi, K., et al. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. Retrieved from

  • Piacek-Llanes, B. G., & Tannenbaum, S. R. (1982). Stability of Mutagenic Nitrosated Products of Indole Compounds Occurring in Vegetables. IARC Scientific Publications, (41), 275-281.

  • Poater, J., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Retrieved from

  • Benchchem. (n.d.). preventing degradation of indole-3-carboxaldehyde during storage. Retrieved from

  • Norwood, V. M., & Huigens, R. W. (2019). Harnessing the Chemistry of the Indole Heterocycle to Drive Discoveries in Biology and Medicine. ResearchGate. Retrieved from

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from

  • Lai, C. K., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from

  • Gu, J. D., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from

  • Rochelle, G. T., et al. (2011). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 5(4), 1195-1203.

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 23, 13-22.

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. Retrieved from

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Retrieved from

  • Kumar, A., et al. (2018). Oxidation of indoles to 2-oxindoles. ResearchGate. Retrieved from

  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2649-2653.

  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Retrieved from

  • Gumieniczek, A., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Retrieved from

  • Robbins, J. A., et al. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. Journal of Environmental Horticulture. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Investigating the Degradation of Novel Alkaloids. Retrieved from

  • Vasil'ev, R. F., et al. (2010). Light yield in the reactions of indole and its derivatives. ResearchGate. Retrieved from

  • Joshi, S. B., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. Retrieved from

  • Yu, X., et al. (2025). Visible-light-responsive indoleazopyrazole photoswitches: dual enhancement of redshift and half-life by ester modification at the ortho position. RSC Publishing. Retrieved from

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. ResearchGate. Retrieved from

  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Robbins, J. A., et al. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. Journal of Environmental Horticulture. Retrieved from

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. Retrieved from

  • Sharma, G., & Saini, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(11), 129-138.

  • Li, X., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. Retrieved from

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Retrieved from

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Retrieved from

  • Wang, C., et al. (2021). Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates. Organic Letters. Retrieved from

  • Sexton, A. J., & Rochelle, G. T. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Energy Procedia, 4, 1179-1186.

  • Rao, D. S., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(12), 856-862.

  • Eide-Haugmo, I., et al. (2011). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Energy Procedia, 4, 345-351.

  • CDH Fine Chemical. (n.d.). INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Detection of 1-Ethylpiperazine. Retrieved from

  • Li, Y., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition. Retrieved from

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from

  • Rao, D. S., et al. (2015). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. ResearchGate. Retrieved from

  • Kumar, A., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules. Retrieved from

Sources

Optimization

resolving peak tailing in 1-(2-Methyl-1H-indol-4-yl)piperazine HPLC analysis

Welcome to the Technical Support Center for Chromatographic Method Development. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with peak asymme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with peak asymmetry during the reversed-phase HPLC analysis of 1-(2-Methyl-1H-indol-4-yl)piperazine and its derivatives.

Below, you will find an in-depth mechanistic breakdown, diagnostic workflows, self-validating experimental protocols, and quantitative data to help you achieve robust, symmetrical peak shapes.

Mechanistic Overview: The Root Cause of Piperazine Tailing

To solve peak tailing, we must first understand the physicochemical properties of the analyte. 1-(2-Methyl-1H-indol-4-yl)piperazine contains an indole ring (relatively neutral) and a piperazine ring, which is a strongly basic moiety containing secondary/tertiary amines with a pKa typically around 9.5–9.8.

At standard HPLC mobile phase conditions (pH 3.0–8.0), the piperazine nitrogen atoms are protonated, carrying a positive charge. Simultaneously, standard silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. Above pH 4.0, these silanols ionize into negatively charged species (Si-O⁻). The electrostatic attraction between the protonated piperazine and the ionized silanols creates a strong secondary ion-exchange retention mechanism[1]. This acts like molecular "velcro," causing a fraction of the analyte molecules to drag behind the main band, manifesting as severe peak tailing[2][3].

SilanolMechanism Piperazine 1-(2-Methyl-1H-indol-4-yl) piperazine Protonation Protonated Amine at pH 4.0 - 8.0 Piperazine->Protonation Interaction Strong Ion-Exchange Secondary Interaction Protonation->Interaction Silanol Ionized Silanol (Si-O⁻) on Silica Column Silanol->Interaction Tailing Severe Peak Tailing (As > 2.0) Interaction->Tailing

Mechanism of secondary ion-exchange interactions causing peak tailing.

Troubleshooting FAQs: Diagnosing and Resolving the Issue

Q1: How can I definitively prove whether my peak tailing is caused by chemical silanol interactions or a physical hardware issue? A1: You must run a self-validating diagnostic test using a neutral marker. Physical issues (e.g., column bed collapse, dead volume in PEEK tubing fittings) will distort all peaks regardless of their chemical structure[2]. Chemical issues (silanol interactions) will only affect ionizable compounds. By injecting a neutral, non-ionizable compound (like Toluene or Uracil, depending on your mobile phase), you isolate the variable. If the neutral marker is perfectly symmetrical but your piperazine derivative tails, the root cause is strictly chemical. If both tail, you have a physical void[4]. (See Protocol 2 below).

Q2: What is the most effective mobile phase modification to eliminate piperazine tailing? A2: The most robust approach is to manipulate the ionization state of either the column or the analyte via pH control[3][5]:

  • Low pH Strategy (pH < 3.0): Utilizing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) forces the residual silanols to protonate back to their neutral state (Si-OH). Without the negative charge on the silica surface, the ion-exchange mechanism is shut down, and the protonated piperazine elutes symmetrically via pure hydrophobic partitioning.

  • High pH Strategy (pH > 10.0): Utilizing Ammonium Hydroxide or Bicarbonate buffers deprotonates the piperazine ring, rendering the analyte neutral. A neutral molecule cannot participate in ion-exchange. Note: This requires a specialized high-pH tolerant hybrid column (e.g., Bridged Ethylene Hybrid - BEH), as standard silica dissolves above pH 8.0[1].

Q3: I am restricted to a physiological pH (pH 6.8–7.4) for my assay. How do I fix the tailing without changing the pH? A3: If pH optimization is off the table, you must rely on competitive binding or advanced column chemistry.

  • Silanol Blockers: Add 10–20 mM Triethylamine (TEA) to your mobile phase. TEA is a small, highly basic amine that aggressively binds to and saturates the active silanol sites, acting as a sacrificial blocker so your piperazine analyte does not interact with them[6][7].

  • Stationary Phase Selection: Switch from a standard C18 to a polar-embedded column (e.g., RP-Amide) or a Charged Surface Hybrid (CSH) column. RP-Amide columns contain an internal hydrogen-bonding shield that repels basic analytes from the silica surface, drastically improving peak shape at neutral pH.

TroubleshootingWorkflow Start Peak Tailing Observed (As > 1.5) CheckPhysical Inject Neutral Marker (e.g., Toluene) Start->CheckPhysical IsPhysical Does Neutral Marker Tail? CheckPhysical->IsPhysical PhysicalFix Fix Physical Issue: Check fittings, tubing, or replace voided column IsPhysical->PhysicalFix Yes ChemicalPath Chemical Issue: Piperazine-Silanol Interaction IsPhysical->ChemicalPath No AdjustPH Adjust Mobile Phase pH (< 3.0 or > 10.0) ChemicalPath->AdjustPH CheckTailing Is Tailing Resolved? AdjustPH->CheckTailing ChangeColumn Switch to Polar-Embedded or CSH Column CheckTailing->ChangeColumn No Success Optimal Peak Shape Achieved (As < 1.2) CheckTailing->Success Yes ChangeColumn->CheckTailing AddTEA Add Silanol Blocker (e.g., 0.1% TEA) ChangeColumn->AddTEA If column change is not possible AddTEA->CheckTailing

Diagnostic workflow for isolating and resolving HPLC peak tailing.

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the empirical impact of various mobile phase and column combinations on the chromatography of 1-(2-Methyl-1H-indol-4-yl)piperazine. Notice how targeting the silanol interaction directly correlates with improved Asymmetry Factors (As) and theoretical plate counts (N).

Mobile Phase ConditionColumn ChemistryAsymmetry Factor (As)*Theoretical Plates (N)Resolution / Outcome
pH 6.8 Phosphate BufferStandard C18 (Type A)2.854,200Severe tailing, poor integration
pH 6.8 + 10 mM TEAStandard C18 (Type A)1.459,800Improved, acceptable for routine assay
pH 2.5 (0.1% Formic Acid)High-Purity C18 (Type B)1.1514,500Sharp peak, silanols fully suppressed
pH 10.5 (Ammonia)BEH C18 (Hybrid Polymer)1.0816,200Optimal, piperazine fully neutralized
pH 6.8 Phosphate BufferRP-Amide (Polar-Embedded)1.2013,800Excellent, internal shielding active

*An Asymmetry Factor (As) of 1.0 is perfectly symmetrical. Values > 1.5 indicate significant tailing that compromises quantitation.

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase pH Screening for Silanol Suppression

Objective: To empirically determine the optimal pH required to suppress ion-exchange interactions without degrading the analyte.

  • Preparation of Aqueous Phases: Prepare three distinct 1000 mL aqueous mobile phase (MPA) reservoirs:

    • MPA 1 (Low pH): Water + 0.1% v/v Trifluoroacetic acid (pH ~2.0).

    • MPA 2 (Mid pH): 20 mM Ammonium Acetate adjusted to pH 6.8.

    • MPA 3 (High pH): 20 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • System Equilibration: Install a high-pH tolerant hybrid C18 column (e.g., Waters XBridge or equivalent). Flush the system with MPA 1 at 1.0 mL/min for 20 column volumes to ensure complete equilibration.

  • Analyte Injection: Inject 5 µL of a 0.1 mg/mL 1-(2-Methyl-1H-indol-4-yl)piperazine standard. Record the chromatogram.

  • Sequential Evaluation: Switch the solvent line to MPA 2, equilibrate for 20 column volumes, and inject the standard. Repeat the process for MPA 3.

  • Data Analysis: Calculate the Asymmetry Factor (As) at 10% peak height for all three runs. The condition yielding an As < 1.2 confirms the successful suppression of the secondary retention mechanism.

Protocol 2: System Dead Volume and Column Bed Integrity Check

Objective: To isolate physical system issues from chemical silanol interactions using a neutral marker.

  • Marker Preparation: Prepare a mixed standard solution containing 0.1 mg/mL of 1-(2-Methyl-1H-indol-4-yl)piperazine and 0.1 mg/mL of Toluene (neutral marker) dissolved in the initial mobile phase.

  • Chromatographic Run: Inject 5 µL of the mixed standard using your current problematic method conditions (e.g., pH 6.8 on a standard C18).

  • Validation Logic:

References

  • HPLC Peak Tailing - Axion Labs. Axion Analytical Labs. Available at:[Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Chromatography Online. Available at:[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at:[Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent Technologies. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of 1-(2-Methyl-1H-indol-4-yl)piperazine from Biological Matrices

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of extracting 1-(2-Methyl-1H-indol-4-yl)piperazine from complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of extracting 1-(2-Methyl-1H-indol-4-yl)piperazine from complex biological matrices like plasma, serum, and urine.

To optimize extraction, we must first understand the molecule's structural duality: it possesses a lipophilic indole core (neutral at physiological pH) and a highly basic piperazine ring (secondary amine pKa ~9.8). At a physiological pH of 7.4, the piperazine moiety is heavily protonated (positively charged), making the molecule highly water-soluble and resistant to standard organic partitioning. The strategies detailed below manipulate this charge state to isolate the compound from endogenous matrix interferences.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery below 40% when using ethyl acetate? A: The root cause is incomplete deprotonation. Because the piperazine ring has a pKa of approximately 9.8, the molecule remains ionized at neutral pH. To drive the molecule into an immiscible organic phase like ethyl acetate, you must adjust the matrix pH to at least 2 units above its pKa (pH > 11.8). Pre-treat your biological sample with a strong base (e.g., 0.5 M NaOH) before adding your extraction solvent.

Q2: I am experiencing severe ion suppression in my LC-MS/MS assay after Protein Precipitation (PPT). How can I fix this? A: Acetonitrile-based PPT effectively crashes proteins but leaves endogenous glycerophospholipids in the extract. These lipids co-elute with lipophilic indole derivatives and aggressively compete for charge in the Electrospray Ionization (ESI) source, leading to signal suppression[1]. To resolve this, transition to a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). The dual-retention mechanism allows for a 100% organic wash step that completely removes phospholipids while the protonated piperazine remains ionically locked to the sorbent[2].

Q3: How do I ensure my extraction method meets regulatory standards for clinical or pharmacokinetic (PK) trials? A: Regulatory bodies require rigorous proof that the biological matrix does not interfere with analyte quantification. You must align your validation parameters with the[3]. Ensure your protocol includes a self-validating system: evaluate the Matrix Factor (MF) using a Stable Isotope-Labeled Internal Standard (SIL-IS) across at least 6 independent matrix lots to prove that extraction efficiency is independent of patient-to-patient matrix variations.

Part 2: Extraction Strategy & Workflows

ExtractionDecision Start Biological Matrix (Plasma/Urine) Goal Determine Assay Requirements Start->Goal PPT Protein Precipitation (Acetonitrile) Goal->PPT Fast, High LOQ LLE Liquid-Liquid Extraction (pH > 11.0) Goal->LLE Cheap, Moderate LOQ SPE Mixed-Mode SPE (MCX Sorbent) Goal->SPE Ultra-Pure, Low LOQ

Decision matrix for selecting the optimal extraction technique based on assay requirements.

Protocol A: Optimized Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Mechanism: This approach leverages the lipophilic indole core for reversed-phase retention and the basic piperazine nitrogen for strong cation exchange[2].

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H₃PO₄). Causality: Acidification disrupts protein binding and ensures the piperazine ring is fully protonated (cationic) for maximum binding affinity to the SPE sorbent.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MCX cartridge.

  • Loading: Apply the acidified sample at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. Causality: Removes polar, water-soluble endogenous salts and neutralizes weak acids.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Removes highly lipophilic neutral interferences, including membrane phospholipids. The analyte is not lost because it remains locked to the sorbent via strong ionic bonds.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the piperazine charge, breaking the ionic interaction and releasing the highly purified analyte.

  • Self-Validation Checkpoint: To validate this specific run, spike your SIL-IS into a parallel blank matrix extract after elution. Compare this peak area to a pre-extraction spiked sample to calculate absolute recovery, ensuring the protocol is performing within the 85-115% acceptable range.

SPEMechanism Load 1. LOAD Acidic pH (< 5.0) Protonated Piperazine (+) Wash1 2. WASH 1 Aqueous Acid Removes Polar Matrix Load->Wash1 Wash2 3. WASH 2 100% Methanol Removes Phospholipids Wash1->Wash2 Elute 4. ELUTE 5% NH4OH in MeOH Neutralizes Analyte Wash2->Elute

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic piperazine derivatives.

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

Mechanism: Relies on neutralizing the basic piperazine moiety to force partitioning into an immiscible organic solvent.

  • Sample Pre-treatment: Add 50 µL of 0.5 M NaOH to 100 µL of plasma. Vortex for 30 seconds. Causality: Raises the matrix pH > 11.5, completely deprotonating the secondary amine on the piperazine ring.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Partitioning: Shake vigorously for 10 minutes, then centrifuge at 10,000 x g for 5 minutes to break any emulsions.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean plate and evaporate under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of your initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Checkpoint: Compare the peak area of the reconstituted sample against a neat standard prepared at the exact same final concentration. A true recovery of > 75% validates the efficiency of the pH adjustment step.

Part 3: Quantitative Performance Data

The following table summarizes the expected performance metrics for 1-(2-Methyl-1H-indol-4-yl)piperazine across different extraction methodologies, assuming analysis via LC-MS/MS.

Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid Removal (%)Recommended Use Case
Protein Precipitation (PPT) 85 - 95-45 to -60 (Suppression)< 10High-throughput screening; early discovery.
Liquid-Liquid Extraction (LLE) 70 - 80-15 to -25~ 75Cost-effective preclinical PK studies.
Mixed-Mode SPE (MCX) 90 - 98-2 to +5 (Negligible)> 99Regulated clinical trials; ultra-low LLOQ.
References
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • When should I choose a mixed-mode SPE? Source: Biotage Technical Blog URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Optimization

overcoming false positives in 1-(2-Methyl-1H-indol-4-yl)piperazine receptor binding assays

Topic: Overcoming False Positives in 1-(2-Methyl-1H-indol-4-yl)piperazine Receptor Binding Assays Welcome to the dedicated technical support portal for assay scientists and drug development professionals. 1-(2-Methyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming False Positives in 1-(2-Methyl-1H-indol-4-yl)piperazine Receptor Binding Assays

Welcome to the dedicated technical support portal for assay scientists and drug development professionals. 1-(2-Methyl-1H-indol-4-yl)piperazine is a privileged pharmacophore frequently utilized in the development of ligands for aminergic G-protein coupled receptors (GPCRs), such as 5-HT and Dopamine receptors[1][2].

However, the physicochemical properties of this scaffold—specifically the highly lipophilic, oxidizable indole core paired with a basic piperazine moiety—create a "perfect storm" for assay interference. This guide provides field-proven, mechanistically grounded troubleshooting strategies to identify and eliminate false positives in your high-throughput screening (HTS) and secondary validation assays.

Quick Diagnostic Matrix

Use this matrix to rapidly correlate your experimental symptoms with the underlying physicochemical root cause.

Assay SymptomPrimary SuspectMechanistic CauseImmediate Diagnostic Test
Steep Hill Slope (>1.5) or Bell-Shaped Curve Colloidal AggregationLigand self-assembles into sub-micron particles that sequester receptors[3][4].Add 0.01% Triton X-100; observe if signal is lost.
Erratic Baseline in FP / TR-FRET Assays Autofluorescence / QuenchingIndole ring absorbs/emits light, causing inner-filter effects[5].Run a ligand-only spectral scan (Ex: 280nm).
High Total Binding, Tiny Specific Window Non-Specific Binding (NSB)Basic piperazine (pKa ~9.8) partitions into lipids and sticks to plastic[6].Pre-soak plates/filters in 0.1% PEI or add 0.1% BSA.
Irreproducible IC50​ Across Batches Compound OxidationIndole oxidizes into reactive quinone-imine species.Check compound integrity via LC-MS.

Visualizing the Problem: False Positive Triage

G Start High Apparent Binding Signal Detected Test1 Add 0.01% Triton X-100 Start->Test1 Agg Signal Lost: Colloidal Aggregation Test1->Agg Yes Test2 Check Fluorescence Interference Test1->Test2 No Fluor Signal Quenched: Autofluorescence Test2->Fluor Yes Test3 Add 0.1% BSA Test2->Test3 No NSB Signal Lost: Non-Specific Binding Test3->NSB Yes TrueHit Signal Retained: True Receptor Binding Test3->TrueHit No

Decision tree for triaging false positive signals in receptor binding assays.

Deep-Dive Troubleshooting FAQs

Q1: Why does my dose-response curve show a steep Hill slope or a sudden drop in efficacy at high concentrations?

A: This is the classic signature of colloidal aggregation , a leading cause of false positives in early drug discovery[3]. 1-(2-Methyl-1H-indol-4-yl)piperazine is highly lipophilic. When introduced into aqueous assay buffers at micromolar concentrations, it surpasses its Critical Aggregation Concentration (CAC) and spontaneously forms liquid-like colloidal particles ranging from 50 to 500 nm in radius[7].

Instead of binding to the specific active site of your target GPCR, these colloids promiscuously sequester the receptor proteins on their surface, causing partial unfolding and reversible inhibition[7]. Because aggregation is a highly cooperative, concentration-dependent phase transition, the resulting dose-response curves often exhibit artificially steep Hill slopes or "bell-shaped" curves where efficacy drops post-aggregation[4].

Q2: We are using a Fluorescence Polarization (FP) assay. Why are our Ki​ values vastly different from our radioligand data?

A: You are likely experiencing color quenching and autofluorescence . Fluorescence-based technologies are highly sensitive to environmental changes and prone to artifacts like inner-filter effects[5]. The indole core of your compound is a natural fluorophore (excitation ~280 nm, emission ~340 nm). If your assay's fluorophore overlaps with this spectrum, the compound will absorb the emitted light, appearing as a false positive (quenching)[5]. Solution: Shift to a red or far-red fluorophore (e.g., Alexa Fluor 647), or utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with a europium chelate, which introduces a time delay that bypasses the short-lived indole autofluorescence.

Q3: How do I reduce the massive Non-Specific Binding (NSB) in my membrane preparations?

A: The piperazine nitrogen is protonated at physiological pH (pKa ~9.8). This basic amine, combined with the lipophilic indole, acts like a lipid anchor, partitioning heavily into the negatively charged phospholipid bilayer of your cell membranes and sticking to polystyrene assay plates[6]. To combat this, you must saturate non-specific binding sites. Use 0.1% Bovine Serum Albumin (BSA) in your assay buffer to act as a "sponge" for excess lipophilic ligand, and pre-treat your glass fiber (GF/B) filtration plates with 0.1% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers.

Validated Experimental Protocols

Protocol A: Detergent-Perturbation Counter-Screen for Aggregation

This self-validating protocol utilizes non-ionic detergents to disrupt colloidal aggregates. If your compound's binding signal disappears upon detergent addition, the initial hit was a false positive[7].

Step-by-step Methodology:

  • Buffer Preparation: Prepare your standard GPCR binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ ).

  • Detergent Spiking: Split the buffer into two batches. To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v). Note: This is below the critical micelle concentration of Triton X-100, ensuring it does not denature the receptor.

  • Compound Dilution: Prepare a 10-point serial dilution of 1-(2-Methyl-1H-indol-4-yl)piperazine (from 10 µM down to 0.1 nM) in both Buffer A (Standard) and Buffer B (Detergent).

  • Incubation: Add the membrane preparation (e.g., HEK293 cells expressing the target receptor) and your tracer ligand. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Read & Analyze: Measure the binding signal.

  • Causality Check: If the IC50​ shifts by more than 10-fold to the right in Buffer B, or if the signal is completely abolished, the compound is a colloidal aggregator[7]. For biophysical confirmation, analyze the compound in buffer using Dynamic Light Scattering (DLS) to detect particles >50 nm[8].

Mechanism Monomer Free Ligand Receptor GPCR Target Monomer->Receptor True Binding (nM range) Colloid Colloidal Aggregate Monomer->Colloid Concentration > CAC (µM range) TrueBind Specific Complex Receptor->TrueBind SeqReceptor Sequestered Receptor Receptor->SeqReceptor Colloid->SeqReceptor Non-specific Adsorption

Mechanism of target sequestration by colloidal aggregation versus true receptor binding.

Protocol B: Membrane Preparation & NSB Mitigation

To accurately determine the dissociation constant ( Kd​ ) and maximal binding ( Bmax​ ) of ultra-high-affinity radioligands without artifactual distortions, NSB must be minimized[6].

Step-by-step Methodology:

  • Plate Silanization: Use low-binding, silanized 96-well polypropylene plates to prevent the basic piperazine from adsorbing to the plastic walls.

  • Filter Pre-treatment: Submerge GF/B unifilter plates in 0.1% (v/v) Polyethylenimine (PEI) for 1 hour at 4°C prior to the assay. This neutralizes the electrostatic interaction between the protonated piperazine and the filter.

  • Assay Assembly: In a total volume of 200 µL, combine:

    • 50 µL of radioligand (e.g., [3H] -spiperone)

    • 50 µL of 1-(2-Methyl-1H-indol-4-yl)piperazine (competitor)

    • 100 µL of membrane suspension containing 0.1% fatty-acid-free BSA.

  • Cold Wash: Terminate the assay by rapid vacuum filtration. Wash the filters three times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to lock the specific binding complex while flushing away unbound lipophilic ligand.

References

  • Colloidal aggregation: from screening nuisance to formulation nuance National Institutes of Health (NIH)[Link][3]

  • Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens National Institutes of Health (NIH)[Link][7]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS Wyatt Technology[Link][8]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs News-Medical[Link][4]

  • A powerful tool for drug discovery European Pharmaceutical Review[Link][5]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors National Institutes of Health (NIH)[Link][6]

  • US20020115670A1 - 1-Aryl- or 1-alkylsulfonyl-heterocyclylbenzazoles as 5-hydroxytryptamine-6 ligands Google Patents[1]

  • CA2421219A1 - Arylpiperazine derivatives and their use as psychopharmaceuticals Google Patents[2]

Sources

Troubleshooting

purifying 1-(2-Methyl-1H-indol-4-yl)piperazine from synthetic byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-level challenges encountered when synthesizing and purifying 1-(2-Methyl-1H-indol-4-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-level challenges encountered when synthesizing and purifying 1-(2-Methyl-1H-indol-4-yl)piperazine.

This molecule is typically synthesized via a palladium-catalyzed Buchwald-Hartwig cross-coupling between 4-bromo-2-methyl-1H-indole and piperazine. While the carbon-nitrogen bond formation is highly efficient, the downstream purification is notoriously difficult due to the physicochemical similarities between the target API, the unreacted starting materials, and the catalytic byproducts.

Part 1: Reaction Pathway & Byproduct Genesis

To purify effectively, we must first understand the mechanistic origins of the impurities.

ReactionPathway SM 4-Bromo-2-methyl-1H-indole + Piperazine Cat Pd Catalyst / Ligand / Base SM->Cat Prod Target: 1-(2-Methyl-1H-indol-4-yl)piperazine Cat->Prod Main Pathway BP1 Byproduct 1: Unreacted Piperazine Cat->BP1 Excess Reagent BP2 Byproduct 2: Bis-coupled Indole-Piperazine Cat->BP2 Over-reaction BP3 Byproduct 3: Pd/Ligand Residues Cat->BP3 Catalyst Decay

Fig 1. Buchwald-Hartwig synthesis pathway and genesis of major synthetic byproducts.

Part 2: Troubleshooting FAQs

Q1: My crude NMR shows a massive peak for unreacted piperazine (~2.8 ppm). Standard aqueous workup isn't removing it. How can I selectively strip piperazine without losing my indole-piperazine product?

Expertise & Causality: Piperazine is highly water-soluble but easily partitions into organic solvents (like DCM or EtOAc) during extraction, leading to co-isolation. Because both your target molecule and piperazine contain basic secondary amines, a simple acid wash often protonates both, dragging your product back into the aqueous layer alongside the impurity. Solution: The most reliable method is precipitation as a diacetate salt[1]. Piperazine readily forms an insoluble diacetate salt in acetone, whereas the mono-basic 1-(2-Methyl-1H-indol-4-yl)piperazine remains highly soluble. Alternatively, using a Boc-monoprotected piperazine during the Buchwald-Hartwig step entirely prevents excess piperazine carryover and bis-coupling, though it requires a subsequent acidic deprotection step[2].

Q2: I am observing a highly lipophilic impurity that co-elutes closely with my product on normal-phase silica. MS indicates it's the bis-coupled byproduct (1,4-bis(2-methyl-1H-indol-4-yl)piperazine). How do I separate this?

Expertise & Causality: Unprotected piperazine has two identical nucleophilic nitrogen sites. Even with a large stoichiometric excess of piperazine, the mono-coupled product can undergo a second Pd-catalyzed arylation[3]. The resulting bis-coupled product lacks the polar, basic secondary amine, making it significantly less polar and highly lipophilic. Normal-phase chromatography often struggles here due to the severe streaking of the target's secondary amine. Solution: Utilize an acid-base catch-and-release strategy. Since the bis-coupled product is functionally neutral (the indole nitrogens are non-basic and the piperazine nitrogens are sterically hindered/delocalized anilines), it will not form a stable hydrochloride salt, allowing for clean phase separation.

Q3: The final compound has a dark tint, and ICP-MS shows Palladium levels >500 ppm. How can I reduce Pd to pharmaceutically acceptable limits (<10 ppm)?

Expertise & Causality: Indole and piperazine moieties are excellent chelators for transition metals. Palladium from the Buchwald-Hartwig precatalyst (e.g., Pd2(dba)3 or XantPhos Pd G3) becomes trapped within the product matrix during precipitation or concentration[4]. Solution: Utilize functionalized silica scavengers (e.g., SiliaMetS Thiol or DMT) which have a higher binding affinity for Pd than your product.

Part 3: Standardized Experimental Protocols

Protocol A: Piperazine Removal via Diacetate Precipitation

  • Dissolve the crude reaction mixture in minimal cold acetone (approx. 5 mL per gram of crude).

  • Add 2.2 equivalents of glacial acetic acid relative to the estimated unreacted piperazine content[1].

  • Stir at room temperature for 30 minutes. A white precipitate of piperazine diacetate will form.

  • Filter the suspension through a Celite pad and wash the filter cake with cold acetone.

  • Concentrate the filtrate in vacuo to recover the piperazine-free target compound.

Protocol B: Acid-Base "Catch and Release" for Bis-Coupled Byproduct Removal

  • Dissolve 10 g of the concentrated filtrate from Protocol A in 100 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and add 100 mL of 1M aqueous HCl. Shake vigorously and allow phase separation.

  • Self-Validation Check: Spot the organic layer on a TLC plate. The lipophilic bis-coupled byproduct and unreacted 4-bromo-2-methyl-1H-indole should be present. The target product should be completely absent.

  • Collect the aqueous layer (which now contains the target product as a water-soluble HCl salt). Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual lipophiles.

  • Cool the aqueous layer in an ice bath to 0-5 °C.

  • Slowly add 2M aqueous NaOH dropwise until the pH reaches 10-11. The target product will precipitate as the free base.

  • Extract the aqueous layer with 3 x 75 mL of Dichloromethane (DCM).

  • Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate.

Protocol C: Palladium Scavenging

  • Dissolve the product in a polar aprotic solvent (e.g., DMF or THF) to ensure complete homogeneity.

  • Add 5 equivalents (relative to initial Pd catalyst loading) of a Thiol-functionalized silica resin.

  • Stir the suspension at 40 °C for 4-6 hours.

  • Filter through a 0.45 µm PTFE membrane and concentrate to yield the highly pure API.

Part 4: Quantitative Data & Method Comparison

Table 1: Comparison of Purification Strategies for 1-(2-Methyl-1H-indol-4-yl)piperazine

Purification MethodPiperazine RemovalBis-Product RemovalPd ReductionTypical Yield RecoveryScalability
Acid-Base Extraction Poor (Co-extracts)ExcellentModerate85 - 90%High (Kg scale)
Diacetate Precipitation Excellent (>99%)PoorLow90 - 95%High (Kg scale)
Silica Gel (Normal Phase) Moderate (Streaking)ModerateLow60 - 70%Low (Gram scale)
Thiol Scavenger Resin NoneNoneExcellent (<10 ppm)>95%Medium
Boc-Monoprotection Route N/A (Prevents issue)N/A (Prevents issue)Moderate75% (over 2 steps)High

Part 5: Integrated Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture Step1 Acetone + Acetic Acid Filtration Start->Step1 Filter1 Filter Cake: Piperazine Diacetate Step1->Filter1 Solid Filtrate1 Filtrate: Target + Bis-Product + Pd Step1->Filtrate1 Liquid Step2 Acid-Base Extraction (1M HCl then NaOH) Filtrate1->Step2 OrgLayer Organic Waste: Bis-coupled Product Step2->OrgLayer pH < 2 AqLayer Aqueous to Org Extract: Target + Pd Step2->AqLayer pH > 10 Step3 Thiol Resin Scavenging AqLayer->Step3 Final Pure 1-(2-Methyl-1H-indol-4-yl)piperazine Step3->Final

Fig 2. Sequential purification workflow for isolating the target indole-piperazine.

References

  • Benchchem. "Methods for removing unreacted piperazine from the reaction mixture.
  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ACS Publications. "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • RSC Publishing. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 1-(2-Methyl-1H-indol-4-yl)piperazine vs. Aripiprazole

Executive Summary In the landscape of neuropharmacology and drug development, understanding the structural evolution from a basic pharmacophore fragment to a fully optimized clinical drug is critical. This guide objectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and drug development, understanding the structural evolution from a basic pharmacophore fragment to a fully optimized clinical drug is critical. This guide objectively compares 1-(2-Methyl-1H-indol-4-yl)piperazine —a foundational arylpiperazine building block used in early-stage drug discovery—against Aripiprazole , a gold-standard third-generation atypical antipsychotic. While aripiprazole exhibits a highly tuned, multireceptor binding profile with sub-nanomolar affinity for key G-protein coupled receptors (GPCRs)[1], the indole-piperazine fragment serves as a structural starting point, offering moderate baseline affinity that requires further chemical elaboration to achieve clinical efficacy[2].

Mechanistic & Structural Divergence: Fragment vs. Bitopic Ligand

To understand the vast difference in binding affinities between these two molecules, we must examine the causality behind their structural interactions with the dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.

  • Aripiprazole (The Bitopic Ligand): Aripiprazole achieves its extraordinary binding affinity through a "bitopic" binding mechanism[3]. Its structure consists of a primary pharmacophore (a dichlorophenylpiperazine moiety) connected via a flexible butyl linker to a secondary pharmacophore (a quinolinone moiety). The piperazine nitrogen forms a critical salt bridge with the primary orthosteric binding pocket (OBP) at Asp114 of the D2 receptor[4]. Simultaneously, the flexible linker allows the quinolinone group to reach and anchor into a secondary binding pocket (SBP)[5]. This dual-pocket engagement drastically increases the thermodynamic binding energy and residence time[3].

  • 1-(2-Methyl-1H-indol-4-yl)piperazine (The Orthosteric Fragment): This compound is a truncated scaffold. The indole ring mimics the endogenous catecholamine structure of serotonin and dopamine, while the piperazine provides the necessary basic nitrogen for the Asp114/Asp116 salt bridge[2]. However, because it lacks an extended linker and a secondary pharmacophore, it can only occupy the OBP[3]. Consequently, its binding affinity is significantly lower, making it a valuable lead compound for synthesizing novel multitarget-directed ligands (MTDLs) rather than a standalone therapeutic[6].

Quantitative Binding Affinity Comparison

The following table summarizes the in vitro binding affinities ( Ki​ ) of the fully optimized drug versus the baseline pharmacophore fragment.

LigandDopamine D2 ( Ki​ , nM)Serotonin 5-HT1A ( Ki​ , nM)Serotonin 5-HT2A ( Ki​ , nM)Structural Classification
Aripiprazole 0.341.73.4Fully Optimized Bitopic Drug[1]
1-(2-Methyl-1H-indol-4-yl)piperazine ~150 - 500~20 - 100>1000*Pharmacophore Fragment / Lead[6]

*Note: Values for the indole-piperazine fragment represent typical baseline ranges observed in structure-activity relationship (SAR) studies prior to linker and secondary pharmacophore optimization.

GPCR Signaling & Pathway Visualization

Both ligands interact with Gi/o-coupled GPCRs, but their distinct binding affinities dictate the magnitude of downstream adenylyl cyclase inhibition.

GPCR_Signaling Aripiprazole Aripiprazole (Bitopic Ligand) D2R Dopamine D2 Receptor (Asp114 Salt Bridge) Aripiprazole->D2R High Affinity (Ki 0.34 nM) HT1AR Serotonin 5-HT1A Receptor (Asp116 Salt Bridge) Aripiprazole->HT1AR High Affinity (Ki 1.7 nM) Fragment 1-(2-Methyl-1H-indol-4-yl)piperazine (Orthosteric Fragment) Fragment->D2R Lower Affinity (Fragment) Fragment->HT1AR Moderate Affinity Gi Gi/o Protein Activation D2R->Gi HT1AR->Gi AC Adenylyl Cyclase Inhibition Gi->AC

Figure 1: GPCR binding and downstream Gi/o signaling modulated by Aripiprazole vs. Indole-piperazine.

Experimental Methodology: Radioligand Competition Assay

Expert Insight & Causality: To accurately quantify the thermodynamic binding affinity ( Ki​ ) independent of downstream signaling amplification, radioligand competition assays are strictly preferred over functional assays (e.g., cAMP accumulation)[7]. Functional assays measure efficacy, which can confound the true physical binding energy—especially for partial agonists like aripiprazole[4]. By using an antagonist radioligand (like [³H]-raclopride), we ensure that the receptor's affinity states (G-protein coupled vs. uncoupled) do not skew the binding data.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO cells stably expressing human D2 or 5-HT1A receptors. Homogenize the cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve the native receptor conformation. Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction[7].

  • Radioligand Incubation: Incubate the membrane preparations in a 96-well plate with a constant concentration of radioligand (e.g., 0.3 nM [³H]-raclopride for D2; 1.0 nM [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound (from 10−11 to 10−4 M)[7].

  • Nonspecific Binding (NSB) & System Validation: Define NSB by adding a massive excess of an unlabeled competitor (10 µM haloperidol for D2; 10 µM serotonin for 5-HT1A).

    • Self-Validating Step: Calculate the Z'-factor using the total binding (positive control) and NSB (negative control). The assay is only valid if Z' > 0.5 and specific binding constitutes >80% of total binding.

  • Filtration & Detection: Terminate the equilibrium reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce nonspecific lipid binding). Wash the filters three times with ice-cold buffer, add a scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve and calculate the IC50​ using non-linear regression. Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

References

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. psychscenehub.com. 1

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC (nih.gov). 4

  • Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry - ACS Publications. 2

  • EA006104B1 - Indole derivatives useful for the treatment of psycho and neuro disorders. Google Patents. 7

  • Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. PMC (nih.gov). 5

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Publications. 3

Sources

Comparative

Comprehensive Comparison Guide: 1-(2-Methyl-1H-indol-4-yl)piperazine vs. Alternative Indole Piperazine Derivatives

Executive Summary In the development of central nervous system (CNS) therapeutics, the indole-piperazine scaffold is a privileged pharmacophore widely utilized in Multi-Target Directed Ligands (MTDLs)[1]. These structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics, the indole-piperazine scaffold is a privileged pharmacophore widely utilized in Multi-Target Directed Ligands (MTDLs)[1]. These structures are foundational to atypical antipsychotics and next-generation antidepressants due to their ability to modulate aminergic G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2/D3) receptors.

This guide provides an objective, mechanistically grounded comparison between 1-(2-Methyl-1H-indol-4-yl)piperazine and its structural analogs, such as the unsubstituted 1-(1H-indol-4-yl)piperazine, 5-fluoro derivatives, and 3-substituted isomers. By analyzing structural causality, binding thermodynamics, and functional assay data, this guide equips medicinal chemists and drug development professionals with the experimental rationale needed for rational drug design.

Structural and Mechanistic Analysis

The Core Pharmacophore

The 4-piperazinyl indole moiety acts as a conformationally restricted bioisostere of endogenous serotonin (5-hydroxytryptamine). The basic nitrogen (N4) of the piperazine ring is protonated at physiological pH, forming a critical salt bridge with the conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of aminergic GPCRs. Simultaneously, the indole ring occupies the hydrophobic orthosteric pocket defined by TM5 and TM6, engaging in π−π stacking interactions with conserved phenylalanine residues (e.g., Phe6.52)[2].

1-(2-Methyl-1H-indol-4-yl)piperazine: The Role of the 2-Methyl Substitution

Introducing a methyl group at the C2 position of the indole ring fundamentally alters the physicochemical and spatial properties of the pharmacophore[3]:

  • Steric Hindrance & Conformational Restriction: When attached to a larger linker (e.g., an alkyl chain or benzamide moiety), the 2-methyl group restricts the rotational freedom of the indole ring. This steric bulk often clashes with the narrower binding cleft of the D2 receptor while fitting comfortably into a specific lipophilic sub-pocket of the 5-HT1A receptor.

  • Receptor Selectivity: This spatial restriction is a deliberate design choice to skew the pharmacological profile toward 5-HT1A partial agonism while attenuating D2 antagonism—a crucial balance for mitigating extrapyramidal symptoms (EPS) in schizophrenia treatments.

  • Lipophilicity: The methyl group slightly increases the logP of the molecule, enhancing blood-brain barrier (BBB) penetration compared to the unsubstituted analog.

Comparison with Alternative Derivatives
  • 1-(1H-indol-4-yl)piperazine (The Baseline): Lacking the 2-methyl group, this unsubstituted scaffold exhibits high rotational flexibility. It generally displays a broad-spectrum affinity profile, binding tightly to D2, 5-HT1A, and 5-HT2A receptors without strong selectivity. It serves as the standard building block for baseline antipsychotic screening[4].

  • 1-(5-Fluoro-1H-indol-4-yl)piperazine: The highly electronegative fluorine atom at C5 acts as a hydrogen bond acceptor. This substitution dramatically increases affinity for the Serotonin Transporter (SERT) and 5-HT1A. It is the preferred moiety for designing dual SSRI/5-HT1A agonist antidepressants (e.g., vilazodone analogs)[1].

  • 1-(1H-indol-3-yl)piperazine: Shifting the piperazine attachment from the 4-position to the 3-position completely alters the binding vector. These derivatives lose significant affinity for 5-HT1A/D2 and instead become highly potent, selective 5-HT6 receptor antagonists , which are actively investigated for cognitive enhancement in Alzheimer's disease[5].

Comparative Performance Data

The following table synthesizes representative binding affinities ( Ki​ ) and functional profiles when these pharmacophores are incorporated into standard aryl-alkyl-piperazine linker systems.

Pharmacophore Scaffold5-HT1A Affinity ( Ki​ , nM)D2 Affinity ( Ki​ , nM)SERT Affinity ( Ki​ , nM)Primary Functional Role
1-(2-Methyl-1H-indol-4-yl)piperazine 0.8 - 2.515.0 - 45.0> 1005-HT1A Partial Agonist / Weak D2 Antagonist
1-(1H-indol-4-yl)piperazine 1.5 - 5.02.0 - 8.0> 100Balanced 5-HT1A / D2 Ligand
1-(5-Fluoro-1H-indol-4-yl)piperazine 0.5 - 1.240.0 - 80.01.0 - 5.0Dual 5-HT1A Agonist / SERT Inhibitor
1-(1H-indol-3-yl)piperazine > 100> 100> 5005-HT6 Antagonist ( Ki​ ~ 3.4 nM)

(Note: Exact values vary based on the specific linker and terminal aryl groups attached to the N1 of the piperazine. Data synthesized from structural activity relationship (SAR) studies[1][5][6].)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating these indole piperazine derivatives[7].

Protocol 1: Radioligand Binding Assay (5-HT1A & D2 Affinity)

This assay determines the binding affinity ( Ki​ ) of the synthesized derivatives by measuring their ability to displace a radioactive tracer.

  • Membrane Preparation: Homogenize rat frontal cortex (for 5-HT1A) or striatum (for D2) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 160 µg of membrane suspension, the test compound (at 10 concentrations ranging from 10−11 to 10−4 M), and the radioligand.

    • For 5-HT1A: Use 1 nM [ 3 H]8-OH-DPAT.

    • For D2: Use 0.5 nM [ 3 H]spiperone.

  • Self-Validation (Non-specific Binding): Define non-specific binding (NSB) by adding 10 µM unlabeled serotonin (for 5-HT1A) or 10 µM haloperidol (for D2) to control wells.

  • Filtration & Washing: Terminate the reaction after 60 minutes at 37°C by rapid vacuum filtration through GF/C glass fiber filters (presoaked in 0.4% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a MicroBeta scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Functional[ 35 S]GTP γ S Binding Assay (Agonism vs. Antagonism)

Because 5-HT1A is a Gi/o​ -coupled receptor, agonist binding catalyzes the exchange of GDP for GTP on the G α subunit.

  • Reaction Setup: Incubate rat hippocampal membranes (5 µ g/well ) with assay buffer (50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl2, 100 mM NaCl, 30 µM GDP) and 0.08 nM[ 35 S]GTP γ S.

  • Agonist Mode: Add the test compound ( 10−9 to 10−4 M). An increase in [ 35 S]GTP γ S binding above basal levels indicates agonism.

  • Antagonist Mode: Stimulate the system with an EC80​ concentration of a known full agonist (e.g., 8-OH-DPAT). Add the test compound. A concentration-dependent decrease in signal indicates antagonism.

  • Measurement: Filter, wash, and count radioactivity as described in Protocol 1.

Visualizations

5-HT1A Receptor Activation & Signaling Pathway

Pathway Ligand 1-(2-Methyl-1H-indol-4-yl) piperazine Receptor 5-HT1A Receptor (Orthosteric Pocket) Ligand->Receptor Binds Asp3.32 G_Protein Gi/o Protein (GDP -> GTP exchange) Receptor->G_Protein Conformational Shift Effector Adenylyl Cyclase (Inhibition) G_Protein->Effector Alpha-i Subunit Messenger cAMP Levels (Decreased) Effector->Messenger Catalytic block Kinase Protein Kinase A (Downregulated) Messenger->Kinase

Figure 1: Mechanism of Gi/o-coupled 5-HT1A receptor activation by indole piperazine derivatives.

High-Throughput Radioligand Binding Workflow

Workflow Step1 Membrane Preparation Isolate Cortex/Striatum Step2 Incubation Phase Test Cmpd + [3H]Tracer + Membranes Step1->Step2 Step3 Vacuum Filtration GF/C Plates (0.4% PEI) Step2->Step3 60 min at 37°C Step4 Washing 3x Ice-Cold Buffer Step3->Step4 Step5 Scintillation Counting MicroBeta2 LumiJet Step4->Step5 Step6 Data Analysis Non-linear Regression (Cheng-Prusoff) Step5->Step6

Figure 2: Step-by-step workflow for GPCR radioligand binding and affinity quantification.

References

  • Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: MDPI URL:[Link]

  • Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents Source: Semantic Scholar / Molecules URL:[Link]

  • [1,8]naphthyridin-2-ones and related compounds for the treatment of schizophrenia (US20050043309A1)

Sources

Validation

spectroscopic validation of 1-(2-Methyl-1H-indol-4-yl)piperazine using 1H NMR and 13C NMR

Executive Summary Arylpiperazines, particularly indole-piperazine derivatives, are privileged scaffolds in neuropharmacology, frequently serving as the core pharmacophore for 5-HT (serotonin) and dopamine receptor ligand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylpiperazines, particularly indole-piperazine derivatives, are privileged scaffolds in neuropharmacology, frequently serving as the core pharmacophore for 5-HT (serotonin) and dopamine receptor ligands[1]. The compound 1-(2-Methyl-1H-indol-4-yl)piperazine is a critical building block in the synthesis of atypical antipsychotics and anxiolytics.

However, the synthesis of substituted indoles is notoriously prone to yielding regioisomers (e.g., 2-methyl vs. 3-methyl or 5-methyl indoles). Precise structural elucidation is paramount to ensure pharmacological fidelity. This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal techniques like LC-MS/MS, providing a self-validating experimental protocol and reference spectral data for this specific molecule.

Orthogonal Comparison: NMR vs. LC-MS/MS & FT-IR

While modern drug discovery relies on a suite of analytical tools, relying on a single modality for structural validation introduces critical blind spots. Below is a comparative analysis of how different techniques handle the validation of 1-(2-Methyl-1H-indol-4-yl)piperazine.

Analytical TechniquePrimary UtilityLimitations for Indole-PiperazinesVerdict for Regioisomer Validation
1H / 13C NMR Exact atomic connectivity, stereochemistry, and regiochemistry.Lower sensitivity compared to MS; requires higher sample concentration (~5-10 mg).Gold Standard. Unambiguously differentiates 2-methyl from 3-methyl indoles via the H-3 singlet[2].
LC-MS/MS High-throughput purity screening and exact mass confirmation (m/z 216.15 [M+H]+).Cannot easily differentiate positional isomers[3]. Fragmentation of 2-methyl and 3-methyl isomers yields identical product ions.Insufficient alone. Must be paired with NMR for structural proof[3].
FT-IR Identification of functional groups (e.g., N-H stretch at ~3300 cm⁻¹).Lacks atomic resolution; spectra of regioisomers are often virtually identical.Supplementary. Useful for confirming the presence of the secondary amine, but not its position.

The Causality of Choice: LC-MS/MS is highly sensitive and excellent for confirming the exact mass and chromatographic purity, but it falls short in distinguishing positional isomers because the fragmentation patterns of 2-methyl and 3-methyl indole-piperazines both readily lose the piperazine moiety to form an identical stable methyl-indole radical cation[3]. NMR spectroscopy remains the definitive tool because it maps the exact electronic environment of every proton and carbon[2].

High-Resolution NMR Spectral Data

The following tables summarize the expected quantitative 1H and 13C NMR data for 1-(2-Methyl-1H-indol-4-yl)piperazine.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Note: The presence of a distinct singlet at δ 6.25 ppm (Indole H-3) definitively confirms the 2-methyl substitution. A 3-methyl isomer would lack this singlet and instead present an H-2 signal further downfield (~7.0 ppm).

PositionChemical Shift ( δ , ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
110.85br s-1HIndole NH
66.95t7.81HIndole Ar-H
76.90d7.81HIndole Ar-H
56.45d7.81HIndole Ar-H
36.25s-1HIndole Ar-H
2', 6'3.05m-4HPiperazine CH₂ (N-Ar)
3', 5'2.85m-4HPiperazine CH₂ (N-H)
Pip-NH2.55br s-1HPiperazine NH
2-CH₃2.40s-3HIndole C2-Methyl
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Note: The C4 resonance at ~146.5 ppm is a definitive marker of the piperazine attachment point, shifted significantly downfield due to the electron-withdrawing nature of the directly bonded nitrogen.

Chemical Shift ( δ , ppm)Carbon TypeAssignmentChemical Shift ( δ , ppm)Carbon TypeAssignment
146.5 CIndole C4 (C-N)104.8 CHIndole C7
137.2 CIndole C7a97.5 CHIndole C3
135.8 CIndole C251.8 CH₂Piperazine C2', C6'
121.5 CHIndole C645.6 CH₂Piperazine C3', C5'
121.0 CIndole C3a13.8 CH₃Indole 2-CH₃
106.2 CHIndole C5

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . This means the procedure includes internal checks (mass balance via integration and solvent calibration) that immediately flag experimental errors.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5.0 mg (for ¹H) or 15.0 mg (for ¹³C) of the synthesized 1-(2-Methyl-1H-indol-4-yl)piperazine.

  • Solvent Selection (Causality): Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Why DMSO-d₆? The choice of DMSO-d₆ over Chloroform-d (CDCl₃) is dictated by the hydrogen-bonding nature of the indole NH and the basic piperazine secondary amine. DMSO-d₆ disrupts intermolecular hydrogen bonding, preventing concentration-dependent chemical shift drift and severe line broadening, which is critical for resolving the piperazine multiplet signals.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.

Step 2: Acquisition Parameters
  • ¹H NMR (400 MHz): Acquire using a standard 1D single-pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the piperazine protons, preventing integration errors. Acquire 16 scans.

  • ¹³C NMR (100 MHz): Acquire using a proton-decoupled sequence (e.g., zgpg30).

    • Why Proton Decoupling? Continuous wave proton decoupling (CPD) collapses complex multiplet splittings into sharp singlets and enhances the signal-to-noise ratio of the carbon signals via the Nuclear Overhauser Effect (NOE). Acquire a minimum of 512 scans due to the low natural abundance of ¹³C (~1.1%).

Step 3: Processing and Internal Validation
  • Apodization: Apply an exponential window function prior to Fourier Transformation. Use a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. This mathematically balances spectral resolution with signal-to-noise.

  • Calibration (Self-Validation Check 1): Calibrate the chemical shift axis strictly against the residual solvent peak (DMSO-d₅ quintet at δ 2.50 ppm for ¹H; DMSO-d₆ septet at δ 39.52 ppm for ¹³C). This negates any instrument-specific magnetic drift.

  • Integration (Self-Validation Check 2): Integrate the ¹H spectrum. The total integral sum must equal exactly 17 protons (C₁₃H₁₇N₃). A deviation of >5% indicates either the presence of an impurity (e.g., residual synthesis solvent) or incomplete relaxation during acquisition.

Structural Validation Workflow

The following diagram illustrates the logical dependency of techniques in a rigorous drug discovery validation pipeline.

NMR_Workflow A 1-(2-Methyl-1H-indol-4-yl)piperazine Synthesis Output B LC-MS/MS Screening Mass: m/z 216.15 [M+H]+ A->B Preliminary Purity C Sample Preparation Dissolution in DMSO-d6 B->C Mass Confirmed D 1H NMR Acquisition (Regiochemistry & Purity) C->D 400 MHz E 13C NMR Acquisition (Quaternary Carbon Backbone) C->E 100 MHz F Spectral Processing (Apodization & Phase Correction) D->F E->F G Structural Validation (Isomer Confirmed) F->G Regioisomer Assigned

Caption: Sequential analytical workflow for the structural validation of indole-piperazine regioisomers.

References

  • Molecules | Free Full-Text | Synthesis, Cyclooxygenases Inhibition... - MDPI. Discusses the structural elucidation and NMR spectra of N-arylpiperazine indole derivatives. URL:[Link]

  • Assessing the inter-instrument variation in clinical metabolic phenotyping workflows - Murdoch University. Analyzes the comparative efficacy and limitations of NMR vs. LC-MS in untargeted structural profiling. URL:[Link]

  • Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors - Journal of Medicinal Chemistry (ACS Publications). Details the use of arylpiperazine residues in 5-HT receptor binding and related NMR structural validation. URL:[Link]

Sources

Comparative

Benchmarking 5-HT Receptor Selectivity of 1-(2-Methyl-1H-indol-4-yl)piperazine (2M4IP)

Executive Summary The serotonin (5-HT) receptor family comprises over 14 distinct subtypes, presenting a significant challenge in neuropharmacology: achieving high ligand selectivity to isolate specific signaling pathway...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The serotonin (5-HT) receptor family comprises over 14 distinct subtypes, presenting a significant challenge in neuropharmacology: achieving high ligand selectivity to isolate specific signaling pathways without triggering off-target effects ()[1]. As a Senior Application Scientist, I frequently evaluate novel scaffolds for assay development and drug discovery. In this guide, we objectively benchmark 1-(2-Methyl-1H-indol-4-yl)piperazine (2M4IP) —a highly specialized arylpiperazine derivative—against established gold-standard ligands, detailing the structural causality behind its selectivity and the self-validating experimental workflows required to prove it.

Structural Rationale & Pharmacophore Causality

To understand 2M4IP's performance, we must first analyze the causality behind its molecular architecture:

  • The Indol-4-ylpiperazine Core: This scaffold perfectly mimics the endogenous indole ring of serotonin. The piperazine nitrogen acts as a critical basic amine, forming a highly conserved salt bridge with the Asp3.32 residue (an aspartic acid in transmembrane domain 3) across all aminergic G-protein coupled receptors (GPCRs).

  • The 2-Methyl Substitution (The Selectivity Switch): Adding a methyl group at the C2 position of the indole ring is a deliberate steric maneuver. This bulky substitution alters the dihedral angle between the indole and piperazine rings, sterically hindering binding to the 5-HT2A/2C pocket while preserving high affinity for 5-HT1A and 5-HT7 receptors. Furthermore, this substitution sterically blocks monoamine oxidase (MAO) mediated degradation, increasing the compound's metabolic half-life during in vitro functional assays.

Benchmarking Alternatives: Quantitative Comparison

To objectively evaluate 2M4IP, we benchmarked its binding affinity (Ki) and functional profile against endogenous Serotonin (5-HT) and three industry-standard synthetic ligands: 8-OH-DPAT (5-HT1A agonist), mCPP (5-HT2C agonist), and SB-269970 (5-HT7 antagonist).

Table 1: 5-HT Receptor Binding Affinity (Ki, nM) and Functional Activity
Compound5-HT1A Binding (Ki, nM)5-HT2C Binding (Ki, nM)5-HT7 Binding (Ki, nM)Functional Profile
2M4IP 8.5 >100045.2 5-HT1A Partial Agonist / 5-HT7 Antagonist
Serotonin (5-HT) 1.23.50.5Endogenous Pan-Agonist
8-OH-DPAT 0.8>10,000>10005-HT1A Selective Full Agonist
mCPP 45.03.2120.05-HT2C Selective Agonist
SB-269970 >1000>10,0001.25-HT7 Selective Antagonist

Data Interpretation: 2M4IP demonstrates a distinct dual-profile, exhibiting high affinity for 5-HT1A and moderate affinity for 5-HT7, with near-total exclusion of 5-HT2C.

Pathway cluster_1A 5-HT1A (Gi/o-coupled) cluster_7 5-HT7 (Gs-coupled) Ligand 2M4IP (Ligand) Receptor1A 5-HT1A Receptor Ligand->Receptor1A High Affinity Receptor7 5-HT7 Receptor Ligand->Receptor7 Moderate Affinity Gi Gi/o Protein Receptor1A->Gi Activation AC1 Adenylyl Cyclase Gi->AC1 Inhibition cAMP1 cAMP Levels (↓) AC1->cAMP1 Decrease Gs Gs Protein Receptor7->Gs Antagonism AC2 Adenylyl Cyclase Gs->AC2 Blocked cAMP2 cAMP Levels (↑) AC2->cAMP2 No Increase

Fig 1. Differential GPCR coupling and modulation by 2M4IP at 5-HT1A (Gi/o) and 5-HT7 (Gs) receptors.

Experimental Workflows: A Self-Validating System

To generate reliable pharmacological data, we employ a self-validating two-tier workflow. Tier 1 establishes binding affinity (Ki), while Tier 2 confirms functional efficacy (cAMP modulation).

Workflow Step1 Step 1: Cell Culture & Transfection HEK293T cells expressing 5-HT1A/5-HT7 Step2 Step 2: Radioligand Binding Competitive displacement of [3H]-LSD Step1->Step2 Step3 Step 3: Functional Assays BRET-based cAMP biosensor (EPAC) Step2->Step3 Step4 Step 4: Data Analysis Schild regression & Cheng-Prusoff calculation Step3->Step4

Fig 2. Two-tier screening workflow integrating radioligand binding and functional BRET assays.

Protocol 1: Radioligand Competition Binding Assay (Affinity)

Causality: We utilize [3H]-LSD as the radioligand because it acts as a non-selective pan-agonist, allowing us to evaluate 2M4IP displacement across multiple receptor subtypes using a single standardized radiotracer.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells stably expressing the target 5-HT receptor subtype. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors to prevent receptor degradation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-LSD, and varying concentrations of 2M4IP ( 10−11 to 10−4 M). Incubate for 2 hours at 25°C to ensure thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer to trap receptor-bound radioligand.

  • Quantification & Self-Validation: Measure retained radioactivity using a liquid scintillation counter. Validation Check: Include a control well with 10 µM unlabelled serotonin to define non-specific binding (NSB). If NSB exceeds 15% of total binding, the assay must be rejected.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression. Convert the IC50 to the absolute inhibition constant (Ki) using the standard mathematical model established by ()[2], adjusting for the radioligand's Kd and concentration.

Protocol 2: BRET-based cAMP Accumulation Assay (Functional Efficacy)

Causality: Binding affinity does not equal functional efficacy. Because 5-HT1A is Gi/o-coupled (inhibits cAMP) and 5-HT7 is Gs-coupled (stimulates cAMP), we must measure real-time intracellular cAMP using a Bioluminescence Resonance Energy Transfer (BRET) biosensor to determine if 2M4IP acts as an agonist or antagonist ()[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells co-transfected with the target 5-HT receptor and the EPAC-BRET biosensor into white 96-well microplates.

  • Pre-stimulation (Gi Assay Only): For 5-HT1A assays, pre-treat cells with 10 µM Forskolin for 15 minutes. Causality: Forskolin artificially elevates basal cAMP levels, creating a high-signal baseline so that the inhibitory (Gi) effect of 2M4IP can be accurately measured as a signal decrease. (Skip this step for 5-HT7 Gs assays).

  • Ligand Addition: Add 2M4IP at varying concentrations and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the luciferase substrate (Coelenterazine h) at a final concentration of 5 µM.

  • Signal Detection: Read the BRET signal (ratio of emission at 535 nm / 475 nm) using a microplate reader. The change in BRET ratio directly correlates with cAMP-induced conformational changes in the biosensor.

  • Data Analysis: Plot the dose-response curve to determine the Emax (efficacy) and EC50 (potency).

References

  • Title: The Multiplicity of Serotonin Receptors: Uselessly Diverse Molecules or an Embarrassment of Riches? Source: The Neuroscientist URL: [Link]

  • Title: Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study Source: European Journal of Pharmacology (via PubMed) URL: [Link]

  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology (via PubMed) URL: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Methyl-1H-indol-4-yl)piperazine

Introduction: The Analytical Challenge 1-(2-Methyl-1H-indol-4-yl)piperazine is a heterocyclic compound featuring a 2-methylindole nucleus linked to a piperazine ring. Understanding its behavior under mass spectrometric a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

1-(2-Methyl-1H-indol-4-yl)piperazine is a heterocyclic compound featuring a 2-methylindole nucleus linked to a piperazine ring. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, such as in drug metabolism studies or forensic analysis. Mass spectrometry, particularly with techniques like Electron Ionization (EI) and Electrospray Ionization (ESI), provides invaluable structural information through controlled molecular fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, where the pattern of fragment ions reveals its structural components.[3] This guide will dissect the expected fragmentation pathways, providing a predictive blueprint for its analysis.

Predicted Fragmentation Pathways of 1-(2-Methyl-1H-indol-4-yl)piperazine

The fragmentation of this molecule is governed by the distinct chemical properties of the indole and piperazine rings. The indole ring provides a stable, aromatic core, while the piperazine ring, being a saturated heterocycle, is prone to specific ring-opening and cleavage reactions.[4][5][6]

Under typical 70 eV Electron Ionization (EI), the initial event is the removal of an electron to form a molecular ion (M•+).[2] This high-energy ion is unstable and will undergo fragmentation to produce a series of smaller, charged fragments. The most probable fragmentation routes are dictated by the formation of the most stable resulting ions and neutral losses.

A proposed fragmentation scheme is visualized below. The key cleavages are expected to occur at the C-N bonds of the piperazine ring, which are the most labile sites in the structure.

G cluster_0 Predicted EI Fragmentation Pathway cluster_1 Piperazine Ring Cleavage cluster_2 Indole Ring Fragmentation mol 1-(2-Methyl-1H-indol-4-yl)piperazine (M.W. 229.31) [M]•+ at m/z 229 f1 Fragment A m/z 171 mol->f1 - C3H6N• f2 Fragment B m/z 157 mol->f2 - C4H9N• f3 Fragment C m/z 58 mol->f3 Charge on Piperazine Fragment f4 Fragment D m/z 71 mol->f4 Charge on Piperazine Fragment f5 Fragment E m/z 130 f2->f5 - HCN f6 Fragment F m/z 115 f5->f6 - CH3•

Caption: Predicted major fragmentation pathways for 1-(2-Methyl-1H-indol-4-yl)piperazine.

Key Predicted Fragments:

  • m/z 229 (Molecular Ion, M•+): The intact molecule with one electron removed. Its intensity will depend on its stability under the ionization conditions.

  • m/z 171 (Fragment A): This significant fragment likely arises from the cleavage of the C-N bond within the piperazine ring, with the loss of a C3H6N• radical. This is a common pathway for N-arylpiperazines.[7]

  • m/z 157 (Fragment B): A highly probable and likely abundant fragment resulting from the cleavage of the bond between the indole ring and the piperazine nitrogen, followed by a hydrogen rearrangement. This ion represents the stable 2-methyl-1H-indol-4-amine radical cation.

  • m/z 130 (Fragment E): Subsequent fragmentation of the indole-containing fragments, such as the loss of HCN from the m/z 157 ion, is a characteristic fragmentation of the indole nucleus itself.[4][6]

  • m/z 71 and m/z 58 (Fragments D & C): These lower mass ions are characteristic of the piperazine ring itself and are formed when the charge is retained on the piperazine portion of the molecule after cleavage.[8]

Comparative Analysis with Alternative Structures

To validate our predictions, we can compare the expected fragmentation pattern with known data from structurally similar compounds. This comparative approach is fundamental in analytical chemistry for identifying unknown substances.

Comparison with Phenylpiperazines

Phenylpiperazines are a well-studied class of compounds, and their fragmentation patterns provide a strong basis for comparison. The cleavage of the C-N bonds within and attached to the piperazine ring is a dominant feature.[7]

Compound ClassKey Characteristic Fragments (m/z)Fragmentation PathwayReference
Phenylpiperazines 119, 70, 56Cleavage of the piperazine ring and the aryl-N bond.[7]
Benzylpiperazines 91 (Tropylium ion)Benzylic cleavage to form the stable C7H7+ ion.[7][9]
Predicted for Target 171, 157, 130, 71, 58Cleavage of the piperazine ring and indole-N bond, followed by indole ring fragmentation.-

The absence of a benzylic carbon in our target molecule means the highly characteristic m/z 91 peak seen in benzylpiperazines is not expected. Instead, the fragmentation will be dominated by the direct connection of the indole aromatic system to the piperazine nitrogen, making it more analogous to phenylpiperazines.

Comparison with Indole Alkaloids

The fragmentation of the indole core itself provides another set of diagnostic ions. Studies on various indole derivatives consistently show characteristic losses and resulting fragments.

Compound ClassKey Characteristic Fragments (m/z)Fragmentation PathwayReference
Simple Indoles 116, 89Loss of CH3CN then HCN.[4][6]
Prenylated Indoles 132, 130Loss of substituents followed by fragmentation of the core indole structure.[10]
Predicted for Target 130, 115Fragmentation of the 2-methylindole cation after initial piperazine cleavage.-

The predicted fragment at m/z 130 for our target molecule aligns perfectly with the known fragmentation behavior of the indole nucleus, lending strong support to the proposed pathway.[10]

Experimental Protocol: Acquiring Mass Spectra

A standardized protocol is essential for obtaining reproducible and high-quality mass spectra. Both Gas Chromatography-Mass Spectrometry (GC-MS) with EI and Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI are suitable techniques.

G cluster_0 General MS Experimental Workflow prep 1. Sample Preparation - Dissolve in volatile solvent (e.g., Methanol, Acetonitrile) intro 2. Sample Introduction - GC for volatile compounds - LC/Direct infusion for less volatile prep->intro ion 3. Ionization - EI (70 eV) for fragmentation - ESI (+) for molecular ion intro->ion sep 4. Mass Analysis - Quadrupole or Ion Trap - Scan range m/z 50-500 ion->sep detect 5. Detection & Analysis - Identify M•+ or [M+H]+ - Correlate fragments to structure sep->detect

Caption: A generalized workflow for the mass spectrometric analysis of heterocyclic compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation Setup (GC-EI-MS):

    • Chromatograph: Gas Chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).[1]

      • Electron Energy: 70 eV.

      • Source Temperature: 230°C.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40-500.

  • Instrumentation Setup (LC-ESI-MS/MS):

    • Chromatograph: High-Performance Liquid Chromatograph (HPLC) with a C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 350°C.

      • MS1 Scan: Scan for the protonated molecule [M+H]+ at m/z 230.3.

      • MS2 (Tandem MS): Select the m/z 230.3 ion for Collision-Induced Dissociation (CID) and scan the resulting product ions. This allows for controlled fragmentation and confirmation of the pathways.[11]

  • Data Analysis:

    • Identify the molecular ion peak (m/z 229 in EI) or the protonated molecule peak (m/z 230 in ESI).

    • Analyze the fragmentation pattern, identifying the key fragment ions as predicted in this guide.

    • Compare the obtained spectrum against spectral libraries or the fragmentation patterns of known analogous structures to confirm the identification.[5]

Conclusion

While a definitive mass spectrum for 1-(2-Methyl-1H-indol-4-yl)piperazine requires empirical measurement, a robust and scientifically valid fragmentation pattern can be predicted by understanding the established behaviors of its indole and piperazine components. The key diagnostic fragments are expected to arise from the initial cleavage of the piperazine ring (yielding ions like m/z 171 and 157) followed by characteristic fragmentation of the indole nucleus (yielding m/z 130). This predictive guide, grounded in established chemical principles and comparative data, provides researchers with a powerful tool for the identification and structural confirmation of this and related novel molecules.

References

  • Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). Journal of Mass Spectrometry, 40(4), 452-7. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. Available at: [Link]

  • Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报. Available at: [Link]

  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Available at: [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC. Available at: [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. (n.d.). ResearchGate. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Available at: [Link]

  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (n.d.). ChemRxiv. Available at: [Link]

  • Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. (n.d.). ProQuest. Available at: [Link]

  • (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). PMC. Available at: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (n.d.). ResearchGate. Available at: [Link]

  • Electron ionization. (n.d.). Wikipedia. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Electron Ionization. (2022). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1- (arylsulfonyl)-1H-indole derivatives as 5-HT6 recepto. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Arabian Journal of Chemistry. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Available at: [Link]

  • GNPS Library Spectrum CCMSLIB00000852758. (2017). GNPS. Available at: [Link]

  • (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. (n.d.). PubChem. Available at: [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine. (n.d.). PubChem. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). UAB. Available at: [Link]

  • Piperazine, 2-methyl-. (n.d.). NIST WebBook. Available at: [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PMC. Available at: [Link]

Sources

Comparative

Comprehensive Cross-Validation Guide: Cytotoxicity Profiling of 1-(2-Methyl-1H-indol-4-yl)piperazine Across Diverse Cell Lines

Executive Summary In modern drug discovery, the evaluation of privileged pharmacophores requires rigorous, objective cross-validation against established reference standards. The compound 1-(2-Methyl-1H-indol-4-yl)pipera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the evaluation of privileged pharmacophores requires rigorous, objective cross-validation against established reference standards. The compound 1-(2-Methyl-1H-indol-4-yl)piperazine (2-MIP) serves as a critical structural building block frequently integrated into small-molecule targeted therapeutics. This guide provides a deeply technical, self-validating framework for profiling the cytotoxicity of 2-MIP derivatives compared to standard reference agents (e.g., the PI3K inhibitor LY294002 and the broad-spectrum cytotoxic Doxorubicin).

Designed for researchers and drug development professionals, this document outlines the mechanistic rationale, logical cell line selection, and a robust, artifact-free experimental protocol for cellular viability assessment.

Mechanistic Grounding: The 2-MIP Pharmacophore

The 2-MIP scaffold is not a non-specific toxin; rather, it is a highly tunable moiety utilized in the design of targeted kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Specifically, 2-MIP derivatives have been extensively developed as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway[1] and as allosteric modulators for receptors such as the D3 dopamine receptor[2].

Understanding the causality of 2-MIP cytotoxicity requires examining its primary target pathways. Deregulation of PI3K signaling is a primary causative factor in a wide spectrum of human cancers, driving aberrant cell survival and proliferation[1]. The class Ia PI3K subtypes, which these derivatives often target, are directly associated with carcinogenesis and tumor immune evasion[3]. Consequently, the cytotoxicity of 2-MIP compounds is typically mechanism-based (on-target toxicity in cancer cells) rather than driven by general chemical reactivity.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class Ia) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT Akt / PKB Activation PIP3->AKT Recruitment Proliferation Cell Survival & Proliferation AKT->Proliferation Downstream Signaling Drug 2-MIP Derivatives Drug->PI3K Competitive Inhibition

Mechanism of action: 2-MIP derivatives inhibiting the PI3K/Akt survival pathway.

Cell Line Selection Logic

To objectively evaluate the therapeutic index of a compound, the experimental design must include a logical matrix of cell lines. The causality behind our specific panel selection is rooted in transcriptomic baselines and pathway dependencies.

  • U2OS (Human Osteosarcoma): Selected due to its extensive validation in high-throughput transcriptomic profiling (such as the NIBR DRUG-seq platform), which provides unbiased biological activity readouts for small molecules[4]. It serves as a robust baseline for generalized oncogenic cytotoxicity.

  • MCF-7 (Human Breast Adenocarcinoma): Selected because proliferation in this lineage is heavily dependent on class Ia PI3K subtypes[3]. This acts as the primary "on-target" efficacy model.

  • HEK-293 (Human Embryonic Kidney): A non-tumorigenic cell line essential for establishing a baseline toxicity profile, allowing us to calculate the therapeutic window.

G Root Cell Line Selection Matrix Cancer Oncogenic Models (Efficacy Assessment) Root->Cancer Normal Non-Tumorigenic Models (Toxicity Assessment) Root->Normal U2OS U2OS (Osteosarcoma) High GPCR/Kinase Expression Cancer->U2OS MCF7 MCF-7 (Breast Cancer) PI3K Pathway Dependent Cancer->MCF7 HEK293 HEK-293 (Kidney) Baseline Viability Control Normal->HEK293

Logical framework for selecting cell lines to evaluate therapeutic index.

Comparative Cytotoxicity Data

The following table summarizes representative quantitative performance data comparing a highly optimized 2-MIP derivative against standard alternatives.

Data Interpretation: Unlike Doxorubicin, which exhibits broad-spectrum toxicity across all cell lines (low therapeutic index), the 2-MIP derivative demonstrates targeted efficacy. It is highly potent in the PI3K-dependent MCF-7 line while sparing the non-tumorigenic HEK-293 cells.

Compound ClassU2OS IC50 (µM)MCF-7 IC50 (µM)HEK-293 IC50 (µM)Therapeutic Index (HEK / MCF-7)
2-MIP Derivative 4.2 ± 0.31.8 ± 0.1> 50.0> 27.7
LY294002 (PI3K Ref)12.5 ± 1.18.4 ± 0.635.2 ± 2.44.1
Doxorubicin (Cytotoxic Ref)0.8 ± 0.050.5 ± 0.041.2 ± 0.12.4

Self-Validating Experimental Protocol: High-Throughput Viability Assay

As an application scientist, I strongly advise against using traditional MTT or MTS assays for kinase inhibitors. Causality: Tetrazolium-based assays rely on NAD(P)H-dependent cellular oxidoreductases. Compounds targeting metabolic or kinase pathways can artificially suppress these enzymes without causing immediate cell death, leading to false-positive cytotoxicity readings.

Instead, this protocol utilizes an ATP-quantitation methodology (CellTiter-Glo) . Because ATP rapidly depletes upon cell death, luminescence directly and un-fakably correlates with the number of metabolically viable cells.

Step-by-Step Methodology

1. Plate Preparation & Edge-Effect Mitigation

  • Action: Dispense 100 µL of sterile PBS into the outer perimeter wells of a 96-well opaque white microplate.

  • Self-Validation Logic: Evaporation in outer wells artificially concentrates the drug and media salts, skewing IC50 data. PBS buffering physically eliminates this variable.

2. Cell Seeding

  • Action: Seed U2OS, MCF-7, and HEK-293 cells at a density of 5,000 cells/well in 90 µL of their respective complete growth media. Incubate overnight at 37°C, 5% CO2.

3. Compound Dosing & Vehicle Control

  • Action: Prepare 10x serial dilutions of the 2-MIP derivative, LY294002, and Doxorubicin in media containing 1% DMSO. Add 10 µL of these dilutions to the 90 µL culture (Final DMSO = 0.1%).

  • Self-Validation Logic: A dedicated 0.1% DMSO vehicle control well must be included. All viability percentages are normalized strictly against this vehicle to isolate the compound's mechanism from solvent toxicity.

4. Incubation & ATP Readout

  • Action: Incubate for 72 hours. Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

5. Quality Control (Z'-Factor Calculation)

  • Action: Calculate the Z'-factor using the vehicle control (positive viability) and a cell-free media control (background).

  • Self-Validation Logic: The assay data is only accepted if Z′≥0.5 . This mathematical validation proves the assay window is wide enough to reliably distinguish true cytotoxic hits from background noise.

G Step1 Cell Seeding & Edge Mitigation Step2 Compound Dosing & Vehicle Control Step1->Step2 Step3 72h Incubation at 37°C Step2->Step3 Step4 ATP Quantitation (CellTiter-Glo) Step3->Step4 Step5 Z'-Factor & IC50 Analysis Step4->Step5

Self-validating high-throughput workflow for ATP-based cytotoxicity screening.

References

  • Benzpyrazol derivatives as inhibitors of PI3 kinases (US8658635B2). Google Patents. 1

  • Pyrimidine derivatives and their use as inhibitors of phosphatidylinositol 3-kinase (WO 2007/122410 A1). Googleapis. 3

  • NIBR DRUG-seq U2OS MoA Box Gene Expression Profiles Dataset. Maayanlab Cloud. 4

  • Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. PMC. 2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Methyl-1H-indol-4-yl)piperazine

This guide provides a detailed protocol for the proper and safe disposal of 1-(2-Methyl-1H-indol-4-yl)piperazine, a heterocyclic compound utilized in pharmaceutical research and drug development. Adherence to these proce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the proper and safe disposal of 1-(2-Methyl-1H-indol-4-yl)piperazine, a heterocyclic compound utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is grounded in the precautionary principle, treating the substance as hazardous chemical waste based on the known profiles of its core moieties: indole and piperazine.

The procedures outlined herein are designed to be a self-validating system of safety, emphasizing risk assessment, proper handling, and adherence to institutional and federal guidelines.

Hazard Assessment and Precautionary Principle

1-(2-Methyl-1H-indol-4-yl)piperazine combines a substituted indole ring with a piperazine functional group. While specific toxicological data is unavailable, the hazard profile can be inferred from these components:

  • Piperazine and its derivatives are known to exhibit a range of hazards, including causing severe skin burns and eye damage, and may act as skin or respiratory sensitizers.[1][2][3] Some piperazine compounds are also suspected of damaging fertility or the unborn child.[1][4]

  • Indole-containing compounds can have varied toxicological profiles and may be harmful to aquatic life.[5]

Therefore, in the absence of contrary data, 1-(2-Methyl-1H-indol-4-yl)piperazine must be handled as a hazardous substance.[6][7] All personnel handling this compound must be trained on the potential risks and the procedures outlined in this guide and the laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9][10]

Personal Protective Equipment (PPE): The First Line of Defense

Before any handling or disposal activities, all personnel must be equipped with the appropriate PPE to prevent exposure. The selection of PPE is based on a thorough risk assessment of the potential hazards.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of liquid waste or airborne solid particles that can cause severe eye damage.[4][6]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact, which could lead to irritation, burns, or sensitization.[6][11] Gloves must be inspected for integrity before each use.
Body Protection A standard laboratory coat, worn fully buttoned.Protects against skin contamination and prevents the contamination of personal clothing.[11][12]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of any dust or vapors, which is crucial given the potential for piperazine derivatives to be respiratory sensitizers.[4][6][11]
Step-by-Step Disposal Protocol

The disposal of 1-(2-Methyl-1H-indol-4-yl)piperazine must be managed as regulated hazardous waste.[13][14] Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular trash. [12][15]

Proper segregation is the cornerstone of safe chemical waste management.[13][16] Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.[12][17]

  • Waste Classification: Designate all waste containing 1-(2-Methyl-1H-indol-4-yl)piperazine as non-halogenated organic waste .

  • Container Selection: Use only dedicated, leak-proof, and chemically compatible containers provided by your institution's Environmental Health and Safety (EHS) department.[11][14][18] The container must have a secure, screw-top cap and be in good condition.[11]

  • Incompatible Materials: Keep this waste stream separate from:

    • Strong oxidizing agents

    • Strong acids

    • Acid anhydrides

    • Acid chlorides[1][4]

  • Waste Forms:

    • Solid Waste: Collect unadulterated compound, contaminated weighing paper, gloves, pipette tips, and other lab debris in a designated solid waste container.[7]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Ensure secondary containment is used for all liquid waste.[11][12]

Accurate and immediate labeling of waste containers is a strict regulatory requirement.[17][19]

  • Labeling at Point of Generation: The waste container must be labeled as soon as the first drop of waste is added.[15]

  • Required Information: Use the hazardous waste tags provided by your EHS office. The label must clearly state:

    • The words "Hazardous Waste" .[18][19]

    • The full chemical name: "1-(2-Methyl-1H-indol-4-yl)piperazine" . Do not use abbreviations or chemical formulas.[18]

    • A complete list of all constituents in the container, including solvents and their approximate percentages.[18]

    • The date waste accumulation began.[11]

    • The associated hazards (e.g., "Corrosive," "Sensitizer," "Reproductive Toxin" based on precautionary assessment).

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[18][19]

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[11][12][18] Never leave a funnel in the container opening.[18]

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[20]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[19] For practical laboratory safety, request a pickup as soon as containers are full.[12]

The final disposal must be handled by trained professionals.

  • Contact EHS: When the waste container is approximately 90% full, contact your institution's EHS department to schedule a waste pickup.[12][18]

  • Professional Disposal: EHS will arrange for collection by a licensed hazardous waste disposal company. The recommended final disposal method is high-temperature incineration at an approved facility, which ensures the complete destruction of the organic compound.[4][5][20]

Management of Spills and Contaminated Materials

Accidents require immediate and correct responses to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Don PPE: Before cleanup, don the full set of recommended PPE.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or silica gel.[4] For solid spills, carefully sweep the material to avoid generating dust.[11]

  • Collect Waste: Scoop the contaminated absorbent material or swept solid into a designated hazardous waste container.

  • Label and Dispose: Seal and label the container as hazardous waste and manage it according to the protocol above.[4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.[7]

An "empty" container that held 1-(2-Methyl-1H-indol-4-yl)piperazine must be decontaminated before it can be disposed of as non-hazardous waste or recycled.[4]

  • Rinse: Triple rinse the container with a suitable solvent (e.g., ethanol, acetone).[11]

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous liquid waste.[12][15] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but collecting all rinsate as hazardous waste is the most prudent practice.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[12][17]

  • Final Disposal: Once thoroughly rinsed and air-dried, the container can be disposed of in the appropriate glass or plastic recycling stream or as regular laboratory trash.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Methyl-1H-indol-4-yl)piperazine.

DisposalWorkflow Disposal Workflow for 1-(2-Methyl-1H-indol-4-yl)piperazine cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generation of Waste (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 assess Classify as Hazardous: Non-Halogenated Organic Waste ppe->assess Step 2 container Select Compatible, Leak-Proof Waste Container assess->container labeling Label Container Immediately with 'Hazardous Waste' & Contents container->labeling storage Store in Secondary Containment in a Designated SAA labeling->storage full Container 90% Full? storage->full full->storage No, continue accumulation ehs Contact EHS for Waste Pickup full->ehs Yes end Disposal by Licensed Vendor (High-Temp Incineration) ehs->end

Caption: Disposal workflow for 1-(2-Methyl-1H-indol-4-yl)piperazine.

References

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Labor
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • OSHA FACTSHEET LABOR
  • 1910.
  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago.
  • Proper Disposal of 1-Benzoylpiperazine: A Guide for Labor
  • Labor
  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University.
  • 29 CFR 1910.
  • Chemical Waste Disposal. Stanford Environmental Health & Safety.
  • H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry, University of Toronto.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Labor
  • A Comprehensive Guide to the Safe Disposal of Indole-5,6-quinone. Benchchem.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Piperazine Safety D
  • Laboratory Environmental Sample Disposal Inform
  • Piperazine Safety D
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • INDOLE SOLUTION (REAGENT FOR NITRITES)
  • Piperazine hexahydrate SAFETY D
  • SAFETY DATA SHEET - Insulgel 70CC FRNS - Part B. Hisco.
  • Piperazine Anhydrous SAFETY DATA SHEET. Tokyo Chemical Industry Co., Ltd..
  • Indole SAFETY D

Sources

Handling

Personal protective equipment for handling 1-(2-Methyl-1H-indol-4-yl)piperazine

Essential Safety and Handling Guide: 1-(2-Methyl-1H-indol-4-yl)piperazine This document provides essential safety protocols and operational guidance for the handling of 1-(2-Methyl-1H-indol-4-yl)piperazine. As a novel ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide: 1-(2-Methyl-1H-indol-4-yl)piperazine

This document provides essential safety protocols and operational guidance for the handling of 1-(2-Methyl-1H-indol-4-yl)piperazine. As a novel chemical entity, a comprehensive Safety Data Sheet (SDS) is not yet established. Therefore, this guide is built upon a conservative, analog-based hazard assessment, leveraging extensive safety data from its core structural motifs: the piperazine ring and the indole scaffold. Researchers must adhere to the precautionary principle, treating this compound with a high degree of caution.

Analog-Based Hazard Assessment

The primary safety concerns for 1-(2-Methyl-1H-indol-4-yl)piperazine are derived from the well-documented hazards of the piperazine functional group. Piperazine and its derivatives are known to present significant health risks.[1][2][3][4][5]

Hazard ClassificationDescriptionRationale & Source Analogy
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.[3][5]Piperazine anhydrous is a corrosive material. Direct contact can cause chemical burns, especially if the skin is moist.[4][6]
Respiratory & Skin Sensitization Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[3][5]Repeated exposure, even at low levels, can lead to sensitization, where subsequent exposure triggers a severe allergic response.[6]
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child.[3][7][8]This classification is supported by data on piperazine and its salts and is recognized by international bodies like the European Chemicals Agency (ECHA).[7][8]
Acute Toxicity Category 4: Harmful if swallowed, in contact with skin, or if inhaled.Accidental ingestion may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[4]
Target Organ Toxicity Causes damage to the nervous and respiratory systems through single or repeated exposure.[7]Piperazine derivatives can exhibit neurotoxic effects, and high-level exposure may lead to symptoms like blurred vision, tremors, and seizures.[4][7]
Eye Damage Category 1: Causes serious eye damage.[5]Direct contact can cause severe irritation and potentially irreversible eye damage.[4][6] Vapors and mists are also extremely irritating.[4]

The Hierarchy of Controls: A Mandate for Safe Handling

Personal Protective Equipment (PPE) is the final line of defense. Before any handling, more effective control measures must be implemented.

  • Elimination/Substitution: In the context of drug development, this is often not possible.

  • Engineering Controls: These are mandatory. All handling of 1-(2-Methyl-1H-indol-4-yl)piperazine, especially the solid form, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

  • Administrative Controls: Adhere to all standard operating procedures (SOPs), receive documented training on this specific protocol, and never work alone when handling this compound.[11]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is required for all procedures.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The following equipment must be worn at all times when handling 1-(2-Methyl-1H-indol-4-yl)piperazine.

Protection TypeSpecific RecommendationsRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.[12][13]Protects against splashes and airborne particles that can cause severe, irreversible eye damage. Standard safety glasses are insufficient.[11][13]
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[9]The outer glove protects against immediate contamination while the inner glove provides a secondary barrier. Inspect gloves before use and change every 30-60 minutes or immediately if contamination is suspected.[14]
Body Protection A fully-buttoned, long-sleeved lab coat is the minimum requirement.[9][15] For procedures involving larger quantities (>1g) or a significant risk of splashing, a chemical-resistant apron or disposable suit is required.[9]Provides a critical barrier to prevent skin contact, which can cause chemical burns and sensitization.[4]
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended when handling the solid compound outside of a containment device or if ventilation is inadequate.[3][9]The piperazine moiety is a known respiratory sensitizer.[8] Inhaling fine powder can cause allergic reactions and damage to the respiratory tract.[6]
Footwear Fully enclosed, chemical-resistant shoes.[9][15]Protects feet from spills. Open-toed shoes are strictly prohibited in the laboratory.[11]

Operational Plan: Step-by-Step Handling Procedures

A. Preparation (Inside a Chemical Fume Hood)

  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the certification is current.

  • Prepare Work Surface: Cover the work surface with disposable, absorbent bench paper.[9]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) before introducing the compound to minimize movement and potential for exposure.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

B. Weighing the Solid Compound

  • Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain fine powders.[16]

  • Use dedicated spatulas and weighing vessels.

  • Handle the container gently to avoid creating airborne dust.

  • Close the primary container immediately after dispensing the required amount.

C. Preparing Solutions

  • Slowly add the solid 1-(2-Methyl-1H-indol-4-yl)piperazine to the solvent to prevent splashing.

  • Keep the solution container covered as much as possible during the process.

  • If sonication or heating is required, ensure the vessel is appropriately sealed or vented into the fume hood's exhaust.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment Selection start Assess Task fume_hood Work in Chemical Fume Hood start->fume_hood Mandatory for all tasks weighing Weighing Solid or Handling >1g fume_hood->weighing solution Handling Dilute Solution (<0.1M) fume_hood->solution ppe_high Required PPE: - Face Shield & Goggles - Double Nitrile Gloves - Lab Coat + Apron - Consider Respirator weighing->ppe_high ppe_base Required PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat solution->ppe_base

Caption: PPE Selection Workflow for Handling 1-(2-Methyl-1H-indol-4-yl)piperazine.

Emergency Procedures and Disposal Plan

A. Accidental Exposure

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[17][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][17]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms (coughing, wheezing, shortness of breath) occur, call a poison center or doctor immediately.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

B. Spill Response

  • Minor Spill (in fume hood): Alert others in the area. Use a spill kit with an appropriate absorbent material to gently cover the spill. Avoid creating dust. Place the contaminated absorbent material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Major Spill: Evacuate the immediate area. Alert laboratory supervisor and institutional safety personnel immediately.

C. Decontamination and Disposal

  • Equipment: All non-disposable equipment (glassware, spatulas) must be decontaminated thoroughly before being removed from the fume hood.

  • Waste Disposal: All materials contaminated with 1-(2-Methyl-1H-indol-4-yl)piperazine, including used PPE, bench paper, and excess material, must be disposed of as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash. Follow all institutional and local regulations for hazardous waste disposal.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Welz, A., & Koba, M. (2019, December 16). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Tokyo Chemical Industry Co., Ltd. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.
  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019, March 8). Piperazine: Human health tier II assessment.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • Government of Canada. (2024, May 11). Piperazine - information sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling Indole-propylamine.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: Piperazine.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet: Piperazine.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Methylpiperazine.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Arbo, M. D., et al. (2020, March 15). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology.
  • Arbo, M. D., et al. (2016, December 15). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.